S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H34CaFN3O7S |
|---|---|
分子量 |
579.7 g/mol |
InChI |
InChI=1S/C25H34FN3O7S.Ca/c1-15(2)22-20(11-10-18(30)12-19(31)13-21(32)33)23(16-6-8-17(26)9-7-16)28-24(27-22)29(5)37(35,36)14-25(3,4)34;/h6-11,15,18-19,30-31,34H,12-14H2,1-5H3,(H,32,33);/b11-10+;/t18-,19-;/m1./s1 |
InChI 键 |
DSMPYQVOKOWLPC-QKPRLWPNSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium
An In-Depth Technical Guide to S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium
Abstract
This technical guide provides a comprehensive overview of this compound, a notable analogue and potential metabolite or impurity of the widely prescribed statin, Rosuvastatin. In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and quantification of such related substances are of paramount importance for ensuring drug safety and efficacy. This document is structured to provide researchers, analytical scientists, and drug development professionals with a detailed exploration of this specific compound. It covers its chemical identity, potential origins, robust analytical methodologies for its characterization, and its toxicological and pharmacological significance. The guide emphasizes the causality behind experimental choices and provides field-proven insights, grounding its protocols in established scientific principles and regulatory expectations.
Introduction: The Critical Role of Impurity and Metabolite Profiling
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used in the management of dyslipidemia. The synthetic pathway to produce Rosuvastatin is complex, and like any pharmaceutical agent, it is susceptible to the formation of process-related impurities. Furthermore, upon administration, Rosuvastatin undergoes metabolism in the body, leading to the formation of various metabolites. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the reporting, identification, and qualification of impurities and metabolites in drug substances and products.
This compound is a specific analogue of Rosuvastatin. Its name implies a structural modification where the S-methyl group on the pyrimidine ring of Rosuvastatin is replaced by an S-(2-hydroxy-2-methylpropyl) group. Understanding the properties and potential impact of such a molecule is crucial for any comprehensive Rosuvastatin development program. This guide will delve into the technical aspects of this compound, treating it as a case study in the broader context of pharmaceutical analytical science.
Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The systematic name for this compound is calcium bis((3R,5S,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-((2-hydroxy-2-methylpropyl)sulfinyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate). It is a calcium salt of the parent acid. The core structure remains that of Rosuvastatin, with the key modification being the replacement of the N-methyl-methanesulfonamide group with a sulfinyl-linked hydroxy-methylpropyl group.
Comparison with Rosuvastatin
The primary structural difference between Rosuvastatin and this analogue is the nature of the substituent at the 2-position of the pyrimidine ring. This modification can significantly impact the molecule's physicochemical properties, such as its polarity, solubility, and lipophilicity (LogP). The introduction of a hydroxyl group is expected to increase the molecule's polarity compared to Rosuvastatin.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of the subject compound in comparison to Rosuvastatin is presented below. These values are estimated based on its chemical structure and are crucial for developing analytical methods.
| Property | Rosuvastatin | S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin | Rationale for Difference |
| Molecular Formula | C22H28FN3O6S | C25H34FN3O7S | Addition of a C4H9O group and removal of a CH3 group. |
| Molecular Weight (acid) | 481.5 g/mol | 540.6 g/mol | Increased molecular mass due to the larger substituent. |
| Predicted LogP | ~1.5 | ~1.2 | The addition of a hydroxyl group increases hydrophilicity, lowering the LogP. |
| Predicted pKa | ~4.6 (carboxylic acid) | ~4.6 (carboxylic acid) | The primary acidic group is unchanged, so the pKa should be similar. |
| Predicted Aqueous Solubility | Low | Slightly Higher | The increased polarity from the hydroxyl group may slightly improve aqueous solubility. |
Potential Origins and Synthesis
The presence of S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin can be attributed to two primary sources: as a metabolic byproduct following the administration of Rosuvastatin, or as a process-related impurity generated during the manufacturing of the drug substance.
As a Metabolic Byproduct
Rosuvastatin is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9. While the major human metabolite is N-desmethyl rosuvastatin, other minor metabolic pathways exist. A hypothetical metabolic pathway leading to the formation of the title compound could involve an initial S-demethylation followed by a subsequent conjugation or oxidation reaction.
A Technical Guide to the Structural Elucidation of Rosuvastatin EP Impurity A
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the process of structurally elucidating Rosuvastatin EP Impurity A. By integrating established analytical methodologies with the underlying scientific rationale, this document provides a comprehensive framework for impurity characterization, ensuring scientific integrity and regulatory compliance.
Introduction: The Imperative of Impurity Profiling in Rosuvastatin
Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor crucial for managing hypercholesterolemia.[1][2][3] The complexity of its synthesis and potential for degradation necessitate a thorough understanding and control of any related substances.[1] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict limits on such impurities to ensure the safety and efficacy of the final drug product.[1][4] Rosuvastatin EP Impurity A, also known as Rosuvastatin Related Compound A, is a known impurity that requires precise identification and characterization.[5][][7] This process is not merely a procedural requirement but a critical step in understanding and optimizing the manufacturing process to minimize the formation of unwanted by-products.[1]
Strategic Framework for Elucidation: An Integrated Analytical Approach
The structural elucidation of a pharmaceutical impurity is a complex undertaking that relies on the convergence of multiple analytical techniques.[8][9][10][11] A singular method is insufficient to provide a complete structural picture. Therefore, a logical and synergistic workflow is employed, beginning with the isolation of the impurity, followed by a series of spectroscopic and spectrometric analyses to piece together its molecular structure. Each step in this process is designed to provide a piece of the puzzle, with data from one technique informing and validating the findings of another.
Caption: A strategic workflow for impurity structure elucidation.
Isolation and Purification: Securing a Pure Analytical Sample
Rationale: The foundational step in characterizing any impurity is its isolation from the active pharmaceutical ingredient (API) and other related substances. Spectroscopic analysis of an impure sample would yield a composite of signals, making interpretation impossible. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose due to its high resolving power.[12][13]
Protocol: Preparative Reversed-Phase HPLC
-
Column Selection: A C18 stationary phase is effective for separating Rosuvastatin and its structurally similar impurities.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is typically used to achieve separation.
-
Detection: UV detection at a wavelength where both the API and the impurity absorb, commonly around 248 nm, allows for monitoring of the elution.[12][13]
-
Fraction Collection: The eluent corresponding to the impurity peak is collected.
-
Purity Verification: The purity of the collected fraction is confirmed using analytical HPLC to ensure it is suitable for subsequent structural analysis.[12]
Deciphering the Molecular Formula: High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is a powerful tool for determining the elemental composition of an unknown compound with high accuracy.[8][13] This information is critical for proposing a molecular formula, which is a significant step toward identifying the impurity.
Methodology and Interpretation:
-
Technique: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly employed. ESI is a soft ionization method that typically yields the intact molecular ion, minimizing fragmentation.
-
Data Analysis: The high-resolution mass measurement of the molecular ion allows for the calculation of a unique elemental composition.
Key Data for Rosuvastatin Impurity A:
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₃₄FN₃O₇S | [5][][14][15] |
| Molecular Weight | ~559.6 g/mol | [5][14] |
This molecular formula points to a structural modification of the parent Rosuvastatin molecule.
Assembling the Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: While HRMS provides the molecular formula, NMR spectroscopy reveals the arrangement and connectivity of the atoms within the molecule.[8][11] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for a complete structural assignment.[8]
Experimental Suite:
-
¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule and provides information about their chemical environment and neighboring protons.
-
¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different molecular fragments.
-
By meticulously analyzing the data from these NMR experiments, the precise structure of the impurity can be pieced together.
Caption: The logical flow of NMR data interpretation for structure elucidation.
The Confirmed Structure: Rosuvastatin EP Impurity A
Through the combined application of these analytical techniques, the structure of Rosuvastatin EP Impurity A is definitively identified.
IUPAC Name: (3R,5S,E)-7-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl]methylamino]-6-(1-methylethyl)-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid.[5][][7][14]
This structure reveals a modification on the N-methylmethylsulfonamido side chain of the Rosuvastatin molecule.
Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Science
The structural elucidation of Rosuvastatin EP Impurity A exemplifies the rigorous scientific process required in modern pharmaceutical development. By employing a systematic and multi-technique approach, from isolation by preparative HPLC to detailed characterization by HRMS and NMR, a complete and unambiguous structural identification can be achieved. This not only satisfies regulatory requirements but also provides invaluable knowledge for process chemists to refine synthetic routes, ultimately leading to a safer and more effective drug product. The principles and methodologies outlined in this guide serve as a robust framework for the characterization of any pharmaceutical impurity.
References
- 1. Blog Details [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. rroij.com [rroij.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. Rosuvastatin EP Impurity A | C25H33FN3NaO7S | CID 131667525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Introduction
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Consequently, the identification, characterization, and control of related substances are of paramount importance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the chemical properties of Rosuvastatin Related Compound A, also known as Rosuvastatin EP Impurity A and Rosuvastatin USP Related Compound A. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Rosuvastatin.
Chemical Identity and Structure
Rosuvastatin Related Compound A is a known process-related impurity and potential degradant of Rosuvastatin. Its chemical structure is closely related to the parent drug, with a key modification in the N-methyl-N-(methylsulfonyl)amino side chain.
IUPAC Name and Synonyms
-
IUPAC Name (Calcium Salt): calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[]
-
Synonyms:
Chemical Structure
The structural formula of Rosuvastatin Related Compound A is depicted below:
A 2D representation of the chemical structure of Rosuvastatin Related Compound A.
Molecular Formula and Molecular Weight
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Acid | C25H34FN3O7S | 540.62 |
| Calcium Salt | C25H33FN3O7S·1/2Ca | 558.65[][5] |
| Sodium Salt | C25H33FN3NaO7S | 561.6[4][6] |
Physicochemical Properties
The physicochemical properties of Rosuvastatin Related Compound A are essential for its isolation, identification, and quantification.
| Property | Value | Source |
| Appearance | Off-white to Pale Yellow Solid | [] |
| Solubility | Slightly soluble in Methanol | [] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| pKa | Data not publicly available |
Note: Specific quantitative data for melting point, boiling point, and pKa are not readily found in publicly available literature. These values would typically be determined experimentally and reported in a comprehensive Certificate of Analysis.
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of Rosuvastatin Related Compound A. While specific spectra are proprietary to manufacturers, the expected spectral characteristics are outlined below. Suppliers of the reference standard typically provide a comprehensive data package including ¹H-NMR, Mass Spectrometry, HPLC, and IR data.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl group, the vinyl proton of the heptenoic acid chain, the protons of the isopropyl group, and the methyl groups. The presence of signals corresponding to the 2-hydroxy-2-methylpropyl group attached to the sulfonyl moiety would be a key differentiator from the spectrum of Rosuvastatin.
-
¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing distinct signals for all 25 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine and fluorophenyl rings, and the carbons of the aliphatic side chains.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The expected molecular ion peaks would correspond to the molecular weights listed in section 1.3. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule, including:
-
O-H stretching (for the hydroxyl and carboxylic acid groups)
-
C=O stretching (for the carboxylic acid)
-
S=O stretching (for the sulfonamide)
-
C-F stretching (for the fluorophenyl group)
-
C=C and C=N stretching (for the aromatic and pyrimidine rings)
Stability and Degradation
Forced degradation studies of Rosuvastatin have shown that it is susceptible to degradation under acidic, oxidative, and photolytic conditions, while being relatively stable under neutral and basic conditions.[8][9] It is plausible that Rosuvastatin Related Compound A exhibits a similar stability profile due to its structural similarity to the parent drug.
-
Acidic Conditions: Degradation is likely to occur, potentially through hydrolysis of the sulfonamide bond or other acid-catalyzed reactions.
-
Oxidative Conditions: The molecule may be susceptible to oxidation, particularly at the electron-rich pyrimidine ring and the dihydroxyheptenoic acid side chain.
-
Photolytic Conditions: Exposure to light may induce degradation, a known characteristic of Rosuvastatin.[9][10]
References
- 2. Rosuvastatin EP Impurity A (Calcium salt) | 1714147-47-3 | SynZeal [synzeal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Rosuvastatin EP Impurity A | C25H33FN3NaO7S | CID 131667525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
Synthesis and Characterization of Rosuvastatin Impurities: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of dyslipidemia.[1] The efficacy and safety of rosuvastatin drug products are intrinsically linked to their purity. The presence of impurities, even at trace levels, can impact the drug's stability and potentially introduce adverse toxicological effects.[2][3] This technical guide provides a comprehensive overview of the synthesis, formation pathways, and analytical characterization of rosuvastatin impurities. We delve into the mechanistic origins of process-related and degradation impurities, offer detailed protocols for their analytical characterization, and discuss the regulatory framework that governs impurity control. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of rosuvastatin.
The Imperative of Impurity Profiling in Rosuvastatin
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure patient safety.[2][4] Global regulatory bodies, through the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3A/B) for the reporting, identification, and toxicological qualification of impurities.[4][5][6]
Impurities are categorized based on their origin:
-
Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or degradation-related.[2][3] They can also arise from the storage of the drug substance.
-
Inorganic Impurities: These are often reagents, ligands, or catalysts used in the synthesis.
-
Residual Solvents: These are organic volatile chemicals used during the manufacturing process.[2]
For rosuvastatin, a complex synthetic molecule, the potential for impurity formation is significant.[3] A thorough understanding of its synthetic route and degradation behavior is paramount for developing robust control strategies.
Regulatory Thresholds: A Summary
The ICH Q3A and Q3B guidelines define quantitative thresholds that dictate the management of each impurity.[4] These thresholds are based on the maximum daily dose of the drug.
| Threshold Type | General Limit | Rationale |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | > 0.10% or 1.0 mg/day | The level above which an impurity's structure must be determined. |
| Qualification Threshold | > 0.15% or 1.0 mg/day | The level at which toxicological data is required to justify the impurity's safety. |
Note: These are general thresholds and can vary based on the maximum daily dose.
Classification and Formation of Key Rosuvastatin Impurities
Impurities in rosuvastatin can be broadly classified into process-related impurities, including stereoisomers, and degradation products.[1][3]
Process-Related Impurities & Stereoisomers
These impurities are by-products formed during the multi-step synthesis of rosuvastatin. Their presence is often indicative of incomplete reactions or side reactions.
-
5-Keto Acid Impurity: This impurity arises from the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side chain.
-
Anti-Isomers (Diastereomers): Rosuvastatin has two chiral centers at the C3 and C5 positions, leading to the possibility of diastereomers such as the (3S, 5R) and (3R, 5R) isomers.[1] The desired therapeutic agent is the (3R, 5S) enantiomer. These stereoisomers can form if the stereoselective reduction steps in the synthesis are not adequately controlled.
-
Synthesis By-products: Various other impurities can be generated from the core pyrimidine ring synthesis or the attachment of the side chain. These are highly specific to the chosen synthetic route.[7]
Degradation Impurities
Degradation impurities form during the manufacturing of the drug product or upon storage due to exposure to environmental factors like heat, light, humidity, or pH changes.[3] Forced degradation studies are essential to identify these potential impurities.[8][9]
-
Rosuvastatin Lactone: This is one of the most common degradation products. It is formed via intramolecular cyclization (esterification) of the C5-hydroxyl group and the C1-carboxylic acid group of the heptenoic acid side chain. This process is significantly accelerated under acidic conditions.[8][10]
-
Oxidative Degradation Products: The pyrimidine ring and other parts of the molecule can be susceptible to oxidation, leading to N-oxides or other oxidized species.[7]
-
Photolytic Degradation Products: Exposure to light can induce cyclization or other rearrangements in the rosuvastatin molecule.[10][11]
Diagram 1: Formation Pathway of Rosuvastatin Lactone
Caption: Acid-catalyzed intramolecular cyclization leading to Rosuvastatin Lactone.
Analytical Characterization Methodologies
A robust analytical strategy is crucial for the detection, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques employed.[12][13][14]
Chromatographic Separation
The goal is to achieve baseline separation of all potential impurities from the main rosuvastatin peak and from each other.[13]
-
Causality of Method Choices:
-
Stationary Phase: A reversed-phase C18 column is the standard choice due to its hydrophobicity, which effectively retains the moderately nonpolar rosuvastatin and its related impurities.[8][12] Column dimensions (e.g., 100-150 mm length) and particle size (1.7-5 µm) are chosen to balance resolution, speed, and backpressure.[1][12][13]
-
Mobile Phase: A gradient elution is typically required to resolve both early- and late-eluting impurities. The mobile phase usually consists of an aqueous component (buffer or acidified water) and an organic modifier like acetonitrile or methanol.[9][15] The use of an acid additive like trifluoroacetic acid (TFA) or formic acid helps to suppress the ionization of the carboxylic acid group on rosuvastatin, leading to sharper peaks and better retention.[8][12]
-
Detection: UV detection at a wavelength of approximately 240-250 nm is commonly used, as this corresponds to a region of significant absorbance for the pyrimidine chromophore present in rosuvastatin and its impurities.[1][9]
-
Table 1: Typical UHPLC Conditions for Rosuvastatin Impurity Profiling
| Parameter | Typical Value | Rationale |
| Column | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Provides high efficiency and resolution for complex mixtures.[12][13] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier for peak shaping and consistent ionization state.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for eluting analytes.[12] |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle columns to maintain efficiency.[12] |
| Column Temp. | 40 - 55 °C | Improves peak shape and reduces viscosity, allowing for higher flow rates.[12] |
| Detection | UV at 242 nm | Wavelength of maximum absorbance for the core structure.[7] |
| Injection Vol. | 2 - 10 µL | Standard volume for analytical UHPLC. |
Structural Elucidation
When an impurity exceeds the identification threshold, its structure must be elucidated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. It provides the molecular weight of the impurity and, through tandem MS (MS/MS), yields fragmentation patterns that help piece together the structure.[7][8][9]
-
Preparative HPLC: To obtain a pure sample of the impurity for further characterization, preparative HPLC is used to isolate it from the bulk drug substance.[9]
-
Nuclear Magnetic Resonance (NMR): Once isolated, 1H and 13C NMR spectroscopy provides definitive structural information, confirming connectivity and stereochemistry.[1]
Diagram 2: General Workflow for Impurity Identification & Characterization
Caption: Systematic workflow for the characterization of pharmaceutical impurities.
Experimental Protocol: Stability-Indicating UHPLC Method
This section provides a detailed, step-by-step protocol for a stability-indicating UHPLC method suitable for routine quality control of rosuvastatin.
Objective: To separate and quantify rosuvastatin and its known related substances (Lactone, Anti-isomer, 5-Keto impurity).
1. Materials & Reagents:
-
Rosuvastatin Calcium Reference Standard and Impurity Reference Standards[16][17]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic System & Conditions:
-
System: UHPLC with UV/PDA Detector (e.g., Waters Acquity, Agilent 1290)
-
Mobile Phase A: 0.05% TFA in Water
-
Mobile Phase B: 0.05% TFA in Acetonitrile
-
Gradient Program:
-
0 min: 30% B
-
10 min: 70% B
-
12 min: 90% B
-
13 min: 30% B
-
15 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 5 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve Rosuvastatin Calcium reference standard in diluent to obtain a concentration of 1.0 mg/mL.
-
Impurity Stock Solution: Prepare a mixed stock solution of known impurities (e.g., Lactone, Anti-isomer) at a concentration of approximately 0.1 mg/mL each in diluent.
-
System Suitability Solution (Spiked Sample): Spike the Standard Stock Solution with the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.15% relative to the rosuvastatin concentration.
-
Test Sample Solution: Prepare the rosuvastatin API or formulation sample in diluent to a nominal concentration of 1.0 mg/mL.[12] Filter through a 0.2 µm nylon filter before injection.
4. Method Validation (Self-Validating System):
-
Specificity: Inject the diluent, placebo (for drug product), individual impurity standards, and the spiked sample. The method is specific if all peaks are baseline resolved. Forced degradation samples should also be analyzed to ensure no co-elution with the main peak.[8]
-
Linearity: Prepare a series of dilutions from the standard stock solution over a range of LOQ to 150% of the specification limit for each impurity. A correlation coefficient (r²) > 0.999 demonstrates linearity.[14]
-
Accuracy: Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Perform six replicate injections of the spiked sample. The relative standard deviation (RSD) should be < 2.0%.
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or from the linearity curve. The LOQ must be below the reporting threshold.
Conclusion
The synthesis and characterization of rosuvastatin impurities are non-trivial tasks that require a deep understanding of organic chemistry, degradation pathways, and advanced analytical techniques. A proactive approach, grounded in regulatory guidelines like those from the ICH, is essential. By employing robust, validated analytical methods, such as the stability-indicating UHPLC method detailed here, and by thoroughly investigating any impurities that exceed identification thresholds, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their rosuvastatin products.[14][18] This commitment to scientific integrity not only satisfies regulatory requirements but also safeguards public health.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Blog Details [chemicea.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Identification of impurities in rosuvastatin intermediate by high...: Ingenta Connect [ingentaconnect.com]
- 8. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. CN109020902B - Rosuvastatin calcium impurity, and preparation method and application thereof - Google Patents [patents.google.com]
- 12. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrrr.com [ijrrr.com]
- 15. researchgate.net [researchgate.net]
- 16. veeprho.com [veeprho.com]
- 17. Rosuvastatin Impurities | SynZeal [synzeal.com]
- 18. knorspharma.com [knorspharma.com]
An In-depth Technical Guide to the Degradation Pathways of Rosuvastatin and the Significance of Impurity A
From the desk of a Senior Application Scientist
This guide provides a detailed examination of the chemical stability of Rosuvastatin, a leading HMG-CoA reductase inhibitor. We will explore the primary degradation pathways under various stress conditions and clarify the nature and importance of Rosuvastatin Impurity A, a critical factor in the quality control of this widely-prescribed therapeutic agent. This document is intended for researchers, analytical scientists, and drug development professionals seeking a deeper mechanistic understanding and a robust experimental framework for Rosuvastatin stability analysis.
Introduction: The Imperative for Impurity Profiling
Rosuvastatin is a cornerstone in the management of hypercholesterolemia, functioning by inhibiting the HMG-CoA reductase enzyme, a rate-limiting step in cholesterol biosynthesis. The molecular complexity that makes it an effective therapeutic also renders it susceptible to degradation through various chemical pathways. The International Council on Harmonisation (ICH) guidelines mandate a thorough understanding of a drug's stability profile, which involves identifying potential degradation products that can form during manufacturing, storage, and administration.[1] These impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.[2]
This guide moves beyond a simple listing of impurities to explain the causal mechanisms of degradation. We will differentiate between degradation products, which arise from chemical instability, and process-related impurities, which are by-products of the synthesis itself. Understanding this distinction is fundamental to developing effective control strategies. A key focus will be on Rosuvastatin Impurity A, a specified impurity in major pharmacopoeias, and its relationship to the overall stability profile of the drug.
A Structural Overview: Rosuvastatin and Its Key Impurities
To understand the transformation pathways, we must first be familiar with the molecular architecture of the parent drug and its critical impurities.
Rosuvastatin features a dihydroxy heptenoic acid side chain (essential for its HMG-CoA reductase inhibitory activity), attached to a substituted pyrimidine ring.
Rosuvastatin Lactone is the major degradation product formed under acidic conditions. It is the result of an intramolecular esterification (cyclization) of the dihydroxy heptenoic acid side chain.[3][4]
Rosuvastatin EP Impurity A is a process-related impurity, not a degradant.[][6] Its structure is similar to the parent drug but features a modification on the sulfonamide group, identified as (3R,5S,6E)-7-[2-(2,N-dimethyl-2-hydroxypropane-1-sulfonamido)-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid.[7][8]
References
- 1. scispace.com [scispace.com]
- 2. ijpsr.com [ijpsr.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 6. medkoo.com [medkoo.com]
- 7. Rosuvastatin EP Impurity A (Calcium salt) | 1714147-47-3 | SynZeal [synzeal.com]
- 8. Rosuvastatin EP Impurity A | C25H33FN3NaO7S | CID 131667525 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of Rosuvastatin Impurity A
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of modern drug development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities. Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for managing dyslipidemia. Its synthesis and storage can lead to the formation of various related substances, including Rosuvastatin Impurity A. This guide provides an in-depth technical overview of the essential spectroscopic techniques used to identify and characterize Rosuvastatin Impurity A, a critical component of quality control in the pharmaceutical industry. Understanding the spectroscopic signature of this impurity is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of the final drug product.
Rosuvastatin Impurity A, recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as Rosuvastatin Related Compound A, requires precise analytical characterization.[1][2] This guide will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification of this specific impurity.
Chemical Identity of Rosuvastatin Impurity A
A thorough understanding of the molecular structure of Rosuvastatin Impurity A is the foundation for interpreting its spectroscopic data.
Chemical Name: (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[--INVALID-LINK--amino]-6-(1-methylethyl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid.[1][3]
Synonyms: Rosuvastatin EP Impurity A, Rosuvastatin USP Related Compound A.[1][2]
Molecular Formula: C₂₅H₃₄FN₃O₇S
Molecular Weight: 539.61 g/mol (as free acid)
The structure of Impurity A is closely related to the active pharmaceutical ingredient, rosuvastatin. The key difference lies in the N-methylsulfonamido side chain. This structural similarity necessitates high-resolution analytical techniques to distinguish and quantify the impurity in the presence of the API.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the definitive structural confirmation of organic molecules like Rosuvastatin Impurity A. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for a complete mapping of the molecular skeleton.
Rationale for NMR in Impurity Analysis
The choice of NMR is dictated by its ability to provide unambiguous structural information. Unlike chromatographic techniques which identify compounds based on retention time, NMR provides a fundamental fingerprint of the molecule's atomic connectivity. For an impurity that is structurally very similar to the API, this level of detail is crucial to confirm its identity.
Illustrative ¹H and ¹³C NMR Data
While specific chemical shifts can vary slightly based on solvent and concentration, the following table presents an expected pattern of resonances for Rosuvastatin Impurity A. This data is based on the known structure and typical chemical shifts for similar functional groups. Reference standards of the impurity are typically accompanied by a certificate of analysis containing this data.[2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Rosuvastatin Impurity A
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isopropyl-CH(CH₃)₂ | Multiplet | ~30-32 |
| Isopropyl-(CH₃)₂ | Doublet | ~21-23 |
| N-CH₃ | Singlet | ~30-32 |
| Heptenoic acid chain | Various multiplets | Various |
| Aromatic protons | Multiplets (~7.0-8.0) | ~115-165 |
| Sulfonyl-CH₂ | Singlet | ~60-65 |
| Hydroxypropyl-(CH₃)₂ | Singlet | ~25-27 |
| Carboxylic acid | - | ~175-180 |
Experimental Protocol: NMR Analysis
The following protocol outlines a standard procedure for acquiring high-quality NMR data for a pharmaceutical impurity standard.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Rosuvastatin Impurity A reference standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH₂, and CH₃ groups.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity and assignments.
-
Part 2: Mass Spectrometry (MS) - Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of an analyte and for obtaining structural information through fragmentation analysis. For impurity identification, MS provides rapid and highly sensitive confirmation of the expected molecular formula.
The Power of High-Resolution Mass Spectrometry (HRMS)
Using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, HRMS can determine the mass of a molecule with very high accuracy. This allows for the confident determination of the elemental composition, a key piece of evidence in structural elucidation. Studies on rosuvastatin and its degradation products have successfully utilized UPLC-QToF-MS for identification.[4]
Expected Mass Spectrum and Fragmentation
In a typical ESI-MS experiment in positive ion mode, Rosuvastatin Impurity A would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺. Further fragmentation in an MS/MS experiment would likely involve losses of water, and cleavage at various points along the heptenoic acid and sulfonamide side chains. The fragmentation pattern provides a structural fingerprint that can be used for confirmation.
Table 2: Predicted Mass Spectrometry Data for Rosuvastatin Impurity A
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 540.2 | Protonated molecule |
| [M+Na]⁺ | 562.2 | Sodium adduct |
| [M-H₂O+H]⁺ | 522.2 | Loss of water |
| [M-2H₂O+H]⁺ | 504.2 | Loss of two water molecules |
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing pharmaceutical impurities as it combines the separation power of HPLC with the detection capabilities of MS.
-
Chromatographic Separation:
-
Utilize a reversed-phase HPLC or UHPLC system.
-
A C18 column is commonly used for the separation of rosuvastatin and its impurities.[4]
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution is often employed to achieve optimal separation of the impurity from the API and other related substances.
-
-
Mass Spectrometry Detection:
-
Interface the LC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in both positive and negative ion modes to capture all relevant ionic species.
-
Acquire full scan data to identify the molecular ions.
-
Perform MS/MS experiments on the parent ion of interest to generate a fragmentation pattern for structural confirmation.
-
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is produced that reflects the molecule's vibrational modes.
Interpreting the IR Spectrum
The IR spectrum of Rosuvastatin Impurity A is expected to show characteristic absorption bands for its key functional groups. These include O-H stretches from the hydroxyl and carboxylic acid groups, C=O stretch from the carboxylic acid, N-H and S=O stretches from the sulfonamide group, and C-F and aromatic C=C stretches from the fluorophenyl ring. The comparison of the IR spectrum of an unknown impurity with that of a qualified reference standard is a powerful identification tool.
Table 3: Expected IR Absorption Bands for Rosuvastatin Impurity A
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol, carboxylic acid) | 3600-3200 (broad) |
| C-H (aliphatic, aromatic) | 3100-2850 |
| C=O (carboxylic acid) | 1725-1700 |
| C=C (aromatic) | 1600-1450 |
| S=O (sulfonamide) | 1350-1300 and 1170-1150 |
| C-F | 1250-1000 |
Experimental Protocol: FT-IR Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is the modern standard for acquiring IR spectra.
-
Sample Preparation:
-
For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the impurity is finely ground with dry KBr and pressed into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or pure KBr to subtract from the sample spectrum.
-
Workflow and Data Integration
The robust characterization of Rosuvastatin Impurity A relies on the synergistic use of these three spectroscopic techniques. The workflow diagram below illustrates the logical progression from initial detection to final structural confirmation.
Caption: Integrated workflow for the characterization of pharmaceutical impurities.
Conclusion: A Triad of Techniques for Unwavering Quality
The structural elucidation of Rosuvastatin Impurity A is a clear demonstration of the power of modern analytical chemistry in safeguarding public health. The orthogonal application of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for impurity identification. While chromatographic methods are essential for the detection and quantification of impurities, it is this spectroscopic triad that provides the irrefutable evidence of a molecule's identity. For researchers and drug development professionals, a firm grasp of these techniques and their application is not just best practice—it is a fundamental requirement for ensuring the quality, safety, and efficacy of life-saving medications.
References
An In-Depth Technical Guide to S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium (Rosuvastatin Impurity A)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of a Key Rosuvastatin Impurity
Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its efficacy in reducing low-density lipoprotein (LDL) cholesterol is well-established. In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. Among the known process-related impurities and degradation products of rosuvastatin, S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium holds particular importance.
This compound, identified as Rosuvastatin EP Impurity A in the European Pharmacopoeia and Rosuvastatin USP Related Compound A in the United States Pharmacopeia, is a molecule that shares a structural backbone with the active pharmaceutical ingredient (API) but possesses a key modification in one of the substituent groups.[1][2][3] The presence of this and other impurities, even in minute quantities, can potentially impact the drug's stability, bioavailability, and safety profile. A thorough understanding of the synthesis, characterization, and analytical control of this specific impurity is therefore paramount for any professional involved in the lifecycle of rosuvastatin-based drug products.
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to detailed methodologies for its synthesis and analytical determination.
Physicochemical Properties and Identification
This compound is a derivative of rosuvastatin where the N-methyl-N-(methylsulfonyl)amino side chain has been modified. Specifically, one of the S-methyl groups is replaced by an S-(2-hydroxy-2-methylpropyl) group.
| Property | Value | Source |
| Chemical Name | calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | [] |
| Synonyms | Rosuvastatin EP Impurity A, Rosuvastatin USP Related Compound A | [1][5] |
| CAS Number | 1714147-47-3 | [][6] |
| Molecular Formula | C₅₀H₆₆CaF₂N₆O₁₄S₂ | [] |
| Molecular Weight | 1117.30 g/mol | [] |
Synthesis Pathway
The synthesis of this compound as a reference standard is crucial for its use in analytical method development and validation. A reported multi-step synthesis provides a reliable route to obtain this impurity.[7] The general synthetic strategy involves the preparation of a key β-hydroxy sulfonamide intermediate which is then elaborated to introduce the characteristic dihydroxyheptenoate side chain of rosuvastatin.
Caption: Generalized synthesis pathway for Rosuvastatin Impurity A.
Experimental Protocol for Synthesis (Based on Lee, Y.H., et al., 2017)
The following is a representative, multi-step protocol for the synthesis of Rosuvastatin Impurity A. This protocol is intended for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Synthesis of the β-hydroxy sulfonamide intermediate
-
React the appropriate starting materials under suitable conditions to form the key β-hydroxy sulfonamide intermediate.[7] The specific reagents and reaction conditions are detailed in the primary literature.[8]
Step 2: Elaboration of the side chain
-
Chemically modify the intermediate from Step 1 to introduce the necessary functional groups for the subsequent attachment of the heptenoate side chain.
Step 3: Wittig or Horner-Wadsworth-Emmons reaction
-
Couple the elaborated intermediate with a suitable phosphonium ylide or phosphonate ester corresponding to the rosuvastatin side chain to form the carbon-carbon double bond.
Step 4: Deprotection and reduction
-
Remove any protecting groups from the side chain hydroxyl groups.
-
Stereoselectively reduce the ketone functionality on the side chain to afford the desired diol.
Step 5: Saponification
-
Hydrolyze the ester group on the side chain to yield the free carboxylic acid form of the impurity.
Step 6: Calcium salt formation
-
React the free acid with a suitable calcium salt, such as calcium acetate, in an appropriate solvent system to precipitate the final this compound.
-
Isolate and purify the product by filtration and washing.
Characterization
Unequivocal identification of the synthesized impurity is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the protons of the pyrimidine core, the fluorophenyl group, the isopropyl group, the dihydroxyheptenoate side chain, and the unique S-(2-hydroxy-2-methylpropyl) group. |
| Mass Spec. | A molecular ion peak consistent with the calculated molecular weight of the compound. Fragmentation patterns can further confirm the structure. |
| FT-IR | Absorption bands corresponding to O-H (hydroxyl), C=O (carboxylate), S=O (sulfonamide), and C-F (fluorophenyl) functional groups. |
| HPLC | A single, sharp peak at a specific retention time under defined chromatographic conditions, confirming purity. |
Analytical Methodology: A Validated UHPLC Approach
The control of Rosuvastatin Impurity A in the drug substance and finished product is typically achieved using a validated, stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method. The European Pharmacopoeia and the United States Pharmacopeia provide monographs for rosuvastatin tablets that outline methods for the determination of related substances.[1][3][5]
The following is a representative UHPLC method that has been shown to be effective in separating rosuvastatin from its impurities, including Impurity A.[9][10]
Caption: Workflow for the analytical determination of Rosuvastatin Impurity A.
Detailed UHPLC Protocol
This protocol is based on established methods for the analysis of rosuvastatin and its impurities and should be validated for its intended use.[9][10][11]
1. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Provides high resolution and efficiency for separating structurally similar compounds. |
| Mobile Phase | Methanol and 0.025% Trifluoroacetic Acid (TFA) in water (e.g., 45:55 v/v) | The organic modifier (methanol) and acidic aqueous phase (TFA in water) provide good peak shape and retention for both the API and its impurities on a C18 stationary phase. |
| Flow Rate | 0.5 mL/min | An optimized flow rate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 55 °C | Elevated temperature can improve peak shape and reduce analysis time. |
| Detection | UV at 240 nm | A wavelength at which both rosuvastatin and its impurities exhibit significant absorbance. |
| Injection Vol. | 1-5 µL | Appropriate for UHPLC to avoid column overloading. |
2. Preparation of Solutions:
-
Diluent: A mixture of methanol and water (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of Rosuvastatin Impurity A reference standard in the diluent. Further dilute to a concentration relevant to the specification limit.
-
Sample Solution: Accurately weigh and dissolve the rosuvastatin drug substance or a powdered tablet sample in the diluent to achieve a known concentration of the API.
-
System Suitability Solution: Prepare a solution of the rosuvastatin API spiked with a known amount of Rosuvastatin Impurity A and other relevant impurities to verify the resolution and performance of the chromatographic system.
3. System Suitability:
Before sample analysis, inject the system suitability solution to ensure the method is performing adequately. Key parameters to evaluate include:
-
Resolution: The resolution between the rosuvastatin peak and the Impurity A peak should be greater than a specified value (e.g., 2.0) to ensure accurate quantification.
-
Tailing Factor: The tailing factor for the rosuvastatin and Impurity A peaks should be within an acceptable range (e.g., 0.8 to 1.5) to indicate good peak symmetry.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be below a certain threshold (e.g., 2.0%) to demonstrate system precision.
4. Data Analysis and Calculation:
The amount of Rosuvastatin Impurity A in the sample is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding impurity in the standard chromatogram. Alternatively, if a reference standard for the impurity is not used, its content can be estimated relative to the main rosuvastatin peak using a relative response factor if it is different from 1.0.
Conclusion
This compound, or Rosuvastatin Impurity A, is a critical quality attribute in the production of rosuvastatin. Its effective control relies on a comprehensive understanding of its chemical properties, a robust synthetic route for the preparation of a reference standard, and a validated, stability-indicating analytical method for its quantification. The information and methodologies presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to address the challenges associated with this important impurity, thereby contributing to the development of safe and effective rosuvastatin drug products.
References
- 1. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 2. content.labmix24.com [content.labmix24.com]
- 3. uspnf.com [uspnf.com]
- 5. scribd.com [scribd.com]
- 6. store.usp.org [store.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations [mdpi.com]
- 10. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Guide to the Biological Activity of Rosuvastatin Impurities
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Active Pharmaceutical Ingredient
Rosuvastatin, a cornerstone in the management of hypercholesterolemia, operates by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][] Its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and mitigating cardiovascular risk is well-established.[3] However, the journey from synthesis to final drug product is not without its complexities. The manufacturing process and subsequent storage can introduce a spectrum of structurally related compounds known as impurities.[3] These entities, arising from synthesis by-products or degradation of the active pharmaceutical ingredient (API), are critical considerations in drug development, as they have the potential to impact both the efficacy and safety of the final therapeutic.[3]
This technical guide provides a comprehensive exploration of the known and potential biological activities of rosuvastatin impurities. As a Senior Application Scientist, the aim is not merely to list these compounds but to provide a deeper understanding of why their biological evaluation is paramount. We will delve into the causality behind experimental choices for assessing their activity and furnish detailed, field-proven protocols for their evaluation. This document is designed to empower researchers and drug development professionals to proactively address the challenges posed by impurities, ensuring the quality, safety, and therapeutic integrity of rosuvastatin-based medicines.
Chapter 1: The Landscape of Rosuvastatin Impurities
Impurities in rosuvastatin can be broadly categorized into two main classes: process-related impurities and degradation products.[3]
-
Process-Related Impurities: These are substances that are formed during the synthesis of the rosuvastatin API. They can include unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts.
-
Degradation Products: These impurities result from the chemical breakdown of rosuvastatin over time due to factors such as exposure to light, heat, moisture, or acidic/basic conditions.[3]
A thorough understanding of the synthetic route and the inherent stability of the rosuvastatin molecule is crucial for predicting and identifying potential impurities.
Table 1: Key Rosuvastatin Impurities
| Impurity Name | Common Designation(s) | Type | CAS Number | Molecular Formula |
| Rosuvastatin Lactone | Impurity D | Degradation | 503610-43-3 | C₂₂H₂₆FN₃O₅S |
| 5-Oxo Rosuvastatin | Impurity C | Degradation | 1422619-13-3 | C₂₂H₂₆FN₃O₆S |
| Rosuvastatin EP Impurity A | - | Process-Related | 1714147-50-8 (Sodium Salt) | C₂₅H₃₃FN₃NaO₇S |
| Rosuvastatin EP Impurity B | (3R,5R)-Isomer | Process-Related | 1094100-06-7 (Free Base) | C₂₂H₂₈FN₃O₆S |
Chapter 2: Assessing Biological Activity: A Multi-pronged Approach
The biological evaluation of rosuvastatin impurities is a critical step in ensuring patient safety. The primary concerns revolve around the potential for these compounds to exhibit unwanted pharmacological effects, cytotoxicity, or genotoxicity.
On-Target and Off-Target Pharmacological Activity
A primary concern is whether an impurity retains the ability to inhibit HMG-CoA reductase. While structurally similar, even minor modifications could alter the binding affinity to the enzyme, potentially leading to reduced efficacy or, conversely, unexpected off-target effects.
Cytotoxicity: Gauging the Impact on Cellular Health
Cytotoxicity assays are fundamental in toxicology and are employed to determine the potential of a substance to cause cell damage or death.[4][5] For pharmaceutical impurities, these assays provide a crucial first look at their potential to harm cells and tissues.
While specific cytotoxicity data (e.g., IC50 values) for individual rosuvastatin impurities are not widely published, studies on rosuvastatin itself provide a valuable benchmark. For instance, rosuvastatin has been shown to reduce the viability of A375 melanoma cells and BJ fibroblasts in a dose-dependent manner, with reported IC50 values of 2.3 µM and 7.4 µM, respectively, after 72 hours of incubation.[6] Another study reported an IC50 value of 30 µg/ml for rosuvastatin in K-562 cell lines.[7] The cytotoxicity of an impurity should be evaluated in relevant cell lines (e.g., hepatocytes, given the liver is the primary site of statin action) and compared to that of the parent drug.
A particularly noteworthy consideration is the lactone form of statins. A study has shown that the lactone forms of several statins are significantly more myotoxic to human skeletal muscle cells in vitro than their corresponding acid forms.[8] This suggests that Rosuvastatin Lactone (Impurity D) may warrant particular attention in toxicological assessments.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxic impurities are of significant concern in pharmaceutical development as they have the potential to damage DNA, leading to mutations and potentially cancer.[9] Regulatory bodies have stringent guidelines for the assessment and control of such impurities. The US FDA has confirmed that rosuvastatin itself was not mutagenic or clastogenic in a standard battery of genotoxicity tests, including the Ames test, the mouse lymphoma assay, and the chromosomal aberration assay in Chinese hamster lung cells.[10] Rosuvastatin was also negative in the in vivo mouse micronucleus test.[10]
A study evaluating the genotoxic potential of rosuvastatin in human peripheral blood lymphocytes in vitro found that it induced chromosomal aberrations, micronuclei, and DNA damage at certain concentrations, suggesting it may be cytotoxic and clastogenic/aneugenic in this specific test system.[9][11] This highlights the importance of a comprehensive testing strategy.
Chapter 3: Experimental Protocols for Biological Evaluation
To empower researchers in the field, this section provides detailed, step-by-step protocols for key in vitro assays to assess the biological activity of rosuvastatin impurities.
Workflow for Assessing Impurity Biological Activity
The following diagram illustrates a logical workflow for the biological evaluation of a newly identified or synthesized rosuvastatin impurity.
Caption: Workflow for the biological evaluation of rosuvastatin impurities.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[11]
Materials:
-
Rosuvastatin impurity (test article)
-
Rosuvastatin (reference standard)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Relevant cell line (e.g., HepG2 human liver cancer cells)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the rosuvastatin impurity and rosuvastatin in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the test and reference compounds. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is another common method for measuring cytotoxicity. It quantifies the amount of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.
Materials:
-
Rosuvastatin impurity (test article)
-
Rosuvastatin (reference standard)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)
-
Relevant cell line
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Treatment: Treat the cells with serial dilutions of the rosuvastatin impurity and rosuvastatin as described for the MTT assay. Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with lysis solution), and a background control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
Protocol: Bacterial Reverse Mutation Test (Ames Test) for Genotoxicity
The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect mutagens.
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only those bacteria that undergo a reverse mutation to a histidine-prototrophic state will be able to grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Materials:
-
Rosuvastatin impurity (test article)
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 metabolic activation system (prepared from rat liver)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation: Prepare the bacterial strains by overnight incubation. Prepare the test article solutions at various concentrations.
-
Plate Incorporation Method:
-
To a tube containing 2 mL of molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test article solution (or control).
-
For assays with metabolic activation, add 0.5 mL of the S9 mix.
-
Vortex the tube and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant and dose-dependent increase in the number of revertant colonies suggests a mutagenic potential.
Caption: Workflow for the Ames test for genotoxicity assessment.
Chapter 4: Regulatory Context and Future Perspectives
The control of impurities in pharmaceuticals is a highly regulated area. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A/B, provide thresholds for the reporting, identification, and qualification of impurities. For genotoxic impurities, ICH M7 provides a framework for assessment and control to limit potential carcinogenic risk.
The biological evaluation of rosuvastatin impurities is an ongoing necessity. While this guide provides a framework and detailed protocols for their assessment, it is also clear that there is a significant gap in the publicly available experimental data on the specific biological activities of these compounds. This represents a critical area for future research.
As analytical techniques become more sensitive, our ability to detect and quantify impurities at ever-lower levels will continue to improve. This will necessitate a parallel advancement in our understanding of the biological consequences of these trace compounds. By employing a systematic and scientifically rigorous approach to the biological evaluation of rosuvastatin impurities, the pharmaceutical industry can continue to ensure the delivery of safe and effective medicines to patients worldwide.
References
- 1. rndsystems.com [rndsystems.com]
- 3. Blog Details [chemicea.com]
- 4. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bab.com.tr [bab.com.tr]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacopeial Standards for Rosuvastatin Impurities: An In-depth Technical Guide
This guide provides a comprehensive technical overview and comparison of the pharmacopeial standards for rosuvastatin impurities as defined by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Designed for researchers, scientists, and drug development professionals, this document delves into the specified impurities, analytical methodologies, and acceptance criteria, offering insights into the rationale behind these critical quality attributes.
Introduction: The Critical Role of Impurity Profiling in Rosuvastatin Quality
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of dyslipidemia.[1][2][3] Ensuring the purity and quality of the active pharmaceutical ingredient (API) and the finished drug product is paramount to its safety and efficacy.[4] Impurities in rosuvastatin can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients.[3][4] Rigorous control of these impurities is mandated by regulatory bodies and detailed in pharmacopeial monographs.[3] This guide will explore and contrast the approaches of the European Pharmacopoeia and the United States Pharmacopeia in controlling rosuvastatin impurities.
The Landscape of Rosuvastatin Impurities: A Structural Overview
Both the EP and USP identify several potential impurities in rosuvastatin. These are often referred to as "related substances" and can include starting materials, by-products, intermediates, and degradation products. The chemical structures of these impurities are often closely related to that of rosuvastatin itself, presenting a significant analytical challenge.[5]
The European Pharmacopoeia lists several specified impurities for Rosuvastatin Calcium, including Impurity A, Impurity B, Impurity C, and Impurity G.[6] The USP monograph for Rosuvastatin Tablets also specifies several related compounds, such as Rosuvastatin related compound A, Rosuvastatin diastereomers, Rosuvastatin ketone, and Rosuvastatin lactone.[7]
Comparative Analysis of EP and USP Standards
A direct comparison of the EP and USP monographs reveals both similarities and differences in their approaches to controlling rosuvastatin impurities. These distinctions are rooted in different philosophies regarding impurity identification, reporting, and the analytical procedures employed.
Specified Impurities and Acceptance Criteria
The following table summarizes the key specified impurities and their acceptance criteria in the EP and USP monographs for rosuvastatin drug substance and/or drug product. It is important to consult the most current versions of the respective pharmacopeias for the latest information.
| Impurity Name | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| Impurity A | ≤ 0.2%[6] | - |
| Impurity B | ≤ 0.5%[6] | - |
| Impurity C | ≤ 0.6% (Correction factor of 2.1 applied to peak area)[6] | - |
| Impurity G | ≤ 0.1%[6] | - |
| Rosuvastatin Ketone | - | ≤ 2.1% (Relative response factor of 0.71)[7] |
| Rosuvastatin Lactone | - | ≤ 1.5%[7] |
| Rosuvastatin Ethyl Ester | - | ≤ 0.5% (if present)[7] |
| Any Unspecified Impurity | ≤ 0.10%[6] | ≤ 0.2%[7] |
| Total Impurities | ≤ 1.2%[6] | ≤ 3.6%[7] |
Note: The limits presented are for the drug substance or drug product as specified in the referenced monographs and may vary. The USP monograph for Rosuvastatin Tablets notes that Rosuvastatin diastereomers are process impurities controlled in the drug substance monograph and are provided for informational purposes only in the tablet monograph.[7]
The differing specified impurities and limits reflect the respective pharmacopeias' evaluation of the potential risks associated with each impurity, based on their toxicological profiles and prevalence in manufacturing processes.
Analytical Methodologies: A Tale of Two Approaches
Both the EP and USP rely on High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation and quantification of rosuvastatin and its related substances.[2][5] However, the specific chromatographic conditions prescribed in each monograph differ significantly.
European Pharmacopoeia (EP) Approach
The EP monograph for Rosuvastatin Calcium outlines a liquid chromatography method for the determination of related substances.[6]
Workflow for EP Related Substances Test:
Caption: EP Workflow for Rosuvastatin Impurity Analysis.
Key Features of the EP Method:
-
Gradient Elution: The EP method for related substances typically employs a gradient elution to achieve separation of a wide range of impurities with varying polarities.
-
Specified Resolution: A critical system suitability requirement is the resolution between the peaks of rosuastatin and impurity B, ensuring adequate separation.[6]
-
Correction Factor: The use of a correction factor for impurity C indicates a difference in the UV response of this impurity compared to rosuvastatin at the detection wavelength.[6]
United States Pharmacopeia (USP) Approach
The USP monograph for Rosuvastatin Tablets also details a liquid chromatography method for organic impurities.[7]
Workflow for USP Organic Impurities Test:
Caption: USP Workflow for Rosuvastatin Impurity Analysis.
Key Features of the USP Method:
-
Isocratic Elution: The USP method for the assay in the Rosuvastatin Tablets monograph utilizes an isocratic mobile phase.[7]
-
System Suitability with Diastereomers: The system suitability test focuses on the resolution between rosuvastatin and its diastereomers, highlighting the importance of controlling stereoisomeric purity.[7]
-
Relative Response Factor: A relative response factor is applied for the quantification of the rosuvastatin ketone impurity.[7]
Experimental Protocols: A Step-by-Step Guide
The following are generalized, step-by-step protocols based on the principles outlined in the EP and USP monographs. It is imperative to refer to the current, official pharmacopeial texts for the exact procedures, reagents, and calculations.
Protocol for EP Related Substances Test (Generalized)
-
Preparation of Solutions:
-
Solvent Mixture: Prepare a mixture of acetonitrile and water as specified in the monograph.
-
Test Solution: Accurately weigh and dissolve a specified amount of Rosuvastatin Calcium in the solvent mixture.
-
Reference Solution (b): Dilute the Test Solution to a concentration corresponding to the limit for total impurities.
-
Reference Solution (e): Prepare a solution containing Rosuvastatin CRS and Rosuvastatin Impurity B CRS to verify system suitability.
-
-
Chromatographic System:
-
Set up the HPLC system with the column, mobile phase, flow rate, column temperature, and detector wavelength as prescribed in the monograph.[6]
-
Equilibrate the system until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the blank (solvent mixture), Reference Solution (e), Reference Solution (b), and the Test Solution.
-
Record the chromatograms for the specified run time.
-
-
System Suitability:
-
In the chromatogram of Reference Solution (e), measure the resolution between the peaks due to rosuvastatin and impurity B. The resolution must be a minimum of 2.0.[6]
-
-
Data Analysis and Calculation:
-
Identify the peaks of the specified impurities in the chromatogram of the Test Solution based on their relative retention times.
-
Calculate the percentage of each impurity by comparing its peak area to the peak area of rosuvastatin in Reference Solution (b).
-
For Impurity C, multiply its peak area by the correction factor of 2.1 before calculation.[6]
-
Sum the percentages of all impurities to determine the total impurities.
-
Protocol for USP Organic Impurities Test (Generalized for Tablets)
-
Preparation of Solutions:
-
Mobile Phase and Diluent: Prepare as directed in the monograph.[7]
-
Standard Solution: Accurately weigh and dissolve a specified amount of USP Rosuvastatin Calcium RS in the Diluent.
-
Sample Solution: Weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a specified amount of rosuvastatin, to a suitable flask and extract with the Diluent.
-
System Suitability Solution: Prepare a solution containing USP Rosuvastatin Calcium RS and rosuvastatin diastereomers.[7]
-
-
Chromatographic System:
-
Configure the HPLC system with the specified column, mobile phase, flow rate, and detector.
-
Allow the system to equilibrate.
-
-
Injection and Data Acquisition:
-
Inject the Diluent, System Suitability Solution, Standard Solution, and Sample Solution.
-
Record the chromatograms.
-
-
System Suitability:
-
In the chromatogram of the System Suitability Solution, ensure the resolution between rosuvastatin and the rosuvastatin diastereomers is not less than 1.5.[7]
-
Verify that the tailing factor for the rosuvastatin peak in the Standard Solution is not more than 1.8 and the relative standard deviation for replicate injections is not more than 2.0%.[7]
-
-
Data Analysis and Calculation:
-
Identify the peaks of the specified impurities in the chromatogram of the Sample Solution.
-
Calculate the percentage of each impurity using the provided formula, which takes into account the peak responses, concentrations, molecular weights, and the relative response factor for the rosuvastatin ketone.[7]
-
Conclusion: Navigating the Pharmacopeial Landscape
The European Pharmacopoeia and the United States Pharmacopeia provide robust frameworks for ensuring the quality and purity of rosuvastatin. While both employ advanced chromatographic techniques, their specific methodologies, specified impurities, and acceptance criteria exhibit notable differences. A thorough understanding of these variations is crucial for pharmaceutical manufacturers, quality control laboratories, and regulatory affairs professionals to ensure global compliance. The choice of which pharmacopeia to follow is often dictated by the intended market for the pharmaceutical product. Ultimately, adherence to these rigorous standards is fundamental to delivering safe and effective rosuvastatin medications to patients worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Blog Details [chemicea.com]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. uspnf.com [uspnf.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Profiling of Rosuvastatin and Its Related Substances
Abstract
This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the separation and quantification of rosuvastatin and its potential process-related and degradation impurities. The control of such impurities is a critical regulatory requirement for ensuring the safety and efficacy of rosuvastatin drug products.[1] This document provides a comprehensive protocol, including the scientific rationale for method parameters, detailed experimental procedures, and a validation strategy grounded in the International Council for Harmonisation (ICH) guidelines.[2][3][4] The method is demonstrated to be specific, accurate, and precise for its intended purpose in a quality control environment.
Introduction: The Rationale for Impurity Profiling
Rosuvastatin is a synthetic statin and a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[5][] It is widely prescribed to manage hyperlipidemia and reduce the risk of cardiovascular events.[5][7] The complex chemical structure of rosuvastatin, featuring multiple chiral centers and functional groups, makes it susceptible to the formation of impurities during synthesis and storage.[1] These impurities, which can be process-related (e.g., by-products) or degradation products, may lack the therapeutic effect of the active pharmaceutical ingredient (API) or, more critically, could be toxic.[8] Therefore, regulatory bodies such as the FDA and EMA mandate rigorous control of impurities in pharmaceutical products.
This guide details a validated reverse-phase HPLC (RP-HPLC) method designed to effectively separate rosuvastatin from its key related substances as listed in major pharmacopoeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[9][10]
Principle of the Analytical Method
The method leverages reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. Rosuvastatin and its impurities, which have varying polarities, are separated based on their differential partitioning between these two phases.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its excellent hydrophobic retention and resolving power for the moderately polar rosuvastatin and its structurally similar impurities. The high surface area and carbon load of modern C18 columns provide the necessary efficiency for separating closely related compounds.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic modifier (acetonitrile or methanol) is employed.
-
Acidification: Trifluoroacetic acid (TFA) or phosphoric acid is added to the aqueous phase to control the pH (typically around 2.5-3.0).[9][10][11] At this low pH, the carboxylic acid functional group of rosuvastatin and related acidic impurities is protonated (non-ionized), leading to increased retention, sharper peak shapes, and improved reproducibility by minimizing secondary interactions with residual silanols on the silica support.
-
Organic Modifier: Acetonitrile or methanol is used to elute the compounds from the column. A gradient program, which systematically increases the proportion of the organic solvent over time, is necessary to first elute the more polar impurities and then the more retained rosuvastatin and non-polar impurities within a reasonable analysis time while maintaining optimal resolution.[12]
-
-
Detection: UV detection at approximately 248 nm is chosen as it corresponds to a significant absorbance maximum for rosuvastatin and its chromophoric impurities, ensuring high sensitivity.[13]
Experimental Protocol and Workflow
Instrumentation and Reagents
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance, volumetric glassware, pH meter.
-
Reference Standards: Rosuvastatin Calcium RS, and known impurity standards (e.g., Rosuvastatin Related Compound A, diastereomers, lactone impurity).[14][15]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, Trifluoroacetic acid (TFA), potassium dihydrogen phosphate, and purified water.
Chromatographic Conditions
The following conditions provide a validated baseline for analysis, which may be adjusted based on the specific column and system used.
| Parameter | Condition |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% v/v Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% v/v Trifluoroacetic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 248 nm |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Overall Analytical Workflow
The diagram below outlines the complete process from sample preparation to the final report generation, ensuring a systematic and traceable analysis.
References
- 1. Blog Details [chemicea.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. mdpi.com [mdpi.com]
- 10. uspnf.com [uspnf.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
HPLC method development for Rosuvastatin Impurity A quantification
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Rosuvastatin Impurity A
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Rosuvastatin Impurity A in bulk drug and pharmaceutical dosage forms. The narrative delves into the scientific rationale behind chromatographic choices, offers detailed experimental protocols, and outlines a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to manage hypercholesterolemia and mitigate cardiovascular risks.[1] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, must be meticulously controlled. Regulatory bodies worldwide, guided by standards such as the ICH Q3A(R2) and Q3B(R2) guidelines, mandate the identification and quantification of impurities to ensure patient safety.
Rosuvastatin Impurity A, also known as Rosuvastatin USP Related Compound A, is a known process-related impurity.[2] Its structure is closely related to the parent Rosuvastatin molecule. Therefore, a robust analytical method is critical to ensure it is resolved from the main component and accurately quantified at specified limits. This guide details the development of such a method, emphasizing a "Quality by Design" (QbD) approach to ensure the final protocol is both reliable and rugged.
Chemical Structures:
| Compound | Chemical Structure |
| Rosuvastatin | |
| Rosuvastatin Impurity A | |
| Source: PubChem CID 131667525[3] |
Foundational Strategy: Rationale for Method Development
The development of a successful HPLC method is not a matter of chance but a systematic process of logical choices. The following section explains the causality behind the selected chromatographic parameters.
The Choice of Reversed-Phase Chromatography
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the modality of choice for this analysis. Rosuvastatin and its impurities are moderately polar organic molecules, making them ideal candidates for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique provides excellent resolving power and reproducibility for such analytes.
Stationary Phase: Selecting the Right Column
A Symmetry C18 column (4.6 mm x 150 mm, 5 µm) was selected as the foundational stationary phase.[4] The C18 alkyl chains provide sufficient hydrophobicity to retain both Rosuvastatin and Impurity A, allowing for their separation based on subtle differences in polarity. The 150 mm length and 5 µm particle size offer a good balance between resolution, backpressure, and analysis time, making it suitable for routine quality control (QC) environments.
Mobile Phase Optimization: The Key to Selectivity
The mobile phase is the most powerful tool for optimizing selectivity in RP-HPLC.
-
Aqueous Phase and pH Control: Rosuvastatin is an acidic compound with a pKa of approximately 4.6.[5] To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. By adjusting the pH to around 4.0 using a potassium dihydrogen phosphate buffer , we ensure that the carboxylic acid moiety of Rosuvastatin remains predominantly in its protonated, less polar form, leading to predictable retention.[4]
-
Organic Modifier: Acetonitrile was chosen as the organic component of the mobile phase. It generally provides lower backpressure and better peak shape for the compounds of interest compared to methanol.
-
Isocratic Elution: While a gradient elution can be useful for separating a wide range of impurities, a simple isocratic mixture of buffer and acetonitrile (e.g., 65:35 v/v) was found to provide adequate resolution between Rosuvastatin and Impurity A within a shorter run time.[4] Isocratic methods are also typically more robust and allow for easier method transfer between different HPLC systems.
Detection Wavelength
A UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. A review of the UV spectra for Rosuvastatin indicates a maximum absorbance around 242 nm.[1][6] Since Impurity A shares the same core chromophore, this wavelength provides excellent sensitivity for both the parent drug and the impurity of interest.
Ensuring Stability-Indicating Power through Forced Degradation
To prove that the method is stability-indicating, forced degradation studies must be performed as per ICH guideline Q1A(R2). This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[7][8] The stressed samples are then analyzed to confirm that any degradation products formed do not co-elute with the Rosuvastatin or Impurity A peaks, thus ensuring the method's specificity.[9]
Detailed Application Protocol
This section provides a step-by-step protocol for the quantification of Rosuvastatin Impurity A.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatographic Column: Symmetry C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Chemicals: HPLC grade Acetonitrile, Potassium Dihydrogen Phosphate, Orthophosphoric Acid, and HPLC grade water.
-
Reference Standards: Rosuvastatin Calcium RS, Rosuvastatin Impurity A RS.
Optimized Chromatographic Conditions
A summary of the final instrumental parameters is presented in the table below.
| Parameter | Condition |
| Column | Symmetry C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 4.0) (65:35 v/v) |
| Flow Rate | 0.7 mL/min[4] |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Preparation of Solutions
-
Buffer Preparation (pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 4.0 ± 0.05 with dilute orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 65:35 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (Impurity A): Accurately weigh about 10 mg of Rosuvastatin Impurity A RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution (Impurity A): Further dilute the stock solution with the diluent to achieve a final concentration appropriate for the specification limit (e.g., 1 µg/mL).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 Rosuvastatin tablets.
-
Accurately weigh a quantity of powder equivalent to 100 mg of Rosuvastatin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This provides a sample solution with a nominal concentration of 1000 µg/mL of Rosuvastatin.
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. A solution containing both Rosuvastatin (at the sample concentration) and Impurity A (at its specification limit) should be injected.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 for both peaks |
| Theoretical Plates (N) | Not less than 2000 for both peaks |
| Resolution (Rs) | Not less than 2.0 between Rosuvastatin and Impurity A |
| %RSD of Peak Areas | Not more than 2.0% for six replicate injections |
Method Validation Protocol: A Self-Validating System
The developed method must be validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[10][11]
Caption: High-level workflow for HPLC method development.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.
-
Protocol: Analyze the diluent (blank), a placebo solution, a solution of Impurity A, and the Rosuvastatin sample solution. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Rosuvastatin.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of Impurity A in the blank or placebo chromatograms. The peak for Impurity A must be pure and well-resolved from any degradation products in the stressed samples, as confirmed by PDA peak purity analysis.
Linearity
-
Protocol: Prepare a series of at least five solutions of Impurity A ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit (e.g., LOQ, 0.5, 1.0, 1.5, 2.0 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be not less than 0.999.
Accuracy (% Recovery)
-
Protocol: Spike a placebo blend with known amounts of Impurity A at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision
-
Repeatability (Intra-day): Analyze six individual preparations of a sample spiked with Impurity A at the 100% level on the same day.
-
Intermediate Precision (Inter-day/Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 5.0% for repeatability and not more than 10.0% when comparing results for intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentrations.
-
Acceptance Criteria: The S/N ratio should be approximately 10:1 for the LOQ and 3:1 for the LOD. The precision (%RSD) at the LOQ should not be more than 10.0%.[6]
Robustness
-
Protocol: Make small, deliberate variations to the method parameters, such as the mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Evaluate the effect on system suitability parameters, particularly the resolution.
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal usage.
References
- 1. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin EP Impurity A (Calcium salt) | 1714147-47-3 | SynZeal [synzeal.com]
- 3. Rosuvastatin EP Impurity A | C25H33FN3NaO7S | CID 131667525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrrr.com [ijrrr.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. asianjpr.com [asianjpr.com]
- 7. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. altabrisagroup.com [altabrisagroup.com]
Abstract
This application note details a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of rosuvastatin and its known related substances. The method is designed to be stability-indicating, ensuring that all potential degradation products are effectively separated from the active pharmaceutical ingredient (API). This protocol is particularly suited for quality control laboratories, drug development professionals, and researchers involved in the analysis of rosuvastatin in bulk drug substances and finished pharmaceutical products. The method utilizes a sub-2 µm particle column to achieve rapid analysis times without compromising resolution, aligning with modern demands for high-throughput analytical workflows.
Introduction: The Analytical Challenge of Rosuvastatin
Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] The chemical structure of rosuvastatin, [(3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid], contains multiple chiral centers and functional groups that make it susceptible to degradation under various stress conditions.[1][3] Consequently, the development of a stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of rosuvastatin drug products.
The primary process-related impurities of rosuvastatin include its anti-isomer and lactone impurities.[3] Furthermore, forced degradation studies have shown that rosuvastatin is particularly sensitive to acid hydrolysis, leading to the formation of specific degradation products.[1][4] A robust analytical method must be capable of separating the parent drug from these process impurities and any degradants that may form during the manufacturing process or upon storage.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for this application. The use of columns packed with sub-2 µm particles allows for higher efficiency, improved resolution, and significantly shorter run times, leading to increased sample throughput and reduced solvent consumption.[5] This application note leverages these advantages to provide a comprehensive analytical solution for rosuvastatin and its related substances.
Experimental
Instrumentation and Consumables
-
UPLC System: A Waters ACQUITY UPLC® H-Class System equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector was used for this study.
-
Chromatography Column: Waters ACQUITY UPLC® BEH C18, 100 mm x 2.1 mm, 1.7 µm (Part No. 186002352). The choice of a C18 stationary phase provides excellent retention and selectivity for the moderately polar rosuvastatin and its related substances. The 1.7 µm particle size is critical for achieving high separation efficiency at faster flow rates.
-
Data Acquisition and Processing: Waters Empower® 3 Chromatography Data Software.
Reagents and Standards
-
Rosuvastatin calcium reference standard and its known impurities (rosuvastatin anti-isomer, rosuvastatin lactone, and 5-oxo rosuvastatin) were sourced from a reputable supplier.
-
Methanol (HPLC grade) was obtained from J.T. Baker.[1]
-
Trifluoroacetic acid (TFA) (analytical grade) was obtained from Qualigens Fine Chemicals.[1]
-
High-purity water was generated using a Milli-Q® water purification system.
Chromatographic Conditions
The optimized UPLC method parameters are summarized in the table below. A gradient elution was chosen to ensure the timely elution of all related substances with good peak shapes and resolution from the main rosuvastatin peak.
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient Program | Time (min) |
| Column Temperature | 40 °C |
| Injection Volume | 7 µL |
| Detection | UV at 240 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: The use of 0.1% TFA in water as mobile phase A helps to control the ionization of rosuvastatin (a carboxylic acid), leading to sharper peaks and improved retention.[1][6] Methanol was selected as the organic modifier (mobile phase B) due to its compatibility with the C18 column and its ability to provide good separation of the analytes.
-
Gradient Elution: A gradient program was employed to achieve a balance between resolving early eluting impurities and eluting the more retained components within a short timeframe.
-
Column Temperature: Maintaining a column temperature of 40 °C ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.[1]
-
Detection Wavelength: The wavelength of 240 nm was selected as it provides a good response for both rosuvastatin and its related substances.[1]
Protocols
Standard Solution Preparation
-
Stock Solution (500 µg/mL of Rosuvastatin): Accurately weigh about 25 mg of rosuvastatin calcium reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Impurity Stock Solution (50 µg/mL): Prepare a stock solution containing each of the known impurities at a concentration of 50 µg/mL in methanol.
-
Working Standard Solution (5 µg/mL): Dilute the impurity stock solution with methanol to obtain a final concentration of 5 µg/mL for each impurity.
-
Spiked Sample Solution: To demonstrate separation, a solution containing 500 µg/mL of rosuvastatin and 5 µg/mL of each impurity can be prepared by mixing the respective stock solutions.
Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of rosuvastatin and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter a portion of the solution through a 0.2 µm nylon syringe filter before injection.
Method Validation and System Suitability
The developed method was validated according to the International Conference on Harmonization (ICH) guidelines.[1]
Specificity and Forced Degradation
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on rosuvastatin. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.5 N NaOH at 80°C for 6 hours.
-
Oxidative Degradation: 3% H₂O₂ at 80°C for 6 hours.
-
Thermal Degradation: 100°C for 8 hours.
-
Photolytic Degradation: Exposure to UV light.
The results indicated that significant degradation occurred under acidic conditions, with the formation of several degradation products that were well-resolved from the parent peak and other known impurities.[1] This confirms the method's specificity and its ability to be stability-indicating.
System Suitability
System suitability tests are essential to ensure that the chromatographic system is performing adequately. The following parameters should be monitored for a spiked solution containing rosuvastatin and its known impurities.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5 between adjacent peaks |
| %RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Workflow and Data Visualization
UPLC Method Development and Validation Workflow
The following diagram illustrates the logical workflow followed in the development and validation of this UPLC method.
Caption: Workflow for UPLC Method Development and Validation.
Conclusion
The UPLC method presented in this application note provides a rapid, sensitive, and selective means for the analysis of rosuvastatin and its related substances. With a run time of just 10 minutes, this method is ideal for high-throughput environments.[1] The successful validation, including forced degradation studies, demonstrates its stability-indicating capabilities, making it a reliable tool for quality control and stability testing of rosuvastatin in the pharmaceutical industry. The method is also compatible with mass spectrometry, allowing for the identification of unknown impurities if required.[1][6]
References
- 1. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Note: Identification of Rosuvastatin Degradation Products by LC-MS/MS
Abstract
This application note provides a detailed protocol for the identification and characterization of rosuvastatin degradation products using a stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol encompasses a systematic approach to forced degradation studies under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2][3] A robust LC-MS/MS method is presented for the effective separation and sensitive detection of rosuvastatin and its degradation products. This guide is intended for researchers, scientists, and drug development professionals involved in the stability testing and impurity profiling of pharmaceutical products.
Introduction: The Imperative of Degradation Profiling
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely prescribed for the management of hyperlipidemia.[4] The chemical stability of a drug substance like rosuvastatin is a critical attribute that can impact its safety and efficacy. During its shelf life, a drug product can be exposed to various environmental factors such as heat, light, humidity, and varying pH conditions, which can lead to the formation of degradation products. These degradation products, if not properly identified and controlled, can potentially be toxic or lead to a reduction in the therapeutic effect of the drug.
Forced degradation studies are a cornerstone of the drug development process, providing crucial insights into the intrinsic stability of a drug molecule and its degradation pathways.[3] These studies involve subjecting the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions.[3] The data generated from these studies are instrumental in the development and validation of stability-indicating analytical methods, which are capable of separating and quantifying the drug substance in the presence of its degradation products.[5][6]
This application note details a comprehensive workflow for conducting forced degradation studies on rosuvastatin and subsequently identifying the resulting degradation products using a highly sensitive and specific LC-MS/MS method.
Understanding Rosuvastatin Degradation Pathways
Rosuvastatin is known to be susceptible to degradation under acidic, oxidative, and photolytic conditions, while it exhibits relative stability under basic and neutral hydrolytic conditions.[5][7][8] The primary degradation pathways involve:
-
Lactonization: Under acidic conditions, the carboxylic acid moiety of rosuvastatin can undergo intramolecular cyclization to form its corresponding lactone.[9] This is a major degradation product.
-
Oxidation: Exposure to oxidative stress can lead to the formation of various oxidized products, including the N-oxide derivative.[5][8]
-
Isomerization: Photolytic stress has been shown to induce the formation of diastereomeric isomers.[7][10]
A thorough understanding of these pathways is essential for designing appropriate analytical methods to detect and characterize the potential degradation products.
Experimental Protocols
Forced Degradation Studies
The following protocols are designed to induce degradation of rosuvastatin under a variety of stress conditions. It is recommended to perform these studies on a solution of rosuvastatin at a concentration of approximately 1 mg/mL.
3.1.1. Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of rosuvastatin in a mixture of acetonitrile and water (1:1 v/v).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 4 hours.[3]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for LC-MS/MS analysis.
3.1.2. Basic Hydrolysis
-
Prepare a 1 mg/mL solution of rosuvastatin in a mixture of acetonitrile and water (1:1 v/v).
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 4 hours.[3]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase to a suitable concentration for LC-MS/MS analysis.
3.1.3. Oxidative Degradation
-
Prepare a 1 mg/mL solution of rosuvastatin in a mixture of acetonitrile and water (1:1 v/v).
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for LC-MS/MS analysis.
3.1.4. Thermal Degradation
-
Place a solid sample of rosuvastatin in a hot air oven at 105°C for 6 hours.[3]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 1 mg/mL solution of the heat-stressed sample in a mixture of acetonitrile and water (1:1 v/v).
-
Dilute the sample with the mobile phase to a suitable concentration for LC-MS/MS analysis.
3.1.5. Photolytic Degradation
-
Expose a solution of rosuvastatin (1 mg/mL in acetonitrile:water) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample with the mobile phase to a suitable concentration for LC-MS/MS analysis.
LC-MS/MS Method for Separation and Identification
The following LC-MS/MS method is designed to provide optimal separation of rosuvastatin from its major degradation products.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)[1][11] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-90% B, 12-14 min: 90% B, 14-15 min: 90-30% B, 15-20 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 242 nm[8] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MS Scan Range | m/z 100-1000 |
| MS/MS | Product ion scan of the protonated molecular ions of rosuvastatin and suspected degradation products. Collision energy can be ramped (e.g., 10-40 eV) to obtain comprehensive fragmentation patterns. |
Visualization of the Analytical Workflow
The overall process for the identification of rosuvastatin degradation products is illustrated in the following workflow diagram.
Caption: Workflow for Forced Degradation and LC-MS/MS Analysis.
Expected Degradation Products and Their Identification
Based on the literature, the following are some of the expected degradation products of rosuvastatin that can be identified using the described LC-MS/MS method.
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) | Formation Condition |
| Rosuvastatin | 481.53 | 482.2 | 440.2, 258.1, 216.1 | - |
| Rosuvastatin Lactone | 463.51 | 464.2 | 422.2, 258.1, 216.1 | Acidic Hydrolysis |
| Rosuvastatin N-Oxide | 497.53 | 498.2 | 482.2, 456.2, 274.1 | Oxidative Stress |
| Diastereomeric Isomers | 481.53 | 482.2 | Similar to Rosuvastatin | Photolytic Stress |
The identification of these degradation products is achieved by a multi-step process:
-
Chromatographic Separation: The developed LC method should effectively separate the degradation products from the parent drug and from each other.
-
Mass Determination: The high-resolution mass spectrometer provides accurate mass measurements of the protonated molecular ions ([M+H]⁺), allowing for the determination of the elemental composition of the degradation products.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions of the degradation products. The resulting fragmentation patterns provide valuable structural information, which is crucial for the definitive identification of the degradation products.
The proposed degradation pathway of rosuastatin to its lactone form is depicted below.
Caption: Formation of Rosuvastatin Lactone under Acidic Conditions.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the identification and characterization of rosuvastatin degradation products. By following the outlined protocols for forced degradation and LC-MS/MS analysis, researchers can gain a comprehensive understanding of the stability of rosuvastatin and develop appropriate control strategies to ensure the quality, safety, and efficacy of rosuvastatin-containing pharmaceutical products. This systematic approach is in alignment with the principles of quality by design (QbD) and is essential for regulatory submissions.
References
- 1. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
- 11. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Forced Degradation Studies of Rosuvastatin Calcium
Version: 1.0
Abstract
This document provides a comprehensive protocol for conducting forced degradation (stress testing) studies on Rosuvastatin Calcium, a critical step in the drug development and validation process. The protocol is designed for researchers, scientists, and drug development professionals to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method. The methodologies detailed herein are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines. We will explore the drug's behavior under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, and provide a robust analytical framework for the separation and quantification of the parent drug from its degradation products.
Introduction: The Rationale for Stress Testing
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the FDA and governed by ICH guidelines (specifically Q1A(R2)).[1] The primary objective is to intentionally degrade a drug substance using more severe conditions than those used in accelerated stability testing.[2] For Rosuvastatin Calcium, a potent HMG-CoA reductase inhibitor, this process is vital for several reasons:
-
Elucidation of Degradation Pathways: It helps identify the likely degradation products that could form under normal storage conditions, providing insight into the molecule's intrinsic stability.[1][2]
-
Development of Stability-Indicating Methods: The data generated is essential for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3][4] An ideal stability-indicating method resolves the parent drug peak from all degradation product peaks.[5]
-
Formulation and Packaging Development: Understanding how Rosuvastatin degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to ensure the final drug product's safety, efficacy, and shelf-life.[2]
Rosuvastatin Calcium is known to be susceptible to degradation under acidic, oxidative, and photolytic conditions, while showing relative stability under neutral, alkaline, and thermal stress.[4][6] The primary degradation pathway under acidic conditions often involves intramolecular cyclization to form Rosuvastatin lactone, a major degradant.[7]
Materials and Analytical Instrumentation
Reagents and Chemicals
-
Rosuvastatin Calcium Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Ammonium Dihydrogen Phosphate, AR Grade
-
Orthophosphoric Acid, AR Grade
-
Potassium Bromide (KBr), Spectroscopy Grade
-
High-purity water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
Analytical Balance
-
pH Meter
-
Water Bath or Hot Air Oven
-
Reflux Condensers
-
Calibrated Volumetric Flasks and Pipettes
-
Photostability Chamber (ICH Q1B compliant) or UV cabinet
-
Syringe filters (0.45 µm)
Experimental Workflow: A Visual Overview
The following diagram outlines the systematic approach for the forced degradation study of Rosuvastatin Calcium.
Caption: Experimental Workflow for Rosuvastatin Forced Degradation.
Detailed Protocols for Stress Conditions
For each condition, a control sample (unstressed solution stored at 2-8°C) should be prepared and analyzed alongside the stressed samples to accurately calculate the percentage of degradation. The goal is to achieve 5-20% degradation of the drug substance.
Protocol 1: Acid Hydrolysis
-
Causality: Acidic conditions can catalyze the hydrolysis of the ester-like side chain in Rosuvastatin, leading to the formation of its lactone, a common degradation product for statins.[7]
-
Procedure:
-
Accurately weigh 10 mg of Rosuvastatin Calcium into a 10 mL volumetric flask.
-
Add 5 mL of methanol to dissolve the drug.
-
Add 1 mL of 1N HCl to the flask.[5]
-
Keep the flask in a water bath maintained at 80°C for 2 hours.[4]
-
After the incubation period, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 1N NaOH.
-
Make up the volume to 10 mL with methanol.
-
Dilute a portion of this solution to a final concentration of approximately 20 µg/mL with the mobile phase before injecting into the HPLC system.
-
Protocol 2: Alkaline Hydrolysis
-
Causality: While Rosuvastatin is reported to be more stable in alkaline conditions compared to acidic ones, stress testing under basic conditions is necessary to confirm its stability profile and identify any potential base-catalyzed degradants.[4][5]
-
Procedure:
-
Accurately weigh 10 mg of Rosuvastatin Calcium into a 10 mL volumetric flask.
-
Add 5 mL of methanol to dissolve the drug.
-
Add 1 mL of 1N NaOH to the flask.[4]
-
Keep the flask in a water bath maintained at 80°C for 2 hours.[4]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1N HCl.
-
Make up the volume to 10 mL with methanol.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase for HPLC analysis.
-
Protocol 3: Oxidative Degradation
-
Causality: The complex structure of Rosuvastatin contains sites susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[8]
-
Procedure:
-
Accurately weigh 10 mg of Rosuvastatin Calcium into a 10 mL volumetric flask.
-
Dissolve in 5 mL of methanol.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Make up the volume to 10 mL with methanol.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase for HPLC analysis.
-
Protocol 4: Thermal Degradation
-
Causality: This test evaluates the stability of the drug substance in its solid form at elevated temperatures, simulating potential excursions during storage and transport.[9]
-
Procedure:
-
Spread a thin layer of Rosuvastatin Calcium powder in a petri dish.
-
Place the dish in a hot air oven maintained at 70°C for 48 hours.[8]
-
After exposure, allow the powder to cool.
-
Accurately weigh an amount of the stressed powder equivalent to 10 mg of Rosuvastatin Calcium and prepare a 20 µg/mL solution for HPLC analysis.
-
Protocol 5: Photolytic Degradation
-
Causality: Rosuvastatin is known to be light-sensitive.[4] Photostability testing is crucial to determine if the drug requires protection from light during formulation and storage.[10]
-
Procedure:
-
Prepare a 1 mg/mL solution of Rosuvastatin Calcium in methanol.
-
Expose the solution in a transparent quartz cuvette to light in a photostability chamber.
-
As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the sample to a final concentration of approximately 20 µg/mL with the mobile phase for HPLC analysis.
-
Stability-Indicating HPLC Method
A robust, stability-indicating method is paramount to the success of the study. The method must be able to separate the main Rosuvastatin peak from all process impurities and degradation products.[11][12]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13] |
| Mobile Phase | A mixture of Acetonitrile, Methanol, and a buffer like Ammonium Dihydrogen Phosphate. A common ratio is Methanol:Acetonitrile:Phosphate Buffer (pH 3.5) (40:20:40 v/v/v).[5] |
| Flow Rate | 1.0 mL/min[8][13] |
| Detection Wavelength | 248 nm[8][13] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Summary of Stress Conditions and Expected Degradation
The following table summarizes the stress conditions and provides an overview of the expected stability of Rosuvastatin Calcium.
| Stress Condition | Reagent/Condition | Duration & Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1N - 1N HCl | 2-5 hours at 70-80°C | Significant degradation observed.[4][6][8] |
| Alkaline Hydrolysis | 0.1N - 1N NaOH | 2-5 hours at 70-80°C | Less degradation compared to acid; relatively stable.[4][12] |
| Oxidative | 3-30% H₂O₂ | 2-24 hours at Room Temp. or 70°C | Significant degradation observed.[4][8] |
| Thermal (Solid) | Dry Heat | 6-48 hours at 70°C | Generally stable; minimal degradation.[8][9] |
| Photolytic | ICH Q1B exposure | N/A | Significant degradation observed.[4][6] |
Potential Degradation Pathways
Forced degradation studies help to construct a map of potential degradation pathways. For Rosuvastatin, two key pathways are well-documented.
Caption: Major Degradation Pathways of Rosuvastatin.
Conclusion
This application note provides a detailed and scientifically grounded protocol for conducting forced degradation studies on Rosuvastatin Calcium. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively probe the stability of the molecule. The successful execution of these studies, coupled with a validated stability-indicating HPLC method, is a critical milestone in the regulatory submission process, ensuring the development of a safe, stable, and efficacious drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
- 11. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated Strategy for the Isolation and Characterization of Rosuvastatin Impurity A from Bulk Drug Substance
Abstract
Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the management of dyslipidemia.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure its safety, quality, and efficacy. This application note presents a comprehensive and robust methodology for the isolation of Rosuvastatin Impurity A, a known process-related impurity, from the bulk drug substance. The protocol employs preparative High-Performance Liquid Chromatography (HPLC) for isolation, followed by rigorous analytical and spectroscopic techniques for characterization. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in impurity profiling and reference standard qualification, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines.[3][4][5]
Introduction: The Imperative of Impurity Profiling
The quality of a drug substance is intrinsically linked to its purity. Impurities, even in trace amounts, can impact the drug's safety and efficacy and are therefore strictly regulated by global health authorities.[4] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities present in new drug substances above specified thresholds.[5]
Rosuvastatin, chemically known as (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, is a cornerstone in cardiovascular therapy.[6] During its multi-step synthesis, several process-related impurities can be formed.[7] One such critical impurity is Rosuvastatin Impurity A, also identified as Rosuvastatin USP Related Compound A.[8] Its chemical structure is (3R,5S,6E)-7-[2-(2,N-dimethyl-2-hydroxypropane-1-sulfonamido)-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid.[8][9]
The availability of a pure reference standard for Impurity A is essential for the validation of analytical methods used in routine quality control and stability studies. This document provides a detailed, field-proven protocol for its isolation from a bulk drug source using preparative HPLC, a technique offering high resolution and efficiency for purifying complex mixtures.
Overall Isolation and Characterization Workflow
The strategy for isolating Rosuvastatin Impurity A is a multi-stage process that begins with the analytical assessment of the bulk drug and culminates in the structural confirmation of the isolated compound. The workflow is designed to be self-validating, with analytical checks integrated at critical points to ensure the purity and identity of the final product.
Caption: Workflow for Isolation and Characterization of Impurity A.
Materials and Equipment
Equipment
-
Analytical HPLC system with PDA/UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
-
Preparative HPLC system with fraction collector
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap or TOF)
-
LC-MS/MS system
-
NMR Spectrometer (400 MHz or higher)
-
Rotary Evaporator
-
Lyophilizer (Freeze-Dryer)
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
Chemicals and Reagents
-
Rosuvastatin Calcium Bulk Drug (containing detectable levels of Impurity A)
-
Rosuvastatin Calcium Reference Standard (USP/EP)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Ortho-phosphoric Acid (AR Grade)
-
Water (Milli-Q or HPLC Grade)
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
Rationale: A validated, high-resolution analytical method is the cornerstone of this procedure. It is required to (a) initially quantify the level of Impurity A in the bulk material, (b) ensure adequate separation from Rosuvastatin and other impurities, and (c) confirm the purity of the collected fractions. A reverse-phase C18 column provides excellent retention and selectivity for the moderately polar Rosuvastatin molecule and its related substances.[10][11] A phosphate buffer at a slightly acidic pH ensures consistent ionization of the carboxylic acid moiety, leading to sharp, reproducible peaks.
Procedure:
-
Mobile Phase Preparation:
-
Buffer (A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.0 using diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic (B): Acetonitrile (HPLC Grade).
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Sample Solution: Accurately weigh and dissolve the Rosuvastatin bulk drug in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Inject the sample solution.
-
Acceptance Criteria: The resolution between the Rosuvastatin peak and the Impurity A peak must be ≥ 2.0. The tailing factor for the Rosuvastatin peak should be ≤ 1.5.
-
Protocol 2: Preparative HPLC for Isolation of Impurity A
Rationale: The goal of preparative chromatography is to maximize throughput while maintaining the resolution achieved in the analytical method. This is accomplished by using a wider diameter column packed with the same stationary phase, increasing the flow rate proportionally, and injecting a larger, more concentrated sample volume. A shallower gradient is often employed to further enhance the separation between closely eluting peaks, ensuring high-purity fractions.[12]
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the Rosuvastatin bulk drug (~20-50 mg/mL) in the diluent (Acetonitrile:Water, 50:50). Ensure complete dissolution, using sonication if necessary, and filter through a 0.45 µm filter to prevent column blockage.
-
Preparative HPLC Conditions:
-
Column: C18, 21.2 x 250 mm, 10 µm (or equivalent preparative dimension)
-
Mobile Phase: Same as analytical method (A and B).
-
Flow Rate: 18-22 mL/min (adjust based on column dimension and pressure limits).
-
Detection: 242 nm.
-
Injection Volume: 1-5 mL of the concentrated sample solution (optimize based on loading studies).
-
Modified Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 65 35 30 50 50 35 50 50 37 65 35 | 45 | 65 | 35 |
-
-
Fraction Collection:
-
Perform a blank gradient run to establish the baseline.
-
Inject the sample and monitor the chromatogram in real-time.
-
Set the fraction collector to trigger collection based on the UV signal slope and threshold corresponding to the Impurity A peak. Collect the leading edge, peak apex, and tailing edge into separate fractions.
-
-
Post-Isolation Processing:
-
Analyze each collected fraction using the validated analytical HPLC method (Protocol 4.1).
-
Pool only the fractions demonstrating a purity of ≥ 98%.
-
Reduce the volume of the pooled solution using a rotary evaporator at a temperature not exceeding 40 °C to prevent degradation.
-
Transfer the concentrated aqueous solution to a lyophilization flask, freeze, and lyophilize for 48-72 hours until a dry, fluffy powder is obtained.
-
Store the isolated impurity at -20 °C, protected from light and moisture.
-
Characterization of Isolated Impurity A
Rationale: Confirmation of the isolated material's identity and purity is a non-negotiable regulatory requirement. HRMS provides the exact mass, allowing for the confident determination of the elemental formula. LC-MS/MS and NMR provide fragmentation patterns and proton/carbon environments, respectively, which act as a "fingerprint" to definitively confirm the structure.
Caption: Chemical Structures of Rosuvastatin and Impurity A.
Expected Analytical Data
The isolated and purified solid should be subjected to a full panel of characterization tests. The expected results are summarized below.
| Test | Expected Result for Isolated Impurity A | Rationale |
| Appearance | White to off-white solid powder | Physical characterization |
| Purity (by HPLC) | ≥ 98.0% | Confirms purity of the isolated standard |
| Mass Spec (ESI+) | m/z ~556.2 [M+H]⁺ | Confirms molecular weight |
| HRMS (ESI+) | Calculated m/z for C₂₅H₃₅FN₃O₇S⁺: 556.2178. Found: within 5 ppm | Confirms elemental composition |
| ¹H NMR, ¹³C NMR | Spectrum consistent with the proposed structure of Impurity A | Definitive structural confirmation |
Conclusion
This application note provides a systematic and reliable workflow for the isolation of Rosuvastatin Impurity A from a bulk drug substance. The methodology leverages a validated analytical HPLC method for process control and scales it effectively to a preparative level. The protocol is designed to yield a high-purity reference standard suitable for use in regulatory filings and routine quality control. The described characterization cascade, employing mass spectrometry and NMR, ensures the unequivocal identification of the isolated impurity, fulfilling the stringent requirements of modern pharmaceutical development and quality assurance.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. Blog Details [chemicea.com]
- 7. researchgate.net [researchgate.net]
- 8. Rosuvastatin EP Impurity A (Calcium salt) | 1714147-47-3 | SynZeal [synzeal.com]
- 9. Rosuvastatin EP Impurity A | C25H33FN3NaO7S | CID 131667525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijrrr.com [ijrrr.com]
- 11. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
Application Note: A Validated Approach for the Ultrasensitive Quantification of Genotoxic Impurities in Rosuvastatin
Abstract
This application note presents a comprehensive strategy and detailed protocols for the quantitative analysis of potential genotoxic impurities (GTIs) in Rosuvastatin active pharmaceutical ingredient (API). Controlling such impurities is a critical aspect of drug safety, mandated by global regulatory bodies.[1][2] We describe a primary, highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method, designed to meet the stringent control limits derived from the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , as established by the ICH M7 guideline.[3][4] The methodologies are presented with detailed protocols, validation parameters, and the scientific rationale underpinning the analytical choices, providing researchers and drug development professionals with a robust framework for ensuring the quality and safety of Rosuvastatin.
Introduction: The Imperative for Controlling Genotoxic Impurities
Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor used to manage hypercholesterolemia.[5] The synthesis and storage of any API, including Rosuvastatin, can result in the formation of impurities.[6] While most impurities are controlled based on standard qualification thresholds, a specific class known as genotoxic impurities (GTIs) commands special attention. GTIs are substances that can interact with DNA, potentially causing mutations and increasing the risk of cancer.[7][8] Consequently, regulatory authorities like the EMA and FDA require strict control of these impurities, often at trace levels far below those for non-genotoxic impurities.[1]
The guiding regulatory framework is the ICH M7 guideline, which establishes a risk-based approach for the assessment and control of mutagenic impurities.[3][9] A cornerstone of this guideline is the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake of 1.5 µ g/day for most genotoxic impurities with unknown carcinogenic potential.[1][10] This necessitates the development of highly sensitive and specific analytical methods capable of quantifying GTIs at parts-per-million (ppm) levels relative to the API.
Potential Genotoxic Impurities in Rosuvastatin Synthesis
The multi-step synthesis of Rosuvastatin may involve reagents and intermediates that are themselves genotoxic or can lead to the formation of genotoxic byproducts.[11] Common classes of GTIs include alkylating agents such as alkyl halides and sulfonate esters (e.g., mesylates, tosylates), which are frequently used in organic synthesis.[8][12]
For instance, if methanesulfonic acid is used in the presence of methanol, the formation of methyl methanesulfonate (MMS), a known genotoxic alkylating agent, is possible. Similarly, the use of alkyl halides as starting materials or reagents presents a risk. This application note will focus on a hypothetical but common GTI, Methyl Methanesulfonate (MMS) , as a representative analyte for method development and validation.
Caption: Potential formation of a genotoxic impurity (GTI) during a synthetic step.
Overall Analytical Workflow
A structured workflow is essential for the reliable analysis of GTIs. The process begins with sample preparation designed to concentrate the analyte and remove the API matrix, followed by analysis using a highly sensitive primary technique and confirmation with an orthogonal method if necessary.
Caption: General workflow for the quantitative analysis of GTIs in Rosuvastatin API.
Primary Method: LC-MS/MS for Non-Volatile GTIs
LC-MS/MS is the technique of choice for a wide range of non-volatile and thermally labile GTIs due to its exceptional sensitivity and selectivity.[1] The use of Multiple Reaction Monitoring (MRM) allows for the detection of trace-level analytes in the presence of a high concentration of the API matrix.
Experimental Protocol: LC-MS/MS
Objective: To quantify Methyl Methanesulfonate (MMS) in Rosuvastatin API.
1. Reagents and Materials:
-
Rosuvastatin API sample
-
Methyl Methanesulfonate (MMS) reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Dichloromethane (DCM)
-
Methanol (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of MMS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (Target concentration: 100 mg/mL Rosuvastatin):
-
Accurately weigh 1.0 g of Rosuvastatin API into a 10 mL volumetric flask.
-
Add 5 mL of water to dissolve the API.
-
Perform a liquid-liquid extraction by adding 4 mL of Dichloromethane (DCM) and vortexing for 2 minutes. The polar MMS will preferentially stay in the aqueous layer while the less polar Rosuvastatin partitions into the organic layer.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer an aliquot of the upper aqueous layer for analysis. Rationale: This extraction step is crucial for matrix removal, preventing ion suppression in the mass spectrometer and protecting the analytical column from being overloaded with the API.
-
3. Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm). Rationale: A HILIC column is chosen for its superior retention and separation of small, polar analytes like MMS, which are not well-retained on traditional C18 reversed-phase columns.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions for MMS (Ammonium Adduct [M+NH₄]⁺):
-
Quantifier: m/z 128.1 → 95.1
-
Qualifier: m/z 128.1 → 79.1 Rationale: Monitoring an ammonium adduct can provide enhanced sensitivity for certain small molecules. Using a quantifier for accurate measurement and a qualifier for identity confirmation adds a layer of confidence to the results, as per regulatory expectations.
-
Confirmatory Method: Headspace GC-MS for Volatile GTIs
For volatile GTIs or as an orthogonal confirmation technique, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[13] Headspace injection is particularly useful as it introduces only volatile components into the system, effectively eliminating the non-volatile API matrix without extensive sample preparation.
Experimental Protocol: GC-MS
Objective: To confirm and quantify Methyl Methanesulfonate (MMS) in Rosuvastatin API.
1. Reagents and Materials:
-
Rosuvastatin API sample
-
Methyl Methanesulfonate (MMS) reference standard
-
Dimethyl Sulfoxide (DMSO, headspace grade)
-
22 mL headspace vials with caps and septa
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described in the LC-MS/MS section, but use DMSO as the diluent.
-
Working Standard Solutions: Prepare calibration standards in DMSO.
-
Sample Preparation:
-
Accurately weigh 200 mg of Rosuvastatin API directly into a 22 mL headspace vial.
-
Add 2.0 mL of DMSO.
-
Seal the vial immediately and vortex to dissolve. Rationale: DMSO is a high-boiling point, polar aprotic solvent ideal for headspace analysis. It effectively dissolves the API and allows for the efficient partitioning of volatile analytes like MMS into the headspace upon heating.
-
3. GC-MS Conditions:
-
Instrumentation: GC system with a headspace autosampler coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 200 °C (hold 2 min).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Headspace Conditions:
-
Oven Temperature: 100 °C
-
Loop Temperature: 110 °C
-
Incubation Time: 15 minutes
-
-
MS Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored for MMS: m/z 95 (quantifier), 79, 80. Rationale: EI fragmentation of MMS produces characteristic ions. Monitoring these specific ions in SIM mode provides a significant sensitivity enhancement compared to a full scan, which is necessary for trace-level analysis.
Method Validation Summary
The developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[14] Key validation parameters and typical acceptance criteria are summarized below.
| Parameter | LC-MS/MS (Typical Results) | GC-MS (Typical Results) | Acceptance Criteria |
| Specificity | No interference from blank or API | No interference from blank or API | No significant peak at the retention time of the analyte. |
| LOD | 0.05 ppm (0.005 ng/mL) | 0.1 ppm | Signal-to-Noise ≥ 3 |
| LOQ | 0.15 ppm (0.015 ng/mL) | 0.3 ppm | Signal-to-Noise ≥ 10; RSD ≤ 20% |
| Linearity (r²) | > 0.998 | > 0.997 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 92 - 108% | 89 - 111% | 80 - 120% for trace levels |
| Precision (% RSD) | ≤ 8% | ≤ 10% | Repeatability RSD ≤ 15% |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Method remains reliable under varied conditions. |
Conclusion
The control of genotoxic impurities is a non-negotiable aspect of modern pharmaceutical development. This application note provides two robust, sensitive, and specific methods for the quantitative analysis of potential genotoxic impurities in Rosuvastatin. The primary LC-MS/MS method offers ultra-trace quantification for a broad range of GTIs, while the confirmatory GC-MS method is ideal for volatile impurities and orthogonal verification. By implementing these validated protocols, researchers and quality control professionals can confidently assess and control GTIs, ensuring that Rosuvastatin products meet the highest standards of safety and quality as mandated by global regulatory agencies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 5. bab.com.tr [bab.com.tr]
- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. database.ich.org [database.ich.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. asianjpr.com [asianjpr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. journalbji.com [journalbji.com]
Application Note: A Validated Stability-Indicating HPLC Assay for Rosuvastatin Calcium Tablets
Introduction: The Imperative for Stability-Indicating Assays
Rosuvastatin calcium is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed for the management of dyslipidemia.[1][2] The chemical stability of a pharmaceutical active ingredient (API) like rosuvastatin is a critical attribute that directly impacts the safety and efficacy of the final drug product.[3] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate that all analytical methods for assay and impurity determination be stability-indicating.[4]
A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or excipients.[3] The development of such a method relies on subjecting the drug product to stress conditions more severe than accelerated stability testing, a process known as forced degradation.[3] This process provides insight into the degradation pathways and helps identify the potential degradation products that may appear during storage, ensuring the method's specificity.[3][5]
This application note provides a comprehensive, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the assay of rosuvastatin calcium in tablet formulations, designed to meet the stringent requirements of global pharmacopeias and regulatory guidelines.[6][7]
Principle of the Method: Chromatographic Separation
The method employs an isocratic RP-HPLC system with UV detection. The fundamental principle is the differential partitioning of the analyte (rosuvastatin) and its potential degradants between a nonpolar stationary phase (C18 column) and a polar mobile phase. Rosuvastatin, being a moderately polar molecule, is retained on the C18 column. By carefully optimizing the mobile phase composition—typically a mixture of an organic solvent like acetonitrile and an acidic aqueous buffer—conditions are created where rosuvastatin is well-resolved from more polar or less polar degradation products.[2] The acidic pH of the mobile phase is crucial for ensuring the consistent protonation state of rosuvastatin's acidic functional groups, leading to sharp, symmetrical peaks and reproducible retention times. Detection is performed at a UV wavelength where rosuvastatin exhibits significant absorbance (around 241-248 nm), ensuring high sensitivity.[2][8]
Forced Degradation: Unveiling the Degradation Profile
To establish the stability-indicating nature of the assay, forced degradation studies must be performed. This involves subjecting the rosuvastatin calcium tablets to a variety of stress conditions as stipulated by ICH guidelines.[9]
Degradation Pathways: Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions.[3][5]
-
Acid Hydrolysis: In acidic media, rosuvastatin can undergo degradation, potentially leading to the formation of its corresponding lactone, a major degradation product, through intramolecular esterification.[10][11]
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of several degradation products.[9]
-
Photolytic Degradation: Rosuvastatin has shown significant degradation upon exposure to light, forming diastereomeric cyclic products.[5][12]
-
Alkaline and Thermal Stress: The drug is reported to be relatively stable under alkaline and thermal stress conditions, though some degradation can occur under harsh conditions.[3][9]
The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can effectively separate the intact drug from the degradation products formed.[5]
Detailed Protocols and Methodologies
Materials and Equipment
-
Reagents: HPLC grade acetonitrile, methanol, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide. USP Rosuvastatin Calcium Reference Standard (RS).[13]
-
Equipment: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. A C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
Chromatographic Conditions
The following conditions have been shown to provide effective separation.[2]
| Parameter | Condition |
| Column | Waters Symmetry C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Orthophosphoric Acid Buffer : Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 241 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Experimental Workflow Diagram
Caption: Overall workflow for the stability-indicating assay of Rosuvastatin.
Protocol 1: Preparation of Solutions
-
Diluent: Acetonitrile and water (1:1 v/v).[2]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Rosuvastatin Calcium RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Stock Solution (e.g., 100 µg/mL): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of rosuvastatin into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter.[14]
-
Working Standard and Sample Solutions (e.g., 10 µg/mL): Dilute the respective stock solutions 1 in 10 with the mobile phase.
Protocol 2: Forced Degradation Procedure
Prepare sample solutions as described above and subject them to the following conditions:
-
Acid Hydrolysis: Mix the sample solution with 1N HCl and reflux for a specified time (e.g., 4 hours at 60°C).[3] Neutralize the solution before injection.
-
Alkaline Hydrolysis: Mix the sample solution with 1N NaOH and reflux for a specified time (e.g., 4 hours at 60°C).[3] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3-6% H₂O₂ at room temperature or reflux for a specified time.[3][9]
-
Thermal Degradation: Store the tablet powder in an oven at a high temperature (e.g., 70°C for 6 hours).[9] Then, prepare the sample solution.
-
Photolytic Degradation: Expose the tablet powder to UV light (e.g., 254 nm) or visible light for a defined period.[9][12] Then, prepare the sample solution.
Caption: Forced degradation experimental design for Rosuvastatin.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][15][16]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The rosuvastatin peak should be pure and free from interference from degradants, impurities, and excipients. (Peak Purity > 0.999 using PDA detector). | Confirms the method is stability-indicating. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 2-12 µg/mL).[2] | Establishes a direct proportional relationship between concentration and detector response. |
| Accuracy | % Recovery should be within 98.0% - 102.0% for at least three concentration levels (e.g., 80%, 100%, 120%).[1] | Measures the closeness of the test results to the true value. |
| Precision | % Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[7] | Demonstrates the method's consistency and reproducibility under various conditions. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. | Indicates the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Defines the lower limit of the usable analytical range. |
| Robustness | %RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).[17] | Shows the method's reliability during normal usage. |
Summary of Forced Degradation Results
A typical outcome of forced degradation studies is summarized below. The key is to demonstrate that the assay of rosuvastatin remains accurate and that the peak is spectrally pure in the presence of the degradants.
| Stress Condition | % Degradation | Peak Purity of Rosuvastatin | Observations |
| Acid (1N HCl, 60°C, 4h) | ~15-20% | Pass (>0.999) | Significant degradation observed, major degradant peak resolved.[3][9] |
| Base (1N NaOH, 60°C, 4h) | ~5-10% | Pass (>0.999) | Less degradation compared to acid; drug is more stable.[9][17] |
| Oxidative (6% H₂O₂, RT, 24h) | ~10-15% | Pass (>0.999) | Multiple degradation peaks observed, all resolved from the main peak.[9] |
| Thermal (70°C, 6h) | < 5% | Pass (>0.999) | Rosuvastatin is relatively stable to dry heat.[8] |
| Photolytic (UV light, 24h) | ~10-12% | Pass (>0.999) | Significant degradation, well-resolved peaks.[5] |
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, precise, and accurate for the quantification of rosuvastatin calcium in tablet dosage forms. The comprehensive forced degradation studies and subsequent validation confirm its specificity and stability-indicating nature, as mandated by global regulatory standards.[17] This robust method is suitable for routine quality control analysis and for stability studies throughout the lifecycle of the drug product.
References
- 1. saudijournals.com [saudijournals.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. scispace.com [scispace.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
- 13. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. starodub.nl [starodub.nl]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. scispace.com [scispace.com]
Application Note: Optimizing Sample Preparation for Accurate Rosuvastatin Impurity Analysis
An Application Guide by Gemini Scientific
Abstract
This comprehensive guide provides detailed protocols and expert insights into sample preparation techniques for the analysis of rosuvastatin impurities in drug substances, drug products, and biological matrices. The methodologies are grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). We delve into the causality behind experimental choices, offering robust, self-validating protocols for simple dilution, solid-liquid extraction (SLE), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate accurate, reliable, and efficient methods for rosuvastatin impurity profiling.
Introduction: The Criticality of Impurity Profiling in Rosuvastatin
Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor used to treat dyslipidemia.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities, which can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients, can impact the drug's quality and potentially pose a health risk to patients.[2]
Regulatory bodies like the ICH have established stringent guidelines for the control of impurities. Specifically, ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products mandate the reporting, identification, and qualification of impurities above specific thresholds.[3][4]
Effective sample preparation is the cornerstone of accurate impurity analysis. Its primary goals are:
-
Quantitative Extraction: To efficiently extract the analyte of interest (rosuvastatin) and all relevant impurities from the sample matrix.
-
Matrix Interference Removal: To eliminate excipients, endogenous biological components, or other materials that could interfere with the analytical measurement.
-
Analyte Concentration: To concentrate trace-level impurities to a level that is detectable by the analytical instrument.
-
Solvent Compatibility: To present the final sample in a solvent that is compatible with the downstream analytical technique, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[5]
This application note will explore the most effective sample preparation strategies tailored to different rosuvastatin sample types.
Regulatory Framework: A Foundation for Protocol Design
All impurity analysis must be conducted within the framework of established regulatory guidelines. The choice of protocol, solvents, and acceptance criteria should be justifiable based on these standards.
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides thresholds for reporting (e.g., ≥0.05%), identifying (e.g., ≥0.10%), and qualifying impurities based on the maximum daily dose.[6][7]
-
ICH Q3B(R2) - Impurities in New Drug Products: This guideline focuses on degradation products that can form during the product's shelf life due to interactions between the drug substance and excipients or the container closure system.[8][9][10]
-
USP General Chapter <467> Residual Solvents: While not impurities in the traditional sense, residual solvents from the manufacturing process must be controlled.[11][12][13] Sample preparation methods must be carefully designed to not introduce new solvent contaminants.
The protocols described herein are designed to meet the specificity and sensitivity requirements necessary to comply with these global standards.
Sample Preparation for Rosuvastatin Drug Substance (API)
Analysis of the active pharmaceutical ingredient (API) is the most straightforward scenario, as the matrix is relatively clean. The primary objective is to dissolve the API and its potential process impurities in a suitable solvent for analysis.
Protocol 1: Direct Dissolution and Dilution
This method is the standard approach for soluble, high-purity drug substances.
Causality and Rationale:
-
Solvent Selection: The diluent must completely dissolve rosuvastatin and its known impurities without causing degradation. A mixture of methanol and water or acetonitrile and water is common, as these are compatible with reversed-phase HPLC and possess the appropriate polarity to dissolve both the main compound and a wide range of related substances.[14]
-
Concentration: The final concentration is chosen to ensure the main rosuvastatin peak is on scale while allowing for the detection of impurities at the ICH reporting threshold (e.g., 0.05%).
Step-by-Step Methodology:
-
Weighing: Accurately weigh approximately 50 mg of the Rosuvastatin Calcium API into a 50 mL volumetric flask.
-
Initial Dissolution: Add approximately 35 mL of a diluent (e.g., Methanol:Water 50:50 v/v).
-
Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution. This step is critical to break up any agglomerates and ensure a homogenous solution.
-
Equilibration: Allow the solution to return to room temperature to avoid volume errors during final dilution.
-
Final Dilution: Dilute to the 50 mL mark with the diluent and mix thoroughly by inverting the flask several times. The final concentration is approximately 1.0 mg/mL.
-
Filtration (Optional but Recommended): Filter an aliquot of the solution through a 0.2 µm or 0.45 µm nylon or PVDF syringe filter to remove any particulate matter that could damage the HPLC column. Discard the first 1-2 mL of the filtrate.
-
Analysis: Transfer the filtered solution to an HPLC vial for injection.
Sample Preparation for Rosuvastatin Drug Product (Tablets)
Preparing samples from finished dosage forms is more complex due to the presence of excipients (e.g., binders, fillers, coatings), which can interfere with the analysis. The goal is to selectively and exhaustively extract the API and impurities while leaving the insoluble excipients behind.
Protocol 2: Solid-Liquid Extraction from Tablet Powder
Causality and Rationale:
-
Homogenization: Grinding the tablets into a fine, uniform powder is essential for ensuring that the portion taken for analysis is representative of the whole batch and to maximize the surface area for efficient extraction.
-
Extraction Solvent: The solvent must effectively solubilize rosuvastatin while minimizing the dissolution of excipients. The choice of solvent is similar to that for the API.
-
Extraction Energy: Sonication provides the necessary energy to facilitate the diffusion of the solvent into the powder matrix and the subsequent dissolution of the target analytes.[15]
-
Clarification: Centrifugation and/or filtration are critical steps to remove insoluble excipients, which can cause high backpressure, blockages in the HPLC system, and chromatographic interference.[16]
Step-by-Step Methodology:
-
Tablet Pooling & Weighing: Weigh no fewer than 20 rosuvastatin tablets to determine the average tablet weight.
-
Grinding: Grind the tablets into a fine, uniform powder using a clean mortar and pestle.
-
Sample Weighing: Accurately weigh a portion of the powder equivalent to 50 mg of rosuvastatin into a 50 mL volumetric flask.
-
Extraction: Add approximately 35 mL of diluent (e.g., Acetonitrile:Water 70:30 v/v).
-
Sonication: Sonicate for 30 minutes to ensure complete extraction of the drug substance and its impurities from the tablet matrix.[17]
-
Equilibration & Dilution: Allow the flask to cool to room temperature, then dilute to the mark with the diluent and mix well.
-
Clarification: Transfer a portion of the solution to a centrifuge tube and centrifuge at 5000 RPM for 10 minutes.
-
Filtration: Carefully draw the supernatant and filter it through a 0.2 µm nylon syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection.
Caption: Workflow for Solid-Liquid Extraction from Tablets.
Sample Preparation for Biological Matrices (Plasma/Serum)
For pharmacokinetic studies, rosuvastatin and its metabolites/impurities must be measured in complex biological matrices like plasma. This requires more sophisticated cleanup techniques to remove proteins and phospholipids that can cause severe matrix effects and ion suppression in LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).
Causality and Rationale:
-
pH Adjustment: Rosuvastatin is a carboxylic acid. Adjusting the pH of the plasma sample to be acidic (e.g., using formic or acetic acid) protonates the carboxyl group, making the molecule less polar and more soluble in the organic extraction solvent.[18]
-
Solvent Choice: The organic solvent (e.g., diethyl ether, methyl tert-butyl ether) should be immiscible with water, have a high affinity for rosuvastatin, be of high purity, and have a low boiling point for easy evaporation.[19]
-
Internal Standard (IS): An IS (e.g., a deuterated version of rosuvastatin or a structurally similar compound) is added at the beginning to correct for variability in extraction recovery and potential matrix effects.[20]
Step-by-Step Methodology:
-
Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution.
-
Acidification: Add 20 µL of 2% formic acid to the plasma sample and vortex briefly.
-
Extraction: Add 1.0 mL of the extraction solvent (e.g., diethyl ether).
-
Vortexing: Vortex the tube vigorously for 2-3 minutes to ensure intimate contact between the two phases.
-
Centrifugation: Centrifuge at 10,000 RPM for 5 minutes to break the emulsion and achieve clean phase separation.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the lower aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water) and vortex.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 4: Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique that uses a solid sorbent to adsorb the analyte from the liquid sample, wash away interferences, and then elute the purified analyte.[21]
Causality and Rationale:
-
Sorbent Choice: For rosuvastatin, a reversed-phase sorbent like C18 is commonly used. The non-polar C18 chains retain the relatively non-polar rosuvastatin from the aqueous sample.
-
Conditioning: The sorbent is conditioned first with a strong solvent (methanol) to wet the stationary phase and activate the functional groups, followed by an equilibration step with a weaker solvent (water or buffer) to match the loading conditions. This is crucial for reproducible retention.
-
Loading: The pre-treated plasma sample is loaded onto the cartridge. A slow flow rate ensures sufficient interaction time for the analyte to bind to the sorbent.
-
Washing: A weak solvent (e.g., water or a low percentage of organic solvent) is passed through the cartridge to wash away salts, proteins, and other polar interferences that did not bind strongly to the sorbent.
-
Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between rosuvastatin and the C18 sorbent, eluting it from the cartridge into a collection tube.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid in water. Vortex and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the rosuvastatin and its impurities with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, similar to the LLE protocol.
-
Analysis: The sample is ready for LC-MS/MS injection.
Caption: Solid-Phase Extraction (SPE) Workflow for Rosuvastatin.
Comparison of Techniques
The choice of sample preparation technique depends on the matrix, the required sensitivity, throughput, and available resources.
| Technique | Matrix Applicability | Selectivity | Recovery | Throughput | Cost/Complexity |
| Direct Dilution | Drug Substance (API) | Low | High | Very High | Low |
| Solid-Liquid Extraction | Drug Product (Tablets) | Moderate | Good-High | High | Low-Moderate |
| Liquid-Liquid Extraction | Biological Fluids | Good | Moderate-Good | Moderate | Moderate |
| Solid-Phase Extraction | Biological Fluids | Very High | High | High (Automatable) | High |
Conclusion
The selection and optimization of a sample preparation protocol are non-trivial steps that directly impact the quality and reliability of rosuvastatin impurity data. For drug substances, a simple dissolution and dilution method is often sufficient. For solid dosage forms, a robust solid-liquid extraction with sonication and clarification is required to overcome matrix effects from excipients. For complex biological matrices, the higher selectivity and recovery of Solid-Phase Extraction often make it the superior choice over Liquid-Liquid Extraction, especially for trace-level quantification. Each protocol must be validated according to ICH guidelines to ensure it is fit for its intended purpose, ultimately safeguarding patient safety and ensuring product quality.
References
- 1. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion | CoLab [colab.ws]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. uspnf.com [uspnf.com]
- 12. uspnf.com [uspnf.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrrr.com [ijrrr.com]
- 16. tsijournals.com [tsijournals.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Mobile Phase for Rosuvastatin Impurity Analysis
Welcome to the technical support center for rosuvastatin impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting HPLC/UPLC methods for rosuvastatin and its related substances. My approach is to move beyond simple protocols and delve into the fundamental chromatographic principles that govern the separation, empowering you to solve problems logically and efficiently. Every recommendation is grounded in established scientific literature and pharmacopoeial standards to ensure your methods are robust, reliable, and compliant.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the core concepts you need to understand before troubleshooting. The key to a successful separation lies in understanding the physicochemical properties of your analyte and how they interact with the mobile and stationary phases.
Q1: What are the critical physicochemical properties of rosuvastatin that influence mobile phase selection?
A1: Rosuvastatin is an acidic compound, a fact that is central to mobile phase strategy. Its carboxylic acid moiety gives it a pKa of approximately 4.6.[1] This means its ionization state is highly dependent on the mobile phase pH.
-
At pH < 4.6: Rosuvastatin is predominantly in its non-ionized (protonated) form, making it more hydrophobic and thus more retained on a reversed-phase (C18) column.
-
At pH > 4.6: It becomes ionized (deprotonated), increasing its polarity and causing it to elute earlier.
Operating near the pKa is problematic as small shifts in pH can cause significant changes in retention time and lead to poor peak shapes (e.g., broadening or splitting), as the molecule exists in both forms.[2][3] Therefore, the primary goal is to control the pH to ensure a single, consistent ionic form of the analyte throughout the analysis. Most methods opt for a pH between 3.0 and 4.0 to ensure the rosuvastatin molecule is fully protonated and stable.[1][4]
Q2: What are the typical starting mobile phase compositions recommended by pharmacopoeias?
A2: The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide excellent, validated starting points for method development. While they differ slightly, they share a common strategy: acidic, buffered mobile phases with acetonitrile as the primary organic modifier.[5][6][7][8]
| Parameter | USP Method (Example) | European Pharmacopoeia (EP) Method (Example) |
| Aqueous Phase (A) | 0.1% Trifluoroacetic Acid (TFA) in Water | 1% v/v solution of TFA in a water/acetonitrile mix |
| Organic Phase (B) | Acetonitrile and 0.1% TFA | Acetonitrile, water, and 1% TFA |
| Mode | Gradient Elution | Gradient Elution |
| Rationale | TFA serves as an acidic modifier and an ion-pairing agent, sharpening peaks by masking residual silanol interactions on the silica backbone of the column.[6][9] | The EP method also uses TFA to control pH and improve peak shape. The gradient is designed to resolve a specific list of impurities.[5][10] |
Note: These are generalized examples. Always refer to the current, official monograph for the exact specifications.[6][11][12][13]
Q3: Why is Acetonitrile (ACN) generally preferred over Methanol (MeOH) for this analysis?
A3: While both are common reversed-phase solvents, acetonitrile often provides superior performance for rosuvastatin impurity analysis for several reasons:
-
Better Selectivity: ACN can offer different selectivity for structurally similar impurities compared to methanol, which is often crucial for resolving critical pairs like diastereomers or positional isomers.[14]
-
Lower Viscosity: ACN/water mixtures have lower viscosity than MeOH/water mixtures, resulting in lower system backpressure. This is particularly advantageous in UPLC systems operating at high flow rates.
-
Improved Peak Shape: For many compounds, including rosuvastatin, ACN can lead to sharper, more symmetrical peaks. Some methods found that using methanol resulted in poor peak shape.[14][15]
However, methanol can be a useful tool during method development. If you are struggling to separate a specific impurity, substituting or creating a ternary mixture (e.g., ACN/MeOH/Buffer) can drastically alter selectivity and may achieve the desired resolution.[10]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured to address specific chromatographic problems you may encounter. For each issue, I will explain the probable cause rooted in mobile phase chemistry and provide a logical, step-by-step protocol to resolve it.
Q4: My rosuvastatin peak is tailing significantly (Tailing Factor > 1.5). How do I fix this?
A4: Peak tailing is the most common issue in this analysis and almost always points to secondary chemical interactions or improper pH control.[3][16][17]
Primary Cause: The most likely culprit is the interaction between basic functional groups on rosuvastatin or its impurities and acidic, unreacted silanol groups on the surface of the C18 stationary phase.[3][17] This is especially prevalent if the mobile phase pH is not sufficiently low to suppress the ionization of these silanols.
Troubleshooting Workflow:
Step-by-Step Protocol: Adjusting Mobile Phase pH
-
Prepare an Acidic Buffer: A phosphate or acetate buffer is more reliable for maintaining a stable pH than simply adding acid.
-
Target pH: Aim for a pH between 3.0 and 3.5. This ensures rosuvastatin's carboxylic acid is fully protonated and suppresses silanol activity.[17]
-
Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient. Higher concentrations can risk precipitation when mixed with high percentages of organic solvent.[16]
-
Example Protocol (25 mM Potassium Phosphate, pH 3.0):
-
Weigh ~3.4 g of potassium phosphate monobasic (KH₂PO₄) into a 1 L beaker.
-
Add ~950 mL of HPLC-grade water and stir until fully dissolved.
-
Place a calibrated pH electrode in the solution.
-
Slowly add 85% phosphoric acid (H₃PO₄) dropwise until the pH meter reads 3.0.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filter the buffer through a 0.2 or 0.45 µm membrane filter before use.
-
-
Test: Prepare your mobile phase using this buffer as the aqueous component and re-inject your sample. The peak tailing should be significantly reduced.
Q5: I am struggling to resolve two critical impurities. How can I improve the resolution?
A5: Poor resolution between structurally similar compounds is a selectivity problem. The European Pharmacopoeia monograph, for instance, notes the challenge of separating rosuvastatin from Impurity B.[5][10] To solve this, you must alter the chemistry of the separation.
Logical Relationship of Mobile Phase Parameters to Resolution:
Experimental Protocol: Optimizing Selectivity
-
Adjust Organic Modifier Ratio (Isocratic): If using an isocratic method, make small, systematic changes to the organic content. A 2-3% change can significantly impact resolution. Decrease the percentage of ACN to increase retention and potentially improve separation.
-
Modify the Gradient Slope (Gradient): For gradient methods, the most powerful tool is to shallow the gradient around the elution time of the critical pair.
-
Example Gradient Modification: | Time (min) | %A (Buffer) | %B (ACN) | Comments | | :--- | :--- | :--- | :--- | | Original | | 0.0 | 60 | 40 | Start | | 20.0 | 20 | 80 | Linear gradient | | Optimized (assuming impurities elute at ~10 min) | | 0.0 | 60 | 40 | Start | | 8.0 | 55 | 45 | Hold before elution | | 15.0 | 45 | 55 | Shallow gradient across critical pair | | 20.0 | 20 | 80 | Ramp to wash column |
-
-
Change the Organic Modifier: If adjusting the ratio/gradient is insufficient, try substituting ACN with MeOH or using a ternary mixture. Start with a direct substitution (e.g., 50% ACN -> 50% MeOH) and optimize from there.
-
Adjust pH: A small change in pH (e.g., from 3.0 to 3.5) can alter the polarity of certain impurities differently than rosuvastatin, thereby changing selectivity. Ensure you stay well below the pKa.[18]
-
Change the Buffer/Additive: Switching from a phosphate buffer to an acetate buffer, or from a buffer to a TFA-based mobile phase, can introduce new interactions and resolve the peaks. TFA, for example, can improve the peak shape of basic impurities.[9][10]
Q6: My retention times are drifting between injections and from day to day. What is the cause?
A6: Retention time instability is a classic sign of a non-robust method and points to a lack of control over the system or mobile phase.[19][20]
Primary Causes & Solutions:
-
Inconsistent Mobile Phase Preparation:
-
Problem: Minor variations in pH or organic/aqueous ratio will cause drift.
-
Solution: Always prepare a large batch of mobile phase for an entire sequence. Use a calibrated pH meter and Class A volumetric glassware. Premix the aqueous and organic components before adding them to the reservoir bottles.
-
-
Lack of System Equilibration:
-
Problem: The column requires sufficient time to equilibrate with the starting mobile phase conditions. This is especially true for gradient methods.
-
Solution: Always run a blank gradient or flush the column with the initial mobile phase for at least 10-15 column volumes before the first injection. Ensure the post-run equilibration time is also adequate.
-
-
Temperature Fluctuations:
-
Buffer Degradation/Volatility:
-
Problem: Organically-rich mobile phases can cause buffers like TFA to evaporate over time, changing the pH and ionic strength.
-
Solution: Prepare fresh mobile phase daily. Do not "top off" old mobile phase with new. Keep reservoir bottles loosely capped to allow for outgassing without promoting excessive evaporation.
-
This structured approach, combining foundational knowledge with targeted troubleshooting protocols, will enable you to systematically optimize your mobile phase for rosuvastatin impurity analysis, ensuring your method is both accurate and robust. All protocols must be validated according to ICH guidelines to demonstrate they are fit for purpose.[19][20][22][23][24]
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. chromtech.com [chromtech.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. scribd.com [scribd.com]
- 6. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 7. Rosuvastatin Tablets - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 8. uspnf.com [uspnf.com]
- 9. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monograph on Rosuvastatin tablets (3008) to be published in Ph. Eur. 10.1 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. Rosuvastatin Calcium CRS | LGC Standards [lgcstandards.com]
- 13. 瑞舒伐他汀钙 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 14. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uhplcs.com [uhplcs.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. tsijournals.com [tsijournals.com]
- 22. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
Technical Support Center: Enhancing Detection Sensitivity for Trace Impurities in Rosuvastatin
Welcome to the technical support center for the analysis of rosuvastatin and its related impurities. This guide is designed for researchers, analytical scientists, and quality control professionals who are looking to develop, optimize, or troubleshoot methods for detecting trace-level impurities in rosuvastatin active pharmaceutical ingredients (APIs) and finished drug products.
The complex structure of rosuvastatin makes it susceptible to the formation of various impurities during synthesis and storage, including process-related impurities and degradation products.[1] Ensuring the purity and stability of rosuvastatin is critical for its safety and efficacy.[1] This guide provides in-depth, experience-based solutions to common challenges encountered in achieving the low detection limits required by global regulatory bodies.
Frequently Asked Questions (FAQs)
Q1: What are the typical trace impurities found in rosuvastatin?
A1: Impurities in rosuvastatin can be broadly categorized as process-related (from synthesis) or degradation products.[1] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities.[][3][4]
-
Process-Related Impurities: These are by-products from the synthetic route.[1][5] Examples include Rosuvastatin EP Impurity B and other synthesis byproducts.[6][7]
-
Degradation Impurities: These form when rosuvastatin is exposed to stress conditions like acid, light, or heat.[1][8][9] Forced degradation studies show that rosuvastatin is particularly labile to acidic and photolytic conditions.[8][9] A common degradation product is the rosuvastatin lactone, formed under acidic conditions.[10]
-
Isomers: The enantiomer (the opposite chiral form) of rosuvastatin is also considered a critical impurity.
Q2: What are the regulatory thresholds for these impurities?
A2: The International Council for Harmonisation (ICH) provides guidelines (Q3A for drug substances and Q3B for drug products) that set thresholds for reporting, identification, and qualification of impurities.[11][12]
| Threshold Type | Limit (based on Max. Daily Dose > 100 mg) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory filings. |
| Identification | > 0.10% | The impurity's structure must be determined. |
| Qualification | > 0.15% | Toxicological data is needed to prove the impurity is safe at the specified level. |
Note: These thresholds can vary based on the maximum daily dose of the drug. Always refer to the latest ICH guidelines for specific cases.[11][13]
Troubleshooting Guide: Common Issues in Trace Impurity Detection
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in scientific principles.
Issue 1: Poor Resolution Between Rosuvastatin and a Co-eluting Impurity
Q: My primary rosuvastatin peak is not fully resolved from a nearby impurity, making accurate quantification impossible. How can I improve the separation?
A: This is a common challenge, especially with structurally similar impurities like isomers or certain degradation products. The key is to manipulate the chromatographic selectivity.
Causality: Poor resolution occurs when the stationary phase and mobile phase fail to sufficiently differentiate between the analyte (rosuvastatin) and the impurity. This can be due to similarities in polarity, size, or shape.
Solutions:
-
Mobile Phase pH Optimization: Rosuvastatin is an acidic compound. Small changes in the mobile phase pH can alter its ionization state and that of the impurities, significantly impacting retention and selectivity.
-
Protocol: Prepare a series of mobile phases with the aqueous component adjusted to different pH values (e.g., in 0.2 unit increments from pH 2.5 to 4.0) using an appropriate buffer (e.g., phosphate) or acid additive (e.g., formic acid, trifluoroacetic acid).[14][15] Analyze the sample with each mobile phase to find the optimal pH for resolution.
-
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or using a combination of both. Acetonitrile and methanol have different solvent properties (dipole moment, hydrogen bonding capability) which can alter interactions with the stationary phase and improve separation.
-
Column Chemistry: If mobile phase adjustments are insufficient, a different column chemistry is the next logical step.
-
Standard C18: Good starting point for general reversed-phase separations.
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like rosuvastatin and its impurities.
-
Pentafluorophenyl (PFP) Column: Provides unique selectivity for halogenated compounds due to dipole-dipole and ion-exchange interactions.
-
Issue 2: Insufficient Sensitivity for Quantifying Low-Level Impurities (LOD/LOQ Too High)
Q: I cannot achieve the required Limit of Quantification (LOQ) of 0.05% for reporting impurities. My impurity peaks are lost in the baseline noise. What can I do?
A: Enhancing sensitivity requires a multi-faceted approach focusing on the detector, chromatography, and sample preparation.
Causality: A high limit of detection (LOD) or LOQ means the analytical signal for the impurity is not strong enough to be reliably distinguished from the background noise of the system.
Solutions:
-
Switch to a More Sensitive Detector:
-
From UV to Mass Spectrometry (MS): A mass spectrometer is inherently more sensitive and selective than a UV detector.[16] An LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity for quantifying known trace impurities.[17]
-
Optimize UV Wavelength: Ensure you are using the wavelength of maximum absorbance for the impurity, which may differ from that of rosuvastatin (typically detected around 242 nm).[6][16] If the impurity spectrum is unknown, a Photo Diode Array (PDA) detector can be used to screen for its optimal wavelength.
-
-
Improve Chromatographic Peak Shape: Broad, tailing peaks are shorter in height and harder to detect.
-
Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), resulting in sharper, narrower peaks.[18][19][20][21] This increases the peak height-to-noise ratio, thereby improving sensitivity.
-
Mobile Phase Additives: Adding a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.025% to 0.1%) can improve peak shape for acidic analytes by minimizing secondary interactions with the stationary phase.[18][19][20][21][22]
-
-
Sample Pre-concentration: If detector and chromatographic optimizations are insufficient, consider concentrating the impurities in your sample.
Experimental Protocols & Workflows
Protocol 1: High-Sensitivity UHPLC-UV Method for Rosuvastatin Impurity Profiling
This protocol is designed as a robust starting point for separating known EP/USP impurities with high sensitivity.
1. Instrumentation and Columns:
-
UHPLC System with a PDA or UV detector.
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[18][19][20][21]
2. Chromatographic Conditions:
-
Mobile Phase: Methanol and 0.025% Trifluoroacetic Acid (TFA) in water (55:45 v/v).[21]
-
Flow Rate: 0.5 mL/min.[21]
-
Column Temperature: 55 °C.[21]
-
Detection Wavelength: 240 nm.[21]
-
Injection Volume: 1-5 µL.
3. Sample Preparation:
-
Stock Solution (for API): Accurately weigh and dissolve rosuvastatin calcium in a 50:50 (v/v) mixture of methanol and water to obtain a concentration of 1.0 mg/mL.[18]
-
Working Solution (for Impurity Analysis): Use the stock solution directly for impurity profiling.
-
Sensitivity Standard (0.05%): Dilute the stock solution appropriately to achieve a concentration equivalent to 0.05% of the working solution concentration. This solution is used to verify that the method has sufficient sensitivity.
4. System Suitability:
-
Prepare a solution containing rosuvastatin and known impurity reference standards.
-
Verify that the resolution between rosuvastatin and the closest eluting impurity is greater than 1.5.[3]
Workflow Diagram: Troubleshooting Sensitivity Issues
The following diagram outlines the logical progression for troubleshooting and enhancing detection sensitivity.
Caption: Logical workflow for troubleshooting poor detection sensitivity.
References
- 1. Blog Details [chemicea.com]
- 3. scribd.com [scribd.com]
- 4. content.labmix24.com [content.labmix24.com]
- 5. nbinno.com [nbinno.com]
- 6. Identification of impurities in rosuvastatin intermediate by high...: Ingenta Connect [ingentaconnect.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. [PDF] Optimization of UPLC Method for Simultaneous Determination of Rosuvastatin and Rosuvastatin Degradation Products. | Semantic Scholar [semanticscholar.org]
- 15. (PDF) Optimization of UPLC Method for Simultaneous Determination of Rosuvastatin and Rosuvastatin Degradation Products. (2017) | Jure Zakrajšek | 5 Citations [scispace.com]
- 16. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
- 23. bib.irb.hr:8443 [bib.irb.hr:8443]
Technical Support Center: A Troubleshooting Guide for the UPLC Analysis of Rosuvastatin
Welcome to the technical support center for the UPLC analysis of rosuvastatin. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the chromatographic analysis of rosuvastatin and its related substances. Drawing from established methodologies and extensive field experience, this resource provides in-depth, scientifically-grounded solutions to ensure the integrity and reliability of your analytical results.
Section 1: Chromatographic & Peak Integrity Issues
This section addresses the most frequent challenges related to peak shape, retention, and resolution. A logical approach to diagnosing these issues is paramount for efficient method troubleshooting.
Q1: Why is my rosuvastatin peak exhibiting tailing or fronting?
Answer:
Peak asymmetry, manifesting as tailing or fronting, is a common issue that can compromise the accuracy of integration and quantification. Understanding the underlying chemical and physical interactions is key to resolving it.
-
Peak Tailing: This is often observed for rosuvastatin, an acidic compound with a pKa of approximately 4.6.[1][2] Tailing can be caused by:
-
Secondary Silanol Interactions: Unwanted interactions between the acidic rosuvastatin molecule and residual free silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can lead to inconsistent ionization and peak tailing.[3] It is crucial to maintain a stable pH to ensure a consistent ionization state of the analyte.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[3][4]
-
-
Peak Fronting: While less common for rosuvastatin, fronting can occur and is typically a sign of:
-
Column Overload: Injecting a sample at a concentration that is too high or in a volume that is too large can lead to this phenomenon.[5][6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, resulting in a fronting peak.[5]
-
Troubleshooting Protocol:
-
Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 1.5 to 2 units below the pKa of rosuvastatin (e.g., pH 2.5-3.0) to keep it in a single, non-ionized form. Using acidic modifiers like trifluoroacetic acid (TFA) or formic acid is common practice.[1][7][8]
-
Check for Column Overload: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, column overload was the likely cause.[5][6]
-
Evaluate Sample Solvent: If possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
-
Assess Column Health: If the issue persists, the column itself may be compromised. Consider flushing the column or replacing it if it is old or has been used extensively with challenging matrices.
Q2: I'm observing a shift in the retention time of rosuvastatin. What could be the cause?
Answer:
Consistent retention times are critical for peak identification and method reproducibility. Fluctuations can be systematic or sporadic, and a systematic approach is needed for diagnosis.
Potential Causes & Solutions:
-
Mobile Phase Composition: Even small variations in the mobile phase composition can significantly impact retention times.
-
Troubleshooting: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using a buffer, verify its pH. For gradient methods, ensure the pump is mixing the solvents correctly.[5]
-
-
Flow Rate Inconsistency: A change in the flow rate will directly affect retention times.
-
Troubleshooting: Check for leaks in the system. Verify the pump is delivering the set flow rate by collecting the eluent for a specific time and measuring the volume.[9]
-
-
Column Temperature: Temperature fluctuations can alter the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.
-
Troubleshooting: Ensure the column oven is set to the correct temperature and is stable. A typical temperature for rosuvastatin analysis is around 40°C.[1]
-
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient methods, can cause retention time drift.
-
Troubleshooting: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before the next injection.
-
| Parameter | Potential Cause | Recommended Action |
| Retention Time | Inaccurate mobile phase preparation | Prepare fresh mobile phase, verifying all volumes and the pH.[5] |
| Fluctuating flow rate | Check for system leaks and verify pump performance.[9] | |
| Unstable column temperature | Ensure the column oven is on and set to the correct, stable temperature.[1] | |
| Insufficient column equilibration | Increase the post-run equilibration time. |
Q3: I am struggling to resolve rosuvastatin from its anti-isomer or other impurities. What should I do?
Answer:
Achieving adequate resolution between rosuvastatin and its closely related impurities, such as the anti-isomer, is a common challenge in method development.[2][10]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition: The choice and ratio of the organic modifier are critical.
-
Action: Method development studies often start with a mobile phase of 0.01 M KH2PO4 buffer (pH 3.0) and methanol. If co-elution occurs, systematically adjust the organic solvent ratio.[10] Replacing methanol with acetonitrile or using a combination of both can also alter selectivity.
-
-
Modify the Mobile Phase Additive: The type of acidifier can influence peak shape and selectivity.
-
Adjust the Column Temperature: Temperature can affect the selectivity of the separation.
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C) to see if resolution improves.
-
-
Change the Stationary Phase: If optimization of mobile phase and temperature is insufficient, a different column chemistry may be required.
-
Action: While C18 columns are most common, trying a C8 column or a column with a different bonding chemistry (e.g., phenyl-hexyl) could provide the necessary selectivity.
-
Example of a Validated UPLC Method for Rosuvastatin and Impurities: [1]
| Parameter | Condition |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | A gradient program is often employed for complex impurity profiles. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Detection | 240 nm |
Section 2: System Performance & Baseline Issues
This section focuses on troubleshooting problems related to the UPLC system itself, such as pressure fluctuations and baseline anomalies.
Q4: My UPLC system pressure is fluctuating erratically. What should I do?
Answer:
A stable backpressure is indicative of a healthy, well-equilibrated UPLC system. Pressure fluctuations can signal a range of issues from simple to complex.
Troubleshooting Flowchart:
}
Detailed Steps:
-
Prime/Purge the System: The most common cause of pressure fluctuations is air bubbles in the pump or solvent lines. Prime each solvent line for several minutes to ensure all air is expelled.[12]
-
Check for Leaks: Carefully inspect all fittings and connections from the solvent reservoirs to the detector for any signs of leakage.
-
Inspect Check Valves: Faulty or dirty check valves can cause erratic pressure. Consult your instrument manual for instructions on how to clean or replace them.[9][13]
-
Degassing: Ensure your mobile phase is properly degassed. While most modern UPLC systems have in-line degassers, these can sometimes fail.[9]
-
Pump Seals: Worn pump seals can also lead to pressure issues and leaks. If other troubleshooting steps fail, consider replacing the pump seals.[14]
A stable system pressure should have a delta psi of less than or equal to 1% of the total system pressure.[12]
Q5: I am observing ghost peaks in my blank injections. What is the source?
Answer:
Ghost peaks are extraneous peaks that appear in your chromatogram, often during blank runs, and can interfere with the analysis of your actual samples.[15] Identifying their source is a process of elimination.
Common Sources and How to Identify Them:
-
Injector Carryover: This occurs when remnants of a previous, more concentrated sample are injected with the blank.
-
Identification: Ghost peaks will have the same retention time as the peaks in your sample, but at a much lower intensity.[15]
-
Solution: Optimize the needle wash/rinse method in your autosampler. Use a stronger wash solvent and/or increase the wash volume or duration. In some cases, injecting multiple blanks after a high-concentration sample can help flush the system.[15]
-
-
Contaminated Mobile Phase or Solvents: Impurities in your solvents can accumulate on the column during equilibration and elute as peaks, especially during a gradient run.[15][16]
-
Identification: Run a gradient with no injection. If peaks appear, the mobile phase is likely the source. The peak size may increase with a longer equilibration time at the initial gradient conditions.[15]
-
Solution: Use high-purity, HPLC or UPLC-grade solvents. Filter all aqueous mobile phases through a 0.2 µm filter.[8] Prepare fresh mobile phase daily.
-
-
System Contamination: Contaminants can leach from various parts of the UPLC system, including tubing, vials, and septa.[16][17]
-
Identification: This can be more difficult to diagnose but may be suspected if carryover and mobile phase contamination have been ruled out.
-
Solution: Systematically clean components of the flow path. Ensure you are using high-quality vials and septa.
-
Section 3: Sample & Standard Preparation
Proper preparation of samples and standards is fundamental to a successful analysis.
Q6: What is the recommended procedure for preparing rosuvastatin samples and standards?
Answer:
The preparation of samples and standards for rosuvastatin analysis is straightforward but requires care to ensure accuracy and prevent degradation.
Standard Preparation Protocol:
-
Stock Solution: Accurately weigh a suitable amount of rosuvastatin reference standard and dissolve it in a volumetric flask using a diluent such as methanol or a methanol/water mixture.[1][8][18]
-
Working Standard: Prepare the working standard solution by diluting the stock solution to the desired concentration (e.g., for assay, this might be around 100 µg/mL).[18] For related substances, a lower concentration is used.[2]
-
Filtration: It is good practice to filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the system.[8][18]
Sample Preparation from Tablets:
-
Weigh and Crush: Weigh and finely powder a set number of tablets (e.g., 20) to create a homogenous sample.[7][18]
-
Extraction: Transfer an accurately weighed portion of the powder, equivalent to a specific amount of rosuvastatin (e.g., 50 mg), into a volumetric flask.[2][7]
-
Sonication: Add a portion of the diluent (e.g., 70 mL in a 100 mL flask) and sonicate for a period (e.g., 8-30 minutes) to ensure complete extraction of the drug from the tablet matrix.[1][2]
-
Dilution and Filtration: Allow the solution to cool to room temperature, dilute to the final volume with the diluent, mix well, and filter an aliquot before injection.[2][8]
Choice of Diluent:
Methanol is a commonly used diluent for rosuvastatin.[1] Some methods also use a mixture of methanol and water or acetonitrile and water.[7][19] It is crucial that the sample diluent is compatible with the mobile phase to avoid peak distortion.
References
- 1. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. support.waters.com [support.waters.com]
- 13. Shimadzu Pressure Fluctuations [shimadzu.nl]
- 14. support.waters.com [support.waters.com]
- 15. Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away [phenomenex.com]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. support.waters.com [support.waters.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. ymerdigital.com [ymerdigital.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Rosuvastatin
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the LC-MS analysis of rosuvastatin. Accurate quantification of rosuvastatin in biological matrices like plasma and serum is fundamental for pharmacokinetic and bioequivalence studies. However, the path to achieving reliable, reproducible data is often complicated by a phenomenon known as the "matrix effect." This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they a significant problem for rosuvastatin analysis?
A1: Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting, unanalyzed components from the sample matrix.[1][2] For rosuvastatin analysis in plasma, this means that endogenous substances like phospholipids, salts, and proteins can interfere with the process of turning rosuvastatin molecules into ions.[3][4] This interference is problematic because it directly impacts the accuracy, precision, and sensitivity of your assay.[5] Significant ion suppression can lead to an underestimation of the true concentration, while ion enhancement can cause overestimation.[1]
Q2: What are the primary culprits behind matrix effects in plasma samples?
A2: In biological fluids like plasma, the most notorious contributors to matrix effects, particularly ion suppression in reversed-phase chromatography, are phospholipids .[3][4][6] These molecules are major components of cell membranes and are abundant in plasma.[3] Due to their amphipathic nature (possessing both hydrophobic tails and a hydrophilic head), they are often co-extracted with analytes of interest and can wreak havoc in several ways:
-
Ion Suppression: They co-elute with many analytes and compete for ionization in the MS source, reducing the signal of the target analyte.[3][7]
-
Column Fouling: Phospholipids can build up on the LC column, leading to shortened column lifetime and increased system backpressure.[4][5]
-
MS Source Contamination: Accumulation of non-volatile phospholipids on the ion source can decrease sensitivity and increase the need for instrument maintenance.[4]
Q3: How critical is the choice of an internal standard (IS) for mitigating matrix effects?
A3: The choice of an internal standard is arguably one of the most critical decisions in developing a robust bioanalytical method. The primary role of an IS is to compensate for the variability introduced during sample preparation and analysis, including matrix effects.[8]
The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard , such as Rosuvastatin-d6.[9][10] A SIL-IS is ideal because:
-
Identical Physicochemical Properties: It behaves almost identically to the unlabeled rosuvastatin during extraction and chromatography.
-
Co-elution: It elutes at the same retention time as the analyte.
-
Equivalent Ionization Experience: It is subjected to the exact same degree of ion suppression or enhancement as the analyte.[8]
Because the ratio of the analyte to the SIL-IS remains constant despite fluctuations in ionization, it provides the most accurate correction and ensures the reliability of your quantitative data.[2] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of rosuvastatin.
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: "My rosuvastatin signal is heavily suppressed, and my results are lower than expected."
This is a classic sign of a significant matrix effect. Your primary goal is to either remove the interfering components or chromatographically separate them from your analyte.
Step 1: Confirm and Visualize the Matrix Effect
Before making changes, confirm that matrix effects are the root cause. The most direct way to do this is with a post-column infusion experiment .[1][11]
-
How it works: A solution of rosuvastatin is continuously infused into the mobile phase stream after the analytical column but before the MS source. This creates a stable, elevated baseline signal for rosuvastatin. You then inject an extracted blank plasma sample. Any dip or peak in this stable baseline directly corresponds to a region of ion suppression or enhancement caused by eluting matrix components.[1][12] This experiment provides a visual map of where the "danger zones" are in your chromatogram.[1]
Step 2: Re-evaluate and Enhance Your Sample Preparation
If your post-column infusion test shows significant suppression at or near the retention time of rosuvastatin, your sample cleanup is insufficient.
-
Problem: Simple Protein Precipitation (PPT) with solvents like acetonitrile is fast but notoriously poor at removing phospholipids.[4][7] While it crashes out proteins, phospholipids remain in the supernatant that gets injected.
-
Solution: Implement a more rigorous extraction technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are far more effective at removing phospholipids and other interferences.[2][4] SPE, particularly using mixed-mode or phospholipid removal plates, can remove over 99% of phospholipids while maintaining high analyte recovery.[3][7]
Step 3: Optimize Your Chromatography
If improved sample preparation isn't enough, or if you want to add another layer of robustness, modify your LC method. The goal is to move the rosuvastatin peak away from the region of ion suppression you identified in Step 1.
-
Strategies:
-
Increase Gradient Time: A longer, shallower gradient can improve the resolution between rosuvastatin and interfering phospholipids.
-
Modify Mobile Phase: Adjusting the pH or organic solvent composition can alter the retention of both the analyte and matrix components.
-
Use a Divert Valve: Program the system to divert the first part of the run (where salts and highly polar junk elute) to waste instead of the MS source.
-
Scenario 2: "My results are highly variable between different plasma lots."
This indicates a differential matrix effect, where the composition of the matrix varies from one individual source to another. This is a critical issue that must be addressed for any method intended for clinical studies, as required by regulatory bodies like the FDA.[13][14]
-
Cause: The concentration of endogenous components like lipids can vary significantly between individuals, especially in populations with conditions like hyperlipidemia.[15]
-
Solution: This scenario underscores the non-negotiable need for two things:
-
A highly effective and consistent sample preparation method , like SPE, to normalize the samples by removing the variable interferences.[16]
-
The use of a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS will experience the same lot-to-lot variation in suppression/enhancement as the analyte, providing reliable correction and ensuring consistent, accurate results across different patient samples.
-
Core Methodologies & Protocols
Data Snapshot: Comparing Sample Preparation Techniques
The choice of sample preparation is a trade-off between speed, cost, and cleanliness. For regulated bioanalysis of rosuvastatin, the data overwhelmingly supports moving beyond simple protein precipitation.
| Technique | Typical Recovery (%) | Matrix Effect (%)† | Process Efficiency (%)‡ | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 70% | 35 - 60% | Fast & Simple | Poor phospholipid removal |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 85 - 95% | 65 - 85% | Good cleanliness | Labor-intensive, uses large solvent volumes |
| Solid-Phase Extraction (SPE) | > 90% | > 95% | > 85% | Excellent cleanliness & automation-friendly | Higher cost per sample, requires method development |
†Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100. A value of 100% indicates no matrix effect. ‡Process Efficiency (%) = (Peak area in pre-extraction spiked sample / Peak area in neat solution) * 100.
Protocol 1: Solid-Phase Extraction (SPE) for Rosuvastatin from Plasma
This protocol is a robust starting point for effectively removing phospholipids and ensuring high recovery of rosuvastatin.
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX)
-
Human Plasma (K2-EDTA)
-
Internal Standard Spiking Solution (Rosuvastatin-d6 in 50% Methanol)
-
Pre-treatment Solution: 4% Phosphoric Acid in Water
-
Wash Solvent 1: 0.1% Formic Acid in Water
-
Wash Solvent 2: Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile/Methanol (90:10, v/v)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of IS spiking solution. Vortex briefly. Add 200 µL of 4% Phosphoric Acid. Vortex to mix. This step acidifies the sample to ensure rosuvastatin (an acid) is neutral and retained by reversed-phase, while basic interferences are charged.
-
Condition & Equilibrate: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water. Do not let the sorbent go dry. This activates the sorbent for proper interaction.
-
Load: Load the entire pre-treated sample onto the cartridge at a slow, steady drip rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% Formic Acid in Water. This removes salts and other highly polar matrix components.
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol. This is a critical step to remove weakly bound lipids and phospholipids.
-
Elute: Elute the rosuvastatin and IS with 1 mL of the elution solvent into a clean collection tube. The basic pH of the elution solvent neutralizes the acidic analyte, breaking the ion-exchange retention mechanism and allowing it to elute.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler vial for injection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. waters.com [waters.com]
- 7. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. pharmacompass.com [pharmacompass.com]
- 15. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Robustness Testing of Analytical Methods for Rosuvastatin
Welcome to the technical support center for the robustness testing of analytical methods for rosuvastatin. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established regulatory frameworks and extensive field experience.
Introduction to Robustness Testing
Robustness, as defined by the International Council on Harmonisation (ICH), is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] It provides an indication of its reliability during normal usage.[1] For a widely used drug like rosuvastatin, ensuring the analytical method is robust is critical for consistent and reliable quality control in pharmaceutical manufacturing.[2][3] This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) methods, which are prevalent for rosuvastatin analysis.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to evaluate in the robustness testing of an HPLC method for rosuvastatin?
A1: Based on the physicochemical properties of rosuvastatin and typical HPLC method characteristics, the following parameters are critical to investigate:
-
Mobile Phase pH: Rosuvastatin is an acidic compound with a pKa of 4.6.[2] Small changes in the mobile phase pH can significantly impact its ionization state, and consequently, its retention time and peak shape.
-
Mobile Phase Composition: Variations in the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the elution strength of the mobile phase, leading to shifts in retention time.[5][6]
-
Column Temperature: Fluctuations in column temperature can affect solvent viscosity and the kinetics of mass transfer, resulting in changes in retention time and peak efficiency.[7]
-
Flow Rate: Deviations in the flow rate directly impact retention times and can also affect peak height and area.[5][8]
-
Wavelength of Detection: While less likely to be a source of major variation, it is good practice to assess the impact of slight changes in the detection wavelength (e.g., ±2-5 nm) to ensure consistent detector response. The typical wavelength for rosuvastatin detection is around 242 nm.[2]
-
Different HPLC Columns (e.g., different batches or manufacturers): This evaluates the method's transferability and its resilience to variations in column packing and chemistry.[5]
Q2: My rosuvastatin peak's retention time is drifting during the robustness study. What are the likely causes and how can I fix it?
A2: Retention time drift is a common issue in HPLC. Here's a systematic approach to troubleshooting:
-
Column Equilibration: Insufficient column equilibration is a primary cause of drifting retention times.[7] Before starting your analytical run, ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes, or until a stable baseline is achieved.
-
Mobile Phase Issues:
-
Composition Change: If using online mixing, ensure the pump is functioning correctly. Volatile mobile phase components can evaporate over time, altering the composition. Prepare fresh mobile phase daily.[7]
-
pH Instability: If using a buffer, ensure it is properly prepared and within its buffering capacity. The pH of the mobile phase can drift if not adequately buffered.
-
-
Temperature Fluctuations: A lack of a column oven or an unstable oven temperature can cause retention time drift.[7][9] Use a thermostatically controlled column compartment.
-
Column Contamination or Degradation: Over time, the stationary phase can degrade, or contaminants from samples can accumulate, leading to changes in retention. A guard column can help protect the analytical column.[10] If contamination is suspected, flush the column with a strong solvent.
Q3: I'm observing peak tailing for rosuvastatin. What could be the reason and what's the solution?
A3: Peak tailing for rosuvastatin can be attributed to several factors:
-
Secondary Silanol Interactions: Rosuvastatin has polar functional groups that can interact with active silanol groups on the silica-based stationary phase, causing tailing. Operating the mobile phase at a lower pH (e.g., pH 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]
-
Column Overload: Injecting too much sample can lead to peak tailing.[11] Try reducing the injection volume or the sample concentration.
-
Column Contamination: Contamination at the head of the column can cause peak distortion. Using a guard column and ensuring proper sample preparation can mitigate this.[10]
-
Mismatched Injection Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Q4: During forced degradation studies for my stability-indicating method, under which conditions is rosuvastatin most likely to degrade?
A4: Forced degradation studies are crucial for developing a stability-indicating method. Rosuvastatin has been shown to be particularly labile under the following conditions:
-
Acidic Hydrolysis: Significant degradation is observed in acidic conditions.[12][13]
-
Oxidative Degradation: Rosuvastatin is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide.[13]
-
Photolytic Degradation: Exposure to light can cause considerable degradation of rosuvastatin.[12][13]
Conversely, rosuvastatin is relatively stable under basic, neutral, and thermal stress conditions.[12][13] It is imperative that your analytical method can separate the main rosuvastatin peak from all potential degradation products generated under these stress conditions to be considered "stability-indicating."[14][15]
Troubleshooting Guides
Guide 1: Unstable Baseline
| Symptom | Potential Cause | Troubleshooting Steps |
| Regular, cyclical baseline noise | Pumping issues (e.g., air bubbles, faulty check valves). | 1. Degas the mobile phase thoroughly.[7] 2. Purge the pump to remove any air bubbles. 3. If the problem persists, clean or replace the pump's check valves. |
| Irregular baseline noise or drift | Contaminated mobile phase or detector cell. | 1. Prepare fresh mobile phase using high-purity solvents (HPLC or MS grade). 2. Flush the detector cell with a strong, miscible solvent like isopropanol.[7] |
| Baseline drift (gradual rise or fall) | Insufficient column equilibration or temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase.[7] 2. Use a column oven to maintain a constant temperature.[9] |
Guide 2: Inconsistent Peak Areas
| Symptom | Potential Cause | Troubleshooting Steps |
| Randomly varying peak areas | Injector issues (e.g., worn seals, air bubbles in the sample loop). | 1. Check for leaks around the injector. 2. Ensure the sample loop is completely filled during injection. 3. Replace the injector rotor seal if it is worn. |
| Decreasing peak areas over time | Sample degradation or adsorption. | 1. Verify the stability of rosuvastatin in the prepared sample solution.[5] 2. Check for potential adsorption onto vials or tubing. |
| All peak areas are too small | Incorrect injection volume or sample concentration. | 1. Verify the injection volume setting. 2. Confirm the sample preparation procedure and concentration. |
Experimental Protocols
Protocol 1: A Typical Robustness Study Design for a Rosuvastatin HPLC Method
This protocol outlines a systematic approach to robustness testing, in line with ICH guidelines.[16][17]
1. Define Parameters and Variation Ranges: Based on the developed HPLC method, select the parameters to be varied. A typical set for a rosuvastatin method is presented in the table below.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Solvent % | 40% Acetonitrile | 38% Acetonitrile | 42% Acetonitrile |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Detection Wavelength (nm) | 242 | 240 | 244 |
2. Experimental Design: A one-factor-at-a-time (OFAT) approach can be used, where each parameter is varied while the others are held at their nominal values.
3. System Suitability Testing: For each experimental condition, perform system suitability tests to ensure the chromatographic system is performing adequately. Key system suitability parameters include:
-
Tailing factor for the rosuvastatin peak
-
Number of theoretical plates
-
Relative standard deviation (%RSD) of replicate injections
4. Data Analysis: Analyze the chromatograms for each condition and evaluate the impact of the variations on:
-
Retention time of rosuvastatin
-
Peak area and height
-
Tailing factor
-
Resolution between rosuvastatin and any adjacent peaks (e.g., impurities or excipients)
5. Acceptance Criteria: The results should meet pre-defined acceptance criteria. For example:
-
The %RSD of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The resolution between critical peaks should be ≥ 2.0.
6. Reporting: Document all tested variables, the results obtained, and a conclusion on the robustness of the method.[18]
Visualizations
Workflow for Robustness Testing
Caption: A typical workflow for conducting a robustness study of an analytical method.
Troubleshooting Logic for Retention Time Shifts
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ajprd.com [ajprd.com]
- 5. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ijsdr.org [ijsdr.org]
- 12. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. scribd.com [scribd.com]
Welcome to the technical support center for the analysis of rosuvastatin and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for reducing analysis time while maintaining data integrity and accuracy. Here, we will delve into the causality behind experimental choices, offer validated protocols, and provide troubleshooting guidance to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for significantly reducing the analysis time for rosuvastatin and its related substances?
A1: The most effective strategy is migrating from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC systems, which utilize columns with sub-2 µm particle sizes, can drastically shorten run times without compromising the resolution of rosuvastatin from its impurities. A recently developed UHPLC method has demonstrated the baseline separation of all organic related substances of rosuvastatin listed in the European Pharmacopoeia (EP) in less than 15 minutes.[1][2]
Q2: What type of column is recommended for fast analysis of rosuvastatin?
A2: For rapid analysis, a column with a smaller particle size is recommended. A popular choice is a C18 column with a particle size of 1.7 µm, such as the Acquity BEH C18 (100 mm × 2.1 mm).[1][2][3] This type of column allows for higher flow rates and increased separation efficiency, leading to shorter analysis times.
Q3: How can I improve poor peak shape in my rosuvastatin chromatogram?
A3: Poor peak shape, such as fronting or tailing, can often be addressed by optimizing the mobile phase. Switching from methanol to acetonitrile can improve peak symmetry.[4][5] Additionally, since rosuvastatin is an acidic compound, adjusting the pH of the mobile phase to around 3.0-4.0 with an acidifier like phosphoric acid or trifluoroacetic acid (TFA) helps to maintain it in its non-ionized form, leading to sharper peaks.[6][7]
Q4: Is it possible to achieve a fast analysis of rosuvastatin using an isocratic method?
A4: Yes, a fast, isocratic UHPLC method has been successfully developed and validated for rosuvastatin and its related substances, with a run time of less than 15 minutes.[1][2] Isocratic methods are often preferred for their simplicity and robustness in routine quality control environments.
Q5: What are the typical flow rates and temperatures used in fast UHPLC methods for rosuvastatin?
A5: To expedite the analysis, higher flow rates and temperatures are often employed. For instance, a flow rate of 0.5 mL/min and a column temperature of 55 °C have been used in a validated UHPLC method to achieve a run time of under 15 minutes.[1][3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of rosuvastatin and its related substances.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Long Analysis Time | Inefficient HPLC method (e.g., long column, large particle size, low flow rate). | 1. Transition to a UHPLC system with a sub-2 µm particle size column.[1][2]2. Increase the flow rate (e.g., to 0.5 mL/min).[1][3]3. Elevate the column temperature (e.g., to 55 °C).[1][3]4. Optimize the mobile phase composition for faster elution. |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase composition or pH. | 1. Replace methanol with acetonitrile in the mobile phase.[4][5]2. Adjust the mobile phase pH to be at least one pH unit below the pKa of rosuvastatin (pKa ≈ 4.6) using an acidifier like phosphoric acid or TFA.[6][7] |
| Inadequate Resolution Between Rosuvastatin and Impurities | Sub-optimal chromatographic conditions. | 1. Fine-tune the mobile phase composition, particularly the organic-to-aqueous ratio.2. If using a gradient, adjust the gradient slope.3. Consider a different column chemistry if resolution issues persist. |
| Method Not Stability-Indicating | Co-elution of degradation products with the main peak or other impurities. | 1. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to generate degradation products.[4][8]2. Develop a method that separates all known impurities and degradation products from the rosuvastatin peak.[4] |
| Low Method Sensitivity | Non-optimal detection wavelength or injection volume. | 1. Ensure the detection wavelength is set to the absorption maximum of rosuvastatin, which is typically around 240-242 nm.[1][3][4]2. Increase the injection volume if necessary, ensuring it does not lead to peak distortion. |
Optimized Protocols for Rapid Analysis
The following is a detailed, step-by-step UHPLC protocol for the rapid analysis of rosuvastatin and its related substances, based on a validated method with a run time of less than 15 minutes.[1][2][3]
Optimized UHPLC Method
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol and 0.025% Trifluoroacetic Acid (TFA) in water (45:55, v/v)[1][3]
-
Injection Volume: 20 µL
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of rosuvastatin reference standard in a suitable diluent (e.g., methanol:water 50:50) to obtain a known concentration.[1]
-
Sample Solution (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of rosuvastatin into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.2 µm nylon filter before injection.[1]
-
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include:
-
Resolution: The resolution between critical peak pairs (e.g., Impurity A and Impurity B) should be greater than 1.5.[1]
-
Tailing Factor: The tailing factor for the rosuvastatin peak should be less than 1.5.[1]
-
Theoretical Plates: The number of theoretical plates for the rosuvastatin peak should be greater than 10,000.[1]
-
Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.[1]
Visualizing the Workflow
Workflow for Rapid Rosuvastatin Analysis
Caption: Workflow for rapid rosuvastatin analysis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. japsonline.com [japsonline.com]
- 8. Development and validation of a new stability indicating ultra-fast liquid chromatographic (RP-UFLC) method for the quantification of Rosuvastatin - ProQuest [proquest.com]
Addressing poor recovery of impurities in rosuvastatin samples
Welcome to the Technical Support Center for Rosuvastatin Analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the recovery of impurities in rosuvastatin samples. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your analytical methods.
Introduction: The Challenge of Rosuvastatin Impurity Profiling
Rosuvastatin, a widely prescribed statin, is a complex molecule used to manage hypercholesterolemia.[1] Its synthesis and storage can lead to the formation of various impurities, which can be broadly categorized as process-related impurities (e.g., diastereomers) and degradation products (e.g., lactone impurity, oxidation products).[1][2] Accurate quantification of these impurities is critical for ensuring the safety, efficacy, and stability of the final drug product.
A common and frustrating issue in the analysis of rosuvastatin is the poor recovery of these impurities. This can stem from a variety of factors, including the inherent physicochemical properties of the impurities, suboptimal sample preparation, and inappropriate chromatographic conditions. This guide will provide a structured approach to diagnosing and resolving these issues.
Part 1: Troubleshooting Guide for Poor Impurity Recovery
This section is designed as a practical, question-and-answer-based guide to address specific issues you may be facing in the laboratory.
Q1: I'm observing lower than expected peak areas for known impurities, or my recovery experiments are failing. Where should I start?
Low recovery is a multifaceted problem. The first step is to systematically evaluate each stage of your analytical workflow. The diagram below outlines a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting poor impurity recovery.
In-depth Explanation:
-
Sample Preparation is Paramount: More often than not, poor recovery issues originate from the sample preparation stage. The diverse polarities of rosuvastatin impurities mean that a diluent optimized for the parent drug may not be suitable for all related substances.
-
Chromatographic Conditions Matter: The interplay between the mobile phase pH and the pKa of the impurities, as well as interactions with the stationary phase, can significantly impact recovery.
-
Instrumental Effects: While less common, issues with the HPLC/UPLC system itself, such as adsorption to metal surfaces or a deteriorating column, should not be overlooked.
Q2: How does the sample diluent affect impurity recovery?
The choice of sample diluent is critical. Rosuvastatin has a pKa of approximately 4.6 and is sparingly soluble in acidic conditions (pH < 4.0) but more soluble at higher pH values.[3][4] Some impurities may have different solubility profiles.
Probable Cause: The sample diluent may not fully dissolve all impurities, or it may cause some impurities to precipitate over time. For instance, highly polar impurities may not be soluble in a diluent with a high percentage of organic solvent, while non-polar impurities may precipitate in a highly aqueous diluent.
Troubleshooting Steps:
-
Evaluate Diluent Composition:
-
If your current diluent is high in organic solvent (e.g., 70:30 acetonitrile:water), consider preparing a separate sample in a more aqueous diluent (e.g., 30:70 acetonitrile:water) to see if the recovery of early-eluting, more polar impurities improves.
-
Conversely, for late-eluting, less polar impurities, ensure the organic content of your diluent is sufficient to maintain their solubility.
-
-
Adjust Diluent pH:
-
Since rosuvastatin and its acidic impurities are more soluble at a pH above their pKa, ensure your diluent pH is neutral or slightly basic (e.g., pH 6.8-7.4) to facilitate their dissolution. A buffered diluent can help maintain a stable pH.
-
-
Check for In-Solution Instability:
-
The lactone impurity of rosuvastatin can undergo hydrolysis back to the parent drug in an acidic aqueous environment.[5] If you are analyzing for the lactone, using a non-aqueous diluent or minimizing the time the sample spends in an aqueous mobile phase before injection can be crucial.
-
Experimental Protocol: Diluent Solubility Study
-
Prepare individual stock solutions of your available impurity standards in a suitable solvent like methanol or DMSO.
-
Spike a placebo blend with a known concentration of each impurity.
-
Divide the spiked placebo into three portions and extract each with a different diluent:
-
Diluent A: Your current method's diluent.
-
Diluent B: A higher aqueous content diluent (e.g., Water:Acetonitrile 70:30 v/v).
-
Diluent C: Your current diluent adjusted to pH 7.0 with a suitable buffer.
-
-
Analyze the prepared samples and compare the recovery of each impurity across the different diluents.
Q3: My recovery is still poor, even after optimizing the diluent. Could my HPLC method be the problem?
Yes, the chromatographic conditions themselves can lead to poor on-column recovery. This is often due to irreversible adsorption or secondary interactions with the stationary phase.
Probable Causes & Solutions:
-
Mobile Phase pH and Analyte Ionization:
-
Issue: Rosuvastatin and many of its impurities contain a carboxylic acid group.[6] If the mobile phase pH is close to the pKa of an impurity, small fluctuations in pH can lead to inconsistent ionization and peak shape, affecting integration and apparent recovery. Operating at a pH at least 1.5-2 units away from the pKa is advisable.
-
Solution: For a reversed-phase method, a mobile phase pH of around 3.0 is often used.[7][8] At this pH, the carboxylic acid group is protonated, increasing its hydrophobicity and retention on a C18 column. This can also improve peak shape.
-
-
Secondary Silanol Interactions:
-
Issue: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the impurities, leading to peak tailing and, in severe cases, irreversible adsorption.
-
Solution:
-
Use a high-quality, end-capped column from a reputable manufacturer.
-
Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can help shield the silanol groups.
-
-
-
Adsorption to Column Hardware:
-
Issue: Molecules with chelating properties, such as those with multiple hydroxyl or carboxyl groups, can adsorb to the metal surfaces (e.g., stainless steel frits) of the HPLC column and system. This can lead to progressively worsening recovery.
-
Solution:
-
Use a column with bio-inert hardware (e.g., PEEK-lined stainless steel).
-
In some cases, adding a weak chelating agent like citric acid to the mobile phase can help passivate the metal surfaces, but this should be done with caution as it can affect the chromatography and detection.
-
-
Table 1: HPLC Method Parameters and Their Impact on Impurity Recovery
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Mobile Phase pH | Analyte ionization is inconsistent, leading to poor peak shape and variable retention. | Adjust pH to be >1.5 units away from impurity pKa. For rosuvastatin (pKa ~4.6), a pH of ~3.0 is common. | Ensures a consistent ionization state of the analyte, leading to more reproducible retention and improved peak symmetry. |
| Stationary Phase | Secondary interactions with silanol groups cause peak tailing and adsorption. | Use a high-purity, end-capped column or a polar-embedded phase. | Minimizes unwanted interactions that can lead to analyte loss on the column. |
| Organic Modifier | Poor solubility of highly polar or non-polar impurities in the mobile phase. | Evaluate both methanol and acetonitrile. Their different properties can alter selectivity. | Methanol and acetonitrile have different hydrogen bonding capabilities and dipole moments, which can affect their interaction with impurities and the stationary phase. |
| Buffer Type & Conc. | Inadequate buffering capacity leads to pH shifts on the column. | Use a buffer with a pKa close to the desired mobile phase pH. A concentration of 10-25 mM is typical. | Ensures a stable pH environment on the column, which is critical for reproducible chromatography of ionizable compounds. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Rosuvastatin? The common impurities include Rosuvastatin Lactone (a degradation product), diastereomers of rosuvastatin (process impurities like the 3R, 5R-isomer), and oxidation products. The European Pharmacopoeia (EP) lists several specified impurities, often denoted as Impurity A, B, C, etc.[9]
Q2: How can I improve the extraction of impurities from a tablet matrix? Complete extraction from the tablet matrix is crucial. Ensure your sample preparation includes:
-
Thorough Grinding: Finely grind the tablets to maximize the surface area for extraction.
-
Sufficient Sonication: Sonication helps to break up the tablet matrix and dissolve the active ingredient and impurities. A typical procedure involves sonicating for 20-30 minutes.[7][10]
-
Appropriate Solvent: As discussed in the troubleshooting guide, the diluent must be capable of dissolving both the drug and the range of impurities. A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is common.
Q3: Can the type of filtration membrane affect impurity recovery? Yes, it is possible for certain impurities to adsorb to the filter membrane. Always perform a filter compatibility study by preparing a known standard of your impurities, filtering it, and comparing the peak areas to an unfiltered standard. Nylon and PVDF are common choices, but you should validate the chosen filter for your specific method.
Q4: I see a new, unknown peak in my chromatogram. How should I proceed? The appearance of new peaks, especially during stability studies, requires investigation.
-
Forced Degradation Studies: Perform forced degradation studies (acid, base, peroxide, heat, light) on rosuvastatin.[11] This can help you determine if the unknown peak is a degradation product.
-
Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for obtaining the mass of the unknown impurity, which is a critical first step in its identification and characterization.[3]
Part 3: Key Experimental Protocols
Protocol 1: General Sample Preparation from Rosuvastatin Tablets
This protocol is a general guideline and should be optimized and validated for your specific product and method.
-
Accurately weigh and finely powder a representative number of rosuvastatin tablets (e.g., 20 tablets).
-
Transfer an amount of powder equivalent to 100 mg of rosuvastatin into a 100 mL volumetric flask.[8][9]
-
Add approximately 70 mL of diluent (e.g., Water:Acetonitrile 50:50 v/v, pH adjusted to 7.0).
-
Sonicate for 30 minutes with intermittent shaking to ensure complete dissolution.[7][10]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Centrifuge a portion of the solution (e.g., at 5000 rpm for 10 minutes) to pelletize the excipients.[7][8]
-
Filter the supernatant through a 0.45 µm syringe filter (previously validated for non-adsorption) into an HPLC vial.
Caption: A stepwise workflow for preparing rosuvastatin tablet samples.
References
- 1. Blog Details [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrr.com [ijrrr.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Identification of Unknown Peaks in Rosuvastatin Chromatography
Welcome to the technical support center for chromatographic analysis of rosuvastatin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify unknown peaks that may appear during the analysis of rosuvastatin drug substances and products. Adhering to the principles of scientific integrity, this document provides in-depth, experience-driven advice to ensure the quality, safety, and efficacy of your pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: An unexpected peak has appeared in my rosuvastatin HPLC/UPLC chromatogram. What is the first step I should take?
A1: The immediate priority is to determine if the peak is real (i.e., originating from your sample) or an artifact of the analytical system.[1] A systematic approach is crucial.
-
Initial Verification: First, perform a blank injection (injecting only your mobile phase or diluent).[2] If the peak persists, it is likely a "ghost peak" originating from system contamination, the mobile phase itself, or column bleed.[2][3][4] If the peak is absent in the blank, it is likely related to your sample.
-
Placebo Injection: If analyzing a formulated product, inject a placebo (a mixture of all excipients without the rosuvastatin active pharmaceutical ingredient - API).[2] The presence of the peak in the placebo run points towards an excipient-related impurity or degradation product.
-
System Suitability Check: Review your system suitability test (SST) results. Any deviations in parameters like resolution, tailing factor, or theoretical plates for the main rosuvastatin peak could indicate a developing issue with the column or system that might also manifest as extraneous peaks.
Q2: What are the common sources of impurities in rosuvastatin?
A2: Impurities in rosuvastatin can be broadly categorized, and understanding their origin is key to identification.[5]
-
Process-Related Impurities: These are by-products or unreacted intermediates from the chemical synthesis of rosuvastatin.[5][6][7] Examples include isomers like the anti-isomer (3R, 5R-isomer) or other structurally related compounds.[7][8]
-
Degradation Products: These form when rosuvastatin is exposed to stress conditions such as acid, base, light, heat, or oxidation.[5][9] Common degradation products include Rosuvastatin Lactone and various oxidation products like Rosuvastatin-N-oxide.[7][10]
-
Contaminants: These can be introduced from various sources, including raw materials, solvents, or leachables from container closure systems.[1]
Q3: My unknown peak is very small, close to the reporting threshold. Do I still need to identify it?
A3: Yes, regulatory guidelines from bodies like the International Council for Harmonisation (ICH) provide specific thresholds for reporting, identifying, and qualifying impurities.[11][12][13] According to ICH Q3A guidelines, for a drug substance with a maximum daily dose of less than two grams, impurities observed at a level of 0.10% to 0.15% generally need to be identified.[14] Any impurity above 0.05% must be reported.[14][15] Furthermore, certain impurities, even at very low levels, could be unusually potent or genotoxic, necessitating identification regardless of their concentration.[15]
Q4: Can my analytical method itself be the cause of the unknown peak?
A4: Absolutely. Method-induced degradation is a possibility. For instance, if the mobile phase is too acidic or basic, or if the sample is exposed to high column temperatures for extended periods, the rosuvastatin molecule could degrade on-column, generating an artifactual peak. It is also possible that a modification to your method, such as a new column from a different vendor, could have different selectivity, revealing a previously co-eluting impurity.[1]
Troubleshooting Guide: A Systematic Approach
When an unknown peak is confirmed to be sample-related, a logical, stepwise investigation is necessary. This section provides a troubleshooting workflow grounded in scientific principles.
Problem 1: A Sharp, Unexpected Peak Appears in Blanks and Samples
This is a classic presentation of a "ghost peak," an artifact not originating from the sample itself.[3]
Probable Causes:
-
Mobile Phase Contamination: Even high-purity solvents can contain trace impurities that concentrate on the column head during gradient elution and later elute as sharp peaks.[3][16] Using aged trifluoroacetic acid (TFA) or contaminated water are common culprits.[16]
-
System Contamination: Carryover from a previous injection is a frequent cause.[2][17] Contaminants can adhere to the injector needle, valve, or seals and bleed into subsequent runs.[3][17]
-
Leachables: Components from plastic solvent bottles, tubing, or vials can leach into the mobile phase or sample diluent.
Solutions & Explanations:
-
Prepare Fresh Mobile Phase: Always use freshly prepared mobile phases with high-purity (HPLC or UPLC grade) solvents and reagents.[18] This minimizes the chance of solvent degradation or microbial growth introducing contaminants.
-
Systematic Flushing: Flush the entire HPLC/UPLC system, including the pump, injector, and detector, with a strong solvent like isopropanol to remove adsorbed contaminants.[18]
-
Injector Port Cleaning: Pay special attention to the autosampler. Run multiple blank injections with a strong wash solvent (e.g., 100% acetonitrile or methanol) to clean the needle and injection port thoroughly.[19]
Problem 2: A New Peak Appears in Stability Samples of Rosuvastatin
This scenario strongly suggests the peak is a degradation product.
Probable Causes:
-
Hydrolytic Degradation: Rosuvastatin is known to be labile under acidic conditions, which can lead to the formation of degradation products.[9][10]
-
Oxidative Degradation: Exposure to oxidative stress can generate impurities like N-oxides.[10]
-
Photodegradation: Exposure to light can cause the formation of diastereomeric cyclic products or other degradants.[9][20]
-
Thermal Degradation: High temperatures can accelerate degradation reactions.[21]
Solutions & Explanations:
-
Perform Forced Degradation Studies: To confirm the nature of the impurity, conduct controlled forced degradation studies as outlined by ICH guideline Q1A(R2).[22] Subjecting a pure rosuvastatin standard to acidic, basic, oxidative, thermal, and photolytic stress will help generate the potential degradation products.[22][23] Matching the retention time of your unknown peak with a peak generated in one of these stress conditions provides strong evidence for its identity.
-
LC-MS Analysis: The most definitive way to identify a degradation product is through Liquid Chromatography-Mass Spectrometry (LC-MS).[24] By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can determine its molecular weight. Further fragmentation using MS/MS can provide structural information to elucidate the exact chemical structure.[25][26]
Logical Workflow for Unknown Peak Identification
The following diagram illustrates the decision-making process for investigating an unknown peak.
Caption: Decision workflow for troubleshooting unknown chromatographic peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study for Rosuvastatin
Objective: To generate potential degradation products of rosuvastatin under various stress conditions to aid in the identification of unknown peaks.
Materials:
-
Rosuvastatin Calcium Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC-grade Water, Acetonitrile, and Methanol
-
pH meter, heating block/oven, photostability chamber
Methodology:
-
Stock Solution: Prepare a stock solution of Rosuvastatin Calcium (e.g., 1 mg/mL) in a suitable diluent (e.g., Acetonitrile:Water 50:50).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to ~100 µg/mL.
-
Thermal Degradation: Place the solid drug substance in an oven at 105°C for 10 days.[21] Alternatively, heat a solution of the drug at 60°C for 24 hours. Cool and dilute to ~100 µg/mL.
-
Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC/UPLC method. Compare the chromatograms to identify newly formed peaks.
Protocol 2: LC-MS Method for Impurity Identification
Objective: To determine the molecular weight and obtain structural information of an unknown impurity.
Instrumentation:
-
UPLC system coupled to a Quadrupole Time-of-Flight (QToF) or Orbitrap Mass Spectrometer.
Chromatographic Conditions (Example): [8][24][27]
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. Note: Volatile buffers like TFA, formic acid, or ammonium acetate must be used to replace non-volatile buffers like phosphate for MS compatibility.[1]
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to ensure separation of the impurity from the main peak.
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) on the precursor ion of the unknown peak to generate a fragmentation pattern. The fragmentation of rosuvastatin typically yields characteristic ions at m/z 464, 446, 404, 300, and 272, which can serve as a reference.[25][28]
Data Analysis:
-
Determine the accurate mass of the unknown peak from the full scan MS data.
-
Use the accurate mass to predict possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to propose a chemical structure. Compare this pattern with the known fragmentation of rosuvastatin and its documented impurities.
Data Summary: Common Rosuvastatin Impurities
The following table summarizes some of the impurities specified in pharmacopeial monographs.[5][29][30] Note that relative retention times (RRT) are method-dependent and should be used as a general guide.
| Impurity Name | Type | Typical RRT (vs. Rosuvastatin) | Notes |
| Rosuvastatin Lactone | Degradation/Process | ~2.3 | Forms via intramolecular cyclization. Specified in USP monograph.[30] |
| Rosuvastatin Diastereomer (Anti-isomer) | Process | ~1.1 | A stereoisomer formed during synthesis.[8][30] |
| Rosuvastatin Ketone | Process/Degradation | ~1.6 | An oxidized form of the dihydroxyheptenoic acid side chain.[30] |
| Rosuvastatin EP Impurity C | Process | ~1.5 | Specified impurity in the European Pharmacopoeia.[31] |
| Rosuvastatin EP Impurity G | Process | ~0.9 | Specified impurity in the European Pharmacopoeia.[31][32] |
References
- 1. sgs.com [sgs.com]
- 2. youtube.com [youtube.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Blog Details [chemicea.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scispace.com [scispace.com]
- 9. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pharmiweb.com [pharmiweb.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. ijdra.com [ijdra.com]
- 14. contractpharma.com [contractpharma.com]
- 15. fda.gov [fda.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.eu [hplc.eu]
- 18. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
- 19. halocolumns.com [halocolumns.com]
- 20. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
- 21. tsijournals.com [tsijournals.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. wisdomlib.org [wisdomlib.org]
- 24. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Rosuvastatin Impurities | SynZeal [synzeal.com]
- 30. uspnf.com [uspnf.com]
- 31. scribd.com [scribd.com]
- 32. Rosuvastatin impurity G CRS | LGC Standards [lgcstandards.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Rosuvastatin Impurities Following ICH Guidelines
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are paramount to ensuring patient safety and therapeutic efficacy. Rosuvastatin, a widely prescribed statin for the management of dyslipidemia, is no exception.[1][2] This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of rosuvastatin and its impurities, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] For impurity testing, this means the method must be selective, sensitive, and accurate in detecting and quantifying any potential process-related impurities and degradation products.
The "Why": Causality in Method Design
The selection of an RP-HPLC method is a strategic choice. Rosuvastatin and many of its known impurities are moderately polar compounds, making them ideal candidates for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique offers the resolution required to separate structurally similar compounds, a common challenge in impurity profiling.[7][8][9]
I. The Analytical Procedure: A Foundation for Reliable Data
A robust and well-defined HPLC method is the bedrock of a successful validation. The following method parameters serve as a typical starting point for the analysis of rosuvastatin and its impurities.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent resolution for a broad range of polarity, effectively separating rosuvastatin from its impurities. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile/methanol).[10] | Gradient elution is crucial for resolving impurities that may have significantly different retention times from the main rosuvastatin peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with optimal chromatographic performance. |
| Column Temperature | 25°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 240 nm | This wavelength provides a good response for both rosuvastatin and its common impurities.[11] |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening and improves peak shape. |
II. The Validation Gauntlet: A Deep Dive into ICH Q2(R1) Parameters
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.
A. Specificity: The Art of Discrimination
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][10]
Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[12][13][14] The goal is to generate potential degradation products to challenge the method's separating power.
-
Preparation of Stock Solution: Prepare a stock solution of rosuvastatin in a suitable solvent (e.g., methanol).
-
Stress Conditions: Subject the rosuvastatin solution to the following stress conditions as per ICH Q1A(R2) guidelines:[12][13]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours (for solid drug substance).
-
Photolytic Degradation: Expose the solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the rosuvastatin peak in the presence of its degradation products.
Acceptance Criteria: The method is considered specific if there is no interference from impurities, degradation products, or excipients at the retention time of the rosuvastatin peak. The peak purity angle should be less than the peak purity threshold.
Rosuvastatin has been shown to be labile under acidic and photolytic conditions, while being relatively stable under basic, oxidative, and thermal stress.[15]
B. Linearity and Range: The Quantitative Relationship
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[16]
-
Prepare a series of solutions: From a stock solution of rosuvastatin and its known impurities, prepare at least five concentrations spanning the expected range (e.g., from the reporting threshold to 120% of the specification limit for each impurity).
-
Inject and record: Inject each concentration in triplicate.
-
Plot and analyze: Plot the peak area response against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Table 2: Example Linearity Data for a Rosuvastatin Impurity
| Concentration (µg/mL) | Peak Area (n=3) |
| 0.1 | 1500 |
| 0.5 | 7500 |
| 1.0 | 15000 |
| 1.5 | 22500 |
| 2.0 | 30000 |
| Correlation Coefficient (r²) | 0.9998 |
C. Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Spike drug product placebo: Prepare a placebo mixture of the drug product and spike it with known amounts of rosuvastatin impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze in triplicate: Analyze each spiked sample in triplicate.
-
Calculate recovery: Determine the percentage recovery of the added impurities.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]
D. Precision: The Measure of Agreement
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution containing rosuvastatin and its impurities on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0% for repeatability and not more than 5.0% for intermediate precision.
E. Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determine the signal-to-noise (S/N) ratio: Inject a series of dilute solutions of the impurities and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The determined LOQ concentration should be precise and accurate.
Table 3: Example LOD and LOQ Data
| Parameter | Impurity A (µg/mL) | Impurity B (µg/mL) |
| LOD (S/N ≈ 3) | 0.05 | 0.06 |
| LOQ (S/N ≈ 10) | 0.15 | 0.18 |
F. Robustness: Resilience to Change
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce deliberate variations: Introduce small changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 units)
-
Wavelength (± 2 nm)[10]
-
-
Analyze a system suitability solution: For each variation, inject a system suitability solution and evaluate the chromatographic performance.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for each variation.
III. Visualizing the Workflow and Logic
To better understand the interconnectedness of the validation process, the following diagrams illustrate the overall workflow and the logical dependencies between the different validation parameters.
References
- 1. Blog Details [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel validated UHPLC method for the estimation of rosuvastatin and its complete impurity profile in tablet formulations [iris.uniroma1.it]
- 9. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijcrt.org [ijcrt.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpr.com [ijrpr.com]
A Comparative Guide: Elevating Rosuvastatin Impurity Analysis with UPLC Over Traditional HPLC
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities in active pharmaceutical ingredients (APIs) like Rosuvastatin is not merely a regulatory hurdle but a cornerstone of patient safety. The choice of analytical instrumentation is pivotal, with High-Performance Liquid Chromatography (HPLC) being the established workhorse and Ultra-Performance Liquid Chromatography (UPLC) emerging as a powerful successor. This guide provides a comprehensive comparison of these two techniques for the analysis of Rosuvastatin and its related substances, supported by experimental insights and authoritative standards.
The Imperative of Impurity Profiling for Rosuvastatin
Rosuvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular disease.[] Its synthesis and degradation can result in various impurities that must be identified and quantified to ensure the drug's safety and efficacy.[] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control of these impurities.[2][3][4] An ideal analytical method must be stability-indicating, meaning it can resolve the API from all potential process-related impurities and degradation products.[5][6][7]
HPLC vs. UPLC: A Fundamental Technological Divide
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column.[8][9]
-
HPLC (High-Performance Liquid Chromatography) traditionally employs columns packed with particles of 3 to 5 µm in diameter.[10] This technology has been the bedrock of pharmaceutical analysis for decades, known for its robustness and versatility.[11]
-
UPLC (Ultra-Performance Liquid Chromatography) utilizes columns with sub-2 µm particles.[8][9][12] This seemingly small change creates a paradigm shift in chromatographic performance, governed by the principles of the van Deemter equation, which relates particle size to separation efficiency. The smaller particles provide a greater surface area, leading to more efficient separation.[8] However, pushing the mobile phase through these densely packed columns requires significantly higher operating pressures—often exceeding 1000 bar (15,000 psi) compared to the 50-350 bar range of HPLC systems.[8]
This fundamental difference translates into significant performance advantages for UPLC, including dramatically increased resolution, speed, and sensitivity.[8][11][13]
Experimental Protocol: A Comparative Methodological Approach
To provide a tangible comparison, let's outline representative methodologies for Rosuvastatin impurity analysis on both platforms. These protocols are synthesized from validated methods reported in scientific literature and are designed to meet the validation criteria set forth by ICH guideline Q2(R1).[2][4][14]
The analytical workflow for both HPLC and UPLC follows the same fundamental steps, but the instrumentation and parameters differ significantly, leading to different outcomes in performance and efficiency.
Caption: Comparative workflow for Rosuvastatin impurity analysis using HPLC and UPLC.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A standard-length C18 column provides good hydrophobic retention for Rosuvastatin and its impurities. The 5 µm particle size is typical for conventional HPLC, offering a balance between efficiency and backpressure.
-
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Rationale: A gradient is necessary to elute impurities with a wide range of polarities within a reasonable time while ensuring adequate resolution from the main Rosuvastatin peak.
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Rationale: This flow rate is optimal for a 4.6 mm internal diameter column to achieve good separation without generating excessive pressure for a standard HPLC system.
-
-
Detection: UV at 248 nm.[15]
-
Typical Run Time: 30 - 45 minutes.
-
Column: Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[6][7][16]
-
Rationale: The sub-2 µm Bridged Ethyl Hybrid (BEH) particles provide superior separation efficiency and can withstand high pressures. The shorter column length and smaller internal diameter are key to the speed and reduced solvent consumption of UPLC.[17]
-
-
Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% Trifluoroacetic Acid in water) and Solvent B (e.g., Methanol).[6][16]
-
Rationale: Trifluoroacetic acid (TFA) is a common mobile phase modifier that improves peak shape for acidic compounds like Rosuvastatin. The gradient program is much faster and steeper than in HPLC due to the higher efficiency of the UPLC column.
-
-
Flow Rate: 0.3 - 0.5 mL/min.[6][18]
-
Rationale: The lower flow rate is appropriate for the 2.1 mm column diameter, conserving solvent while maintaining optimal linear velocity for high-efficiency separations.
-
-
Detection: UV at 240 nm.[6]
Performance Metrics: A Head-to-Head Comparison
When these methodologies are applied, the advantages of UPLC become quantitatively evident. The data below is a synthesis of typical performance improvements observed in published studies.
| Performance Metric | Conventional HPLC | UPLC / UHPLC | Advantage of UPLC |
| Analysis Time | 30 - 45 min | < 10 min | 3-9x Faster [12][17] |
| Resolution | Adequate | Significantly Higher | Sharper, more defined peaks allow for better separation of closely eluting impurities.[8] |
| Sensitivity (LOD/LOQ) | Baseline | 2-3x Lower | Higher peak concentration (taller, narrower peaks) leads to improved signal-to-noise, enhancing detection of trace-level impurities.[11][17] |
| Solvent Consumption | ~30-45 mL per run | ~3-5 mL per run | ~90% Reduction [11][12] |
| System Backpressure | 50 - 200 bar | 600 - 1000+ bar | A system requirement, not a direct analytical advantage.[8][9] |
| Peak Capacity | Lower | Higher | More peaks can be resolved within a single analytical run, crucial for complex impurity profiles.[10] |
Discussion: The Practical Implications for a QC Laboratory
The transition from HPLC to UPLC for Rosuvastatin impurity analysis offers compelling benefits that extend beyond chromatographic theory into tangible laboratory efficiencies.
-
Increased Throughput and Productivity: The most immediate impact is the drastic reduction in run time.[8] An analysis that takes 45 minutes on an HPLC can be completed in under 10 minutes on a UPLC system.[6][12] This allows a laboratory to process significantly more samples per day, accelerating batch release and stability studies.
-
Enhanced Data Quality and Confidence: UPLC provides superior resolution, which is critical for ensuring that a new or unexpected impurity does not co-elute with a known peak or the main API peak.[11] This heightened peak capacity provides greater confidence in the purity assessment, which is a cornerstone of regulatory compliance and patient safety.
-
Cost and Environmental Savings: The reduction in solvent consumption is a major advantage.[11][17] With solvent acquisition and disposal costs continually rising, a 90% reduction per analysis translates into substantial operational savings. It also aligns with corporate goals for "green chemistry" and reduced environmental impact.
-
Seamless Method Transfer to Mass Spectrometry (LC-MS): UPLC methods, often using volatile mobile phase modifiers like TFA and lower flow rates, are highly compatible with mass spectrometry.[6] This facilitates the identification of unknown degradation products discovered during forced degradation studies, as required by ICH guidelines.[5][7]
Conclusion and Recommendation
While conventional HPLC remains a robust and reliable technique for pharmaceutical analysis, UPLC represents a significant evolution, offering unparalleled advantages in speed, resolution, and sensitivity for the impurity analysis of Rosuvastatin.[11][17] The data clearly demonstrates that UPLC methods can provide higher quality data in a fraction of the time and at a lower cost per sample.
For research and development laboratories focused on method development and forced degradation studies, the high resolution of UPLC is invaluable. For high-throughput quality control environments, the speed and efficiency gains can fundamentally improve productivity and reduce time-to-market. Therefore, for any laboratory seeking to optimize its analytical capabilities for Rosuvastatin or other pharmaceutical products, the adoption of UPLC technology is a strategic imperative.
References
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. scielo.br [scielo.br]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 9. UHPLC | Ultra-High-Performance Liquid Chromatography | EAG [eag.com]
- 10. agilent.com [agilent.com]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. starodub.nl [starodub.nl]
- 15. scribd.com [scribd.com]
- 16. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. biomedres.us [biomedres.us]
- 18. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Rosuvastatin Analytical Method
Introduction: The Imperative for Analytical Consistency in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing and quality control (QC), the analytical methods we employ are the bedrock of product quality and patient safety. For a widely prescribed drug like rosuvastatin, an HMG-CoA reductase inhibitor pivotal in managing hyperlipidemia, the stakes are exceptionally high. The ability to reliably and accurately quantify rosuvastatin in its active pharmaceutical ingredient (API) and finished dosage forms is non-negotiable.
However, a method validated in a single laboratory, no matter how rigorously, exists in a silo. True robustness and reliability are only demonstrated when the method is transferred to and successfully executed by different laboratories, each with its unique analysts, equipment, and environmental conditions. This process, known as inter-laboratory validation or a collaborative study, is the ultimate litmus test for an analytical procedure.
This guide provides an in-depth, experience-driven walkthrough of an inter-laboratory validation for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for rosuvastatin analysis. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental design, the interpretation of comparative data, and the establishment of a self-validating system that ensures consistency across multiple QC sites. The framework for this study is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3]
Chapter 1: Designing the Inter-Laboratory Study
The success of a collaborative study hinges on meticulous planning. The goal is to prove that the analytical method is transferable and that the results are reproducible, a higher-order measure of precision than what can be assessed in a single lab.[4]
1.1. The Core Components of the Study
Our study will involve three independent laboratories (Lab A, Lab B, and Lab C). A central coordinating laboratory will be responsible for preparing and distributing a single, homogenous batch of rosuvastatin calcium API, a common lot of the finished tablet dosage form, and a highly characterized primary reference standard. This eliminates variability from the samples themselves, ensuring that any observed differences are attributable to the analytical process.
The logical workflow of this validation process is outlined below.
Caption: Workflow for the rosuvastatin inter-laboratory validation study.
1.2. The Reference Analytical Method: RP-HPLC
A common, detailed analytical method protocol is distributed to all participating laboratories. This ensures that every analyst is, in theory, performing the exact same procedure. The chosen method is a robust RP-HPLC technique synthesized from established literature.[5][6][7]
Experimental Protocol: Rosuvastatin Assay by RP-HPLC
-
Chromatographic System:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A filtered and degassed mixture of 0.1% Orthophosphoric Acid in water and Acetonitrile (55:45 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 241 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Run Time: Approximately 6 minutes.[7]
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile and water (1:1 v/v).[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of Rosuvastatin Calcium reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve, then dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of rosuvastatin and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume.[6]
-
Filter a portion of this solution through a 0.45 µm membrane filter. This will be the sample solution for injection.
-
-
System Suitability:
-
Before analysis, perform five replicate injections of the Working Standard Solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak areas must be ≤ 2.0%, and the tailing factor for the rosuvastatin peak must be ≤ 1.5.
-
Chapter 2: Comparative Analysis of Validation Parameters
The core of the inter-laboratory study is the direct comparison of validation characteristics. Each laboratory performs the same set of experiments, and the results are collated and analyzed both individually and collectively.
2.1. Specificity
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components. For rosuvastatin tablets, we must prove that the tablet's excipients do not interfere with the rosuvastatin peak.
-
Protocol: Each lab analyzes the diluent (blank), a placebo solution (prepared using all excipients without the API), the working standard solution, and the sample tablet solution.
-
Interpretation: The chromatograms from the blank and placebo solutions should show no significant peaks at the retention time of rosuvastatin. The peak from the sample solution should be spectrally pure (if using a PDA detector) and its retention time should match that of the reference standard. This confirms the method's ability to specifically quantify rosuvastatin.
2.2. Linearity and Range
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
-
Protocol: Each lab prepares a series of at least five concentrations of rosuvastatin from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration is injected in triplicate.
-
Data Analysis: A calibration curve is plotted by least squares linear regression (peak area vs. concentration). The correlation coefficient (r²), y-intercept, and slope are calculated.
Table 1: Inter-Laboratory Comparison of Linearity
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 50 - 150 | 80% - 120% of test conc. |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9997 | ≥ 0.999[8] |
| Slope of Regression Line | 48751 | 48699 | 48802 | Should be comparable |
| Y-Intercept | 1502 | 1854 | 1490 | Should not be significant |
-
Interpretation: The high correlation coefficients from all three labs indicate excellent linearity. The slopes are highly comparable, suggesting a consistent response factor across different HPLC systems.
2.3. Accuracy (as % Recovery)
-
Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed using a recovery study by spiking a placebo mixture with known amounts of API.
-
Protocol: Each lab prepares, in triplicate, samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of rosuvastatin API to a placebo blend.[5] The samples are then prepared and analyzed as per the method.
-
Data Analysis: The percentage recovery is calculated for each replicate.
Table 2: Inter-Laboratory Comparison of Accuracy
| Concentration Level | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) | Acceptance Criteria |
| 80% (n=3) | 99.8% (RSD=0.4%) | 100.5% (RSD=0.6%) | 99.5% (RSD=0.5%) | 98.0% - 102.0%[9] |
| 100% (n=3) | 100.2% (RSD=0.3%) | 100.9% (RSD=0.4%) | 100.1% (RSD=0.3%) | 98.0% - 102.0%[9] |
| 120% (n=3) | 100.7% (RSD=0.2%) | 101.1% (RSD=0.5%) | 100.4% (RSD=0.4%) | 98.0% - 102.0%[9] |
-
Interpretation: All laboratories demonstrate excellent accuracy, with recovery values falling well within the typical acceptance range of 98-102%. The low %RSD at each level further supports the method's precision.
2.4. Precision
-
Causality: Precision assesses the degree of scatter between a series of measurements. In an inter-laboratory study, we evaluate it at two levels: repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day, inter-equipment variation). The combination of results from all labs gives an estimate of reproducibility.[4][10]
-
Protocol:
-
Repeatability: Each lab analyzes six separate preparations of the rosuvastatin tablet sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Each lab has a second analyst repeat the repeatability study on a different day, and if possible, using a different HPLC system.[11][12]
-
-
Data Analysis: The %RSD is calculated for each set of six measurements. A statistical tool like Analysis of Variance (ANOVA) can be used to parse the different sources of variation (within-lab vs. between-labs).[11]
Caption: Hierarchical relationship of precision measurements.
Table 3: Inter-Laboratory Comparison of Precision (% Assay, RSD)
| Precision Level | Lab A | Lab B | Lab C | Acceptance Criteria |
| Repeatability (n=6) | 99.7% (RSD=0.5%) | 100.3% (RSD=0.7%) | 99.9% (RSD=0.6%) | %RSD ≤ 2.0% |
| Intermediate Precision (Analyst 2, Day 2) | 100.1% (RSD=0.6%) | 99.8% (RSD=0.8%) | 100.5% (RSD=0.7%) | %RSD ≤ 2.0% |
| Overall Reproducibility (All 36 data points) | \multicolumn{3}{c | }{Mean Assay = 100.05%, Overall RSD = 0.95%} | %RSD should be evaluated for suitability |
-
Interpretation: Each laboratory individually demonstrates excellent repeatability and intermediate precision. The overall reproducibility, with an RSD of less than 1%, is a strong indicator that the method is rugged and will produce consistent results regardless of the testing site, a key requirement for method transfer.
2.5. Robustness
-
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.
-
Protocol: Within each lab, one analyst performs the assay while deliberately varying key parameters one at a time.
-
Flow Rate: ±0.1 mL/min (0.9 and 1.1 mL/min).[5]
-
Mobile Phase Composition: ±2% absolute for the organic solvent (e.g., Acetonitrile at 43% and 47%).
-
Column Temperature: ±5°C (25°C and 35°C).
-
-
Data Analysis: The system suitability parameters and the final assay result are evaluated for each condition.
Table 4: Inter-Laboratory Comparison of Robustness (Lab A Example)
| Parameter Varied | System Suitability (Tailing Factor) | Assay Result (% Label Claim) | Acceptance Criteria |
| Control (1.0 mL/min) | 1.1 | 99.7% | Tailing ≤ 1.5 |
| Flow Rate (0.9 mL/min) | 1.1 | 99.5% | System suitability met; Assay result consistent |
| Flow Rate (1.1 mL/min) | 1.0 | 99.8% | System suitability met; Assay result consistent |
| ACN % (43%) | 1.2 | 100.1% | System suitability met; Assay result consistent |
| ACN % (47%) | 1.0 | 99.4% | System suitability met; Assay result consistent |
-
Interpretation: The method is considered robust because minor changes to its parameters do not significantly impact the system suitability or the final quantitative result. This gives confidence that slight day-to-day variations in instrument performance or mobile phase preparation will not lead to out-of-specification results.
Conclusion: A Validated and Transferable Method
The collective data from this inter-laboratory study provides compelling scientific evidence that the described RP-HPLC method for rosuvastatin is accurate, precise, linear, specific, and robust. The successful demonstration of reproducibility across three distinct laboratories confirms that the method is not only suitable for its intended purpose but is also readily transferable between different quality control sites. This rigorous validation process underpins the reliability of quality control testing, ensuring that every batch of rosuvastatin meets the required standards of quality and efficacy, ultimately safeguarding public health.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. metrology-journal.org [metrology-journal.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. ijrrr.com [ijrrr.com]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. researchgate.net [researchgate.net]
- 9. wjpls.org [wjpls.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation [pharmabiz.com]
- 12. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations [mdpi.com]
- 13. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to LOD & LOQ for Rosuvastatin Impurity A
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the precise measurement of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor, is no exception. Among its potential process-related impurities and degradation products, Rosuvastatin Impurity A stands out as a critical quality attribute to monitor.[1][2] This guide provides an in-depth, comparative analysis of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Rosuvastatin Impurity A, moving beyond procedural lists to explain the scientific rationale behind methodological choices.
Our discussion is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which defines LOD as the lowest amount of an analyte that can be detected but not necessarily quantitated, and LOQ as the lowest amount that can be determined with acceptable precision and accuracy.[3][4]
The Workhorse Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the established and trusted method. Its robustness, cost-effectiveness, and widespread availability make it the cornerstone of most pharmaceutical laboratories.
Scientific Rationale & Causality
The goal is to achieve a baseline separation of Rosuvastatin, Impurity A, and other related substances.[5] The selection of chromatographic parameters is a deliberate process rooted in the physicochemical properties of the analytes:
-
Stationary Phase: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the standard choice. The non-polar C18 alkyl chains provide effective hydrophobic interactions with Rosuvastatin and its structurally similar impurities, which is the primary mechanism for separation in reversed-phase chromatography.
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.01M potassium dihydrogen phosphate adjusted to an acidic pH) and an organic modifier like acetonitrile or methanol is typical. The acidic pH ensures that the carboxylic acid moieties on both Rosuvastatin and Impurity A are protonated, leading to better retention on the C18 column and sharper, more symmetrical peak shapes. The organic modifier is the "strong" solvent, and its proportion is optimized to elute the compounds within a reasonable timeframe while achieving the necessary resolution.
-
Detection: A photodiode array (PDA) or UV detector set at a wavelength where both the active pharmaceutical ingredient (API) and the impurity exhibit significant absorbance (e.g., 248 nm) is used for detection and quantification.[6]
Workflow for HPLC-UV Method Validation
Caption: HPLC-UV workflow for LOD & LOQ determination.
Detailed Protocol: LOD & LOQ Determination by Signal-to-Noise (S/N) Approach
This protocol is a self-validating system as it relies on direct measurement of system noise and analyte response at low concentrations, conforming to ICH Q2(R1) guidelines.[4][7]
-
System Suitability: Prepare a solution containing Rosuvastatin and Impurity A at a concentration that demonstrates adequate resolution (>2.0) between the two peaks. Inject six replicate injections. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Noise Determination: Inject a blank solution (diluent) multiple times and determine the signal noise in the region of the chromatogram where the Impurity A peak is expected to elute.
-
LOD Estimation: Prepare and inject solutions of Impurity A with decreasing concentrations until a peak is observed with a signal-to-noise ratio of approximately 3:1. This concentration is the estimated LOD.
-
LOQ Estimation: Prepare and inject solutions of Impurity A with decreasing concentrations until a peak is observed with a signal-to-noise ratio of approximately 10:1. This concentration is the estimated LOQ.
-
Confirmation of LOQ: To confirm the LOQ, perform multiple injections (n=6) of the solution at the estimated LOQ concentration. The precision (RSD%) of the peak areas should be within an acceptable limit (e.g., ≤10%).
Comparative Analysis: HPLC vs. Advanced Chromatographic Techniques
While HPLC-UV is dependable, projects with demanding sensitivity requirements or a need for higher throughput may necessitate more advanced techniques. The choice between them is a function of required sensitivity, speed, and available resources.[8][9]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant evolution of HPLC, utilizing columns with sub-2 µm particle sizes.[9] This fundamental change has profound performance implications. To accommodate these smaller particles, UPLC systems operate at much higher pressures (up to 1,000–1,200 bar) compared to traditional HPLC systems (up to 400 bar).[9]
-
Expertise Insight: The smaller particles dramatically increase column efficiency, resulting in sharper, narrower peaks. This leads to improved resolution between closely eluting impurities and a significant increase in sensitivity (higher signal-to-noise ratio), which can lower the LOD and LOQ.[10][11] The analysis time can be reduced by up to nine times compared to a standard HPLC method, drastically increasing laboratory throughput.[10]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, LC-MS/MS is the gold standard. It is particularly valuable for identifying and quantifying unknown impurities or for analyses in complex matrices like biological fluids.[12][13]
-
Expertise Insight: Instead of relying on UV absorbance, a mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. In tandem MS (MS/MS), a specific precursor ion for Impurity A is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates background noise, allowing for the detection and quantification of impurities at levels far below what UV detectors can achieve.[12][14][15]
Performance Comparison
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection | High-pressure chromatographic separation using sub-2 µm particles with UV detection | Chromatographic separation with mass-based detection (precursor/product ion) |
| Typical LOD | ~0.01 - 0.1 µg/mL[16][17] | ~0.005 - 0.05 µg/mL (Improved S/N)[18] | < 0.1 ng/mL (< 0.0001 µg/mL)[12] |
| Typical LOQ | ~0.04 - 0.2 µg/mL[16] | ~0.015 - 0.15 µg/mL[18] | ~0.1 ng/mL (~0.0001 µg/mL)[12] |
| Analysis Time | 20–45 minutes[9] | 2–12 minutes[9][19] | 2–10 minutes |
| Selectivity | Moderate (Relies on chromatographic resolution) | High (Superior chromatographic resolution) | Very High (Based on mass-to-charge ratio) |
| Primary Use Case | Routine QC, release testing, stability studies | High-throughput screening, complex mixture analysis, improved sensitivity over HPLC | Trace-level quantification, impurity identification, bioanalytical studies |
| Cost & Complexity | Low | Moderate | High |
Note: The LOD/LOQ values are indicative and can vary significantly based on the specific instrumentation, method parameters, and matrix.
Strategic Method Selection
The decision of which technology to employ is a strategic one, balancing analytical requirements with practical constraints.
Caption: Decision logic for selecting an analytical method.
Conclusion
For the routine determination of LOD and LOQ for Rosuvastatin Impurity A in bulk drug and standard formulations, a well-validated HPLC-UV method remains the most practical and scientifically sound choice. It provides the necessary sensitivity to meet regulatory specifications with reliability and cost-effectiveness.
UPLC-UV offers a compelling alternative when laboratory throughput is a bottleneck or when slightly lower detection limits are required to investigate trends or out-of-specification results.[8][10] The transition from HPLC to UPLC is often straightforward, as the fundamental separation principles are the same.[9]
LC-MS/MS is the premier problem-solving tool. It should be reserved for applications demanding the utmost sensitivity, such as the analysis of genotoxic impurities, characterization of novel degradation products, or bioanalytical studies where the impurity must be measured in a complex biological matrix.[6][12]
By understanding the causality behind the performance of each technique, scientists can make informed, defensible decisions, ensuring that the chosen analytical method is not only compliant but truly fit for its intended purpose.
References
- 1. Rosuvastatin EP Impurity A (Calcium salt) | 1714147-47-3 | SynZeal [synzeal.com]
- 2. medkoo.com [medkoo.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. scribd.com [scribd.com]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. biomedres.us [biomedres.us]
- 11. ijrpr.com [ijrpr.com]
- 12. jocpr.com [jocpr.com]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.innovareacademics.in [journals.innovareacademics.in]
- 17. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Comparing Impurity Profiles of Rosuvastatin from Different Manufacturers
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like rosuvastatin is paramount. While the efficacy of rosuvastatin in managing hypercholesterolemia is well-established, variations in manufacturing processes among different producers can lead to distinct impurity profiles. These differences can have significant implications for the drug's safety, stability, and overall quality.
This guide provides a comprehensive framework for comparing the impurity profiles of rosuvastatin from various manufacturers. It is designed to equip you with the scientific rationale and practical methodologies to conduct a thorough and objective comparative analysis.
The Criticality of Impurity Profiling in Rosuvastatin
Impurities in pharmaceuticals are substances that are not the API itself or an excipient used in the formulation.[1] They can arise from several sources, including the synthesis process, degradation of the API, or interaction with packaging materials.[1][2] In the case of rosuvastatin, a complex synthetic molecule, the potential for impurity formation is significant.[1]
The presence of impurities, even at trace levels, can impact the drug product in several ways:
-
Safety: Impurities may have their own pharmacological or toxicological effects, potentially leading to adverse drug reactions.
-
Efficacy: Certain impurities can interfere with the API's mechanism of action, reducing its therapeutic effect.
-
Stability: Impurities can catalyze the degradation of the API, shortening the product's shelf life.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceuticals.[3] Therefore, a comprehensive understanding of the impurity profile of rosuvastatin from a given manufacturer is a critical aspect of quality control and regulatory compliance.
Understanding the Landscape of Rosuvastatin Impurities
Rosuvastatin impurities can be broadly categorized into three main types:
-
Process-Related Impurities: These are by-products formed during the synthesis of rosuvastatin.[1] Their presence and levels can vary significantly depending on the specific synthetic route employed by the manufacturer.[4] Common process-related impurities include starting materials, intermediates, and reagents.
-
Degradation Impurities: These impurities are formed when rosuvastatin is exposed to stress conditions such as heat, light, humidity, and acidic or basic environments.[1][5][6] Forced degradation studies are intentionally conducted to identify potential degradation pathways and the resulting impurities.[5][6][7][8][9] Rosuvastatin has been found to be particularly labile to acidic and photolytic conditions.[5][6]
-
Potential Impurities: This category includes impurities that could theoretically arise from the manufacturing process or degradation pathways but may not be routinely observed.[1]
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities for rosuvastatin, which serve as a baseline for quality control.[1][10][11]
A Strategic Approach to Comparative Impurity Profiling
A robust comparison of rosuvastatin from different manufacturers requires a systematic and multi-faceted analytical approach. The following workflow provides a logical sequence for this investigation.
References
- 1. Blog Details [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
Abstract
The robust quantification of rosuvastatin and its related compounds is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry. This guide provides a comprehensive framework for the cross-validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). By detailing optimized protocols, comparative performance data, and the causality behind methodological choices, this document serves as a critical resource for researchers, analytical scientists, and drug development professionals. Our objective is to empower laboratories to select, validate, and implement the most appropriate analytical strategy, ensuring data integrity and product safety.
Introduction: The Imperative for Rigorous Analysis of Rosuvastatin
Rosuvastatin calcium, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for managing hypercholesterolemia.[1] The synthesis and storage of rosuvastatin can lead to the formation of various related compounds, including process impurities and degradation products.[2][3] These impurities, even at trace levels, can impact the drug's efficacy and safety profile. Therefore, regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over these substances.[4][5]
Forced degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are critical for understanding its stability profile.[6][7] These studies help in identifying potential degradation products and developing stability-indicating analytical methods capable of separating these impurities from the active pharmaceutical ingredient (API).[6][8] This guide focuses on the cross-validation of such methods, ensuring that the analytical procedures are fit for their intended purpose, a principle enshrined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Overview of Core Analytical Techniques
The choice of analytical technology is a critical decision driven by the specific requirements of the analysis, such as the need for high throughput, resolution, or cost-effectiveness.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for pharmaceutical analysis, HPLC offers excellent resolution, reproducibility, and quantitative accuracy. It is a versatile technique widely used for both quality control and research.[11][12]
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over HPLC, utilizing columns with sub-2 µm particles. This results in dramatically faster run times, improved resolution, and higher sensitivity, making it ideal for high-throughput screening and complex impurity profiling.[8][13]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. It is particularly useful for rapid screening and situations where a high volume of samples needs to be processed.[14][15]
Experimental Design & Protocols
A self-validating system is built on meticulously designed and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the analysis of rosuvastatin and its related compounds using HPLC, UPLC, and HPTLC. The rationale behind key parameter selections is explained to provide a deeper understanding of the method's mechanics.
Forced Degradation Study Protocol
To ensure the developed methods are "stability-indicating," a forced degradation study must be performed. This involves subjecting a solution of rosuvastatin calcium to various stress conditions to generate potential impurities.
Objective: To generate a comprehensive set of degradation products to challenge the specificity of the analytical methods.
Protocol:
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of Rosuvastatin Calcium in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl. Heat at 80°C for 20 hours.[6] Cool and neutralize with an appropriate volume of 0.2 M NaOH.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 N NaOH. Heat at 80°C for 20 hours.[6] Cool and neutralize with an appropriate volume of 1 N HCl.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 0.5% H2O2. Keep at 80°C for 20 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 10 days.[16] Dissolve the stressed powder to the target concentration before analysis.
-
Photolytic Degradation: Expose the drug substance in solution to UV and visible light with a minimum exposure of 1.2 million lux-hours and 200 watt-hours/m², respectively.[16]
-
Sample Analysis: Dilute the stressed samples appropriately and analyze them using the HPLC, UPLC, and HPTLC methods described below to assess the separation of degradation peaks from the main rosuvastatin peak.
Caption: Workflow for Forced Degradation Studies.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on established, robust protocols for routine quality control, prioritizing resolution and reproducibility.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Octylsilane (C8) or Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its hydrophobic nature, providing strong retention for rosuvastatin and its impurities.[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 45:35:20, v/v/v).[11] This composition provides a good balance of polarity to achieve separation. Isocratic elution is preferred for simplicity and robustness in QC environments.
-
Flow Rate: 1.0 mL/min. This flow rate ensures optimal efficiency for a 4.6 mm ID column.
-
Detection Wavelength: 248 nm, a wavelength where rosuvastatin and its related compounds exhibit significant absorbance.[1]
-
Column Temperature: 30°C to ensure consistent retention times.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100-200 µg/mL. Filter through a 0.45 µm filter.
-
Injection Volume: 20 µL.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
This method is optimized for speed and sensitivity, making it suitable for high-throughput analysis and detecting trace-level impurities.
Protocol:
-
Chromatographic System: A UPLC system with a photodiode array (PDA) or tunable UV detector.
-
Column: Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm). The smaller particle size is the key to UPLC's high efficiency and speed.[8][13]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for acidic analytes like rosuvastatin.[8]
-
Solvent B: Methanol or Acetonitrile.
-
Gradient Elution: A gradient program is typically used to resolve a wider range of impurities with varying polarities in a short time. For example, starting with a higher percentage of Solvent A and gradually increasing Solvent B. A total run time of 10-15 minutes is achievable.[8][17]
-
-
Flow Rate: 0.3-0.5 mL/min, optimized for the 2.1 mm ID column.
-
Detection Wavelength: 240 nm.[8]
-
Column Temperature: 40-55°C. Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates and improved efficiency.[17][18]
-
Sample Preparation: Dissolve the sample in a diluent (e.g., methanol/water mixture) to a final concentration of approximately 500 µg/mL. Filter through a 0.2 µm filter.
-
Injection Volume: 2-5 µL.
Caption: Comparative Workflow: HPLC vs. UPLC.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is designed for rapid, parallel analysis of multiple samples, ideal for screening purposes.
Protocol:
-
Chromatographic System: HPTLC system including a sample applicator, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Sample Application: Apply samples as bands (e.g., 6 mm width) using an automated applicator.
-
Mobile Phase: A mixture of Ethyl Acetate, Toluene, and Methanol (e.g., 6:2:2, v/v/v).[15] The solvent system is optimized to achieve good separation (Rf values) for rosuvastatin and its impurities.
-
Development: Develop the plate in a saturated chromatographic chamber to a distance of approximately 80 mm.
-
Drying: Dry the plate in a current of warm air.
-
Densitometric Scanning: Scan the plate at 254 nm.[15]
-
Analysis: The retardation factor (Rf) and peak area are used for identification and quantification. The Rf value for Rosuvastatin is typically around 0.32.[15]
Cross-Validation Framework & Comparative Data
Method validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[9][19] The key validation parameters are compared across the three techniques.
| Validation Parameter | HPLC | UPLC | HPTLC | ICH Guideline Reference |
| Specificity | Excellent separation of degradation products from API peak demonstrated via forced degradation studies.[1] | Superior baseline resolution of all known EP impurities and degradation products.[8][17] | Good separation with distinct Rf values for API and major impurities. May have limitations with closely related compounds.[20] | Q2(R1)[10] |
| Linearity (r²) | > 0.999[11] | > 0.9999[17] | > 0.998[21] | Q2(R1)[10] |
| Range (µg/mL or ng/spot) | 140 - 260 µg/mL[11] | 0.59 - 1000 µg/mL[17] | 500 - 2500 ng/spot[15] | Q2(R1)[10] |
| Accuracy (% Recovery) | 99.86 - 106.12%[11] | 98 - 102%[18] | 99.78 ± 1.42%[20] | Q2(R1)[10] |
| Precision (% RSD) | < 1.0%[11] | < 1.0%[8] | < 2.0%[22] | Q2(R1)[10] |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Typically in the sub-ng/mL range. | Typically in the low ng/spot range. | Q2(R1)[10] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.075 µg/mL[8] | ~50-100 ng/spot | Q2(R1)[10] |
| Robustness | High | High | Moderate (sensitive to chamber saturation, humidity) | Q2(R1)[10] |
| Typical Run Time | 25-35 minutes[8] | < 15 minutes[17] | ~20-30 minutes development time (for multiple samples) | N/A |
Discussion and Method Selection
The cross-validation data clearly delineates the strengths and ideal applications for each technique.
-
UPLC is the superior method for R&D and impurity profiling. Its high resolution allows for the baseline separation of all known impurities listed in the European Pharmacopoeia, and its speed is unmatched for high-throughput environments.[17][18] The enhanced sensitivity is crucial for accurately quantifying impurities at or below the reporting threshold.
-
HPLC remains the robust workhorse for routine Quality Control. While slower than UPLC, validated HPLC methods are highly reproducible, cost-effective, and widely available. For batch release testing where the impurity profile is well-established, HPLC provides reliable and accurate results.[11]
-
HPTLC offers a valuable screening tool. Its main advantage is the parallel processing of many samples, making it highly efficient for preliminary screens, raw material identification, or in-process controls where speed and cost are primary drivers. While its resolution and sensitivity may not match LC methods, it is a powerful technique for specific applications.[15][22]
Caption: Decision Tree for Method Selection.
Conclusion
The cross-validation of HPLC, UPLC, and HPTLC methods provides a comprehensive analytical toolkit for the assessment of rosuvastatin and its related compounds. No single method is universally superior; the optimal choice is dictated by the specific analytical objective. UPLC offers unparalleled speed and resolution for complex impurity profiling, HPLC provides robust and reliable performance for routine quality control, and HPTLC serves as an efficient tool for high-volume screening. By understanding the principles, performance characteristics, and validated protocols presented in this guide, analytical laboratories can confidently select and implement the most appropriate method, ensuring the quality, safety, and efficacy of rosuvastatin products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosuvastatin Calcium USP Monograph USP 44 - NF 39 [webofpharma.com]
- 5. scribd.com [scribd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations [mdpi.com]
- 19. starodub.nl [starodub.nl]
- 20. researchgate.net [researchgate.net]
- 21. DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR SIMULTANEOUS DETERMINATION OF ROSUVASTATIN CALCIUM AND ASPIRIN IN ITS PURE AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 22. ijpsr.com [ijpsr.com]
A Comparative Guide to the Forced Degradation of Rosuvastatin and Atorvastatin: An Application Scientist's Perspective
In the landscape of cardiovascular therapeutics, rosuvastatin and atorvastatin stand as cornerstone molecules in the management of hypercholesterolemia. As HMG-CoA reductase inhibitors, their efficacy is undisputed. However, for the formulation scientist and analytical chemist, the intrinsic stability of these active pharmaceutical ingredients (APIs) presents a complex puzzle. Understanding their degradation pathways is not merely an academic exercise; it is a regulatory necessity and a critical step in developing robust, safe, and effective drug products.
This guide provides an in-depth, comparative analysis of the forced degradation behavior of rosuvastatin and atorvastatin. Moving beyond a simple recitation of data, we will explore the causality behind their stability profiles, grounded in their molecular structures and supported by experimental evidence. This document is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.
The "Why" of Forced Degradation: A Mandate for Stability-Indicating Methods
Forced degradation, or stress testing, is a systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The objective, as outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), is multifold: to elucidate potential degradation pathways, identify the likely degradation products, and, most critically, to develop and validate stability-indicating analytical methods.[2][3] A true stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, excipients, or impurities.[4]
The standard protocol involves stressing the API under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions.[2] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[2][5] This range is optimal because it produces a sufficient quantity of degradants for detection and characterization without compromising the ability to perform a mass balance analysis.
Comparative Degradation Profiles: A Tale of Two Statins
While both rosuvastatin and atorvastatin belong to the same therapeutic class, their distinct chemical structures dictate their susceptibility to various stress factors.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis targets labile functional groups, and both statins possess sites susceptible to this form of degradation.
-
Atorvastatin: Exhibits significant lability in acidic conditions, with degradation often following first-order kinetics.[6][7][8] The primary degradation pathway involves the formation of lactone impurities.[9][10] Under basic conditions, atorvastatin also degrades, but the kinetics may shift to zero-order.[6][7][8] Its overall profile suggests it is less stable in acidic mediums compared to basic ones.[6][7]
-
Rosuvastatin: Is notably sensitive to acidic conditions, readily forming its corresponding lactone.[11][12][13] However, it demonstrates greater stability under neutral and basic conditions compared to its acidic degradation profile.[11][12]
Scientist's Insight: The central heptanoic acid side chain common to statins is the primary site of acid-catalyzed intramolecular cyclization, forming the lactone. The higher susceptibility of atorvastatin in acidic media may be influenced by the overall electronic environment of the molecule. For formulation development, this necessitates careful selection of acidic excipients and stringent pH control.
Oxidative Degradation
Oxidation is a common degradation pathway, often mediated by atmospheric oxygen or residual peroxides in excipients.
-
Atorvastatin: Shows considerable degradation under oxidative stress, with multiple degradation products being reported.[9][10]
-
Rosuvastatin: Is also susceptible to oxidation. A major degradation product identified is the rosuvastatin-N-oxide, formed by the oxidation of the nitrogen atom in the pyrimidine ring.[14] This highlights a specific structural vulnerability.
Scientist's Insight: The presence of heteroatoms and sites of unsaturation makes both molecules prone to oxidation. The formation of an N-oxide in rosuvastatin is a classic example of structure-directed degradation. This knowledge is crucial, prompting the inclusion of antioxidants in formulations and the use of inert gas blanketing during manufacturing to minimize oxidative stress.
Thermal and Photolytic Degradation
Thermal and light stress test the molecule's stability under typical storage and handling excursions.
-
Atorvastatin: Is susceptible to both thermal and photolytic degradation.[10][15]
-
Rosuvastatin: While relatively stable under thermal stress[11][14], it is known to be sensitive to photolysis.[11][12][14] Studies have shown that photolytic degradation is prominent for the drug substance itself, but this can be significantly mitigated by appropriate coating in the final tablet formulation.[12]
Scientist's Insight: Photodegradation often involves complex free-radical mechanisms. The high degree of conjugation in both molecules makes them potential chromophores, capable of absorbing UV radiation and initiating degradation. This underscores the non-negotiable requirement for light-protective packaging for both drug products.
Quantitative Data Summary
The following table summarizes the comparative stability of rosuvastatin and atorvastatin under various stress conditions.
| Stress Condition | Rosuvastatin Stability | Atorvastatin Stability | Key Degradation Pathway |
| Acid Hydrolysis | Labile[11][14] | Very Labile[6][7][9] | Lactone Formation |
| Base Hydrolysis | Relatively Stable[11][12] | Labile[6][7] | Hydrolysis of side chain |
| Oxidation | Susceptible[12][14] | Susceptible[9][10] | N-Oxide (Rosuvastatin) |
| Thermal Stress | Relatively Stable[11][14] | Susceptible[10] | General decomposition |
| Photolysis | Susceptible[11][12][14] | Susceptible[10] | Photochemical reactions |
Visualizing the Process
Understanding the degradation pathways and the experimental workflow is enhanced through visualization.
References
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC | Semantic Scholar [semanticscholar.org]
- 9. irjmets.com [irjmets.com]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium
This guide provides essential, step-by-step procedures for the safe and compliant disposal of S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium. As a key impurity and metabolite of Rosuvastatin, this compound requires careful handling not just during its use in research and development, but critically, through to its final disposal.[1][2] The protocols outlined below are designed to ensure personnel safety, maintain laboratory compliance, and protect the environment, reflecting the best practices mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The foundational principle of this guide is that all waste containing this compound must be treated as regulated pharmaceutical chemical waste. Under no circumstances should this material or its solutions be disposed of via sanitary sewers (down the drain).
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of a compound's characteristics is the first step in establishing a safe disposal protocol. While a specific Safety Data Sheet (SDS) for this precise rosuvastatin impurity is not widely available, its management must be guided by the data for its parent compound, Rosuvastatin calcium. This precautionary approach is a cornerstone of laboratory safety.
The parent API, Rosuvastatin, is classified as toxic to aquatic life with long-lasting effects.[3] This critical piece of information dictates the primary disposal pathway and expressly prohibits aqueous disposal, as even small quantities can be harmful to the environment.[3][4] Therefore, this compound must be handled with the assumption of similar or greater environmental toxicity.
| Property | Identifier |
| Chemical Name | calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[1] |
| CAS Number | 147118-40-9[1] |
| Molecular Formula | C₅₀H₆₆CaF₂N₆O₁₄S₂[1] |
| Parent API | Rosuvastatin Calcium[1] |
| Classification | Research Chemical / Pharmaceutical Impurity[1] |
Part 2: The Regulatory Imperative: Why These Procedures Matter
Proper chemical waste disposal is not merely a suggestion but a legal requirement governed by stringent federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) and the subsequent "Management Standards for Hazardous Waste Pharmaceuticals" (often called the "Pharmaceutical Rule" or Subpart P) provide a framework for managing pharmaceutical waste.[5][6][7] A key mandate of this rule is the outright ban on sewering (flushing) hazardous pharmaceutical waste , a practice directly linked to negative environmental effects.[8][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires that all laboratories develop and implement a Chemical Hygiene Plan (CHP).[10][11] This CHP must include "procedures for safe removal of contaminated waste," making a formal disposal protocol an essential component of overall laboratory safety.[10]
Adherence to the following procedures ensures compliance with these critical regulations, protecting both your institution from legal penalties and your personnel from potential exposure.
Part 3: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the collection and disposal of waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing standard laboratory PPE:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
A properly fastened laboratory coat
Step 2: Segregate Waste at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream is managed correctly by disposal contractors.
-
Solid Waste:
-
Grossly Contaminated Items: Unused or expired pure compound, and items heavily contaminated with the solid (e.g., weigh boats, contaminated gloves, bench paper) must be placed in a dedicated, plastic-lined hazardous waste container.
-
Trace Contaminated Items: Items with minimal residual contamination can often be managed as trace hazardous waste, but should still be segregated from regular trash.[12] Follow your institution's specific guidelines.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from HPLC, dissolution testing, or synthesis) must be collected in a dedicated, chemically-compatible hazardous waste container.
-
Do not mix incompatible waste streams. For instance, acidic and basic solutions should be collected separately. Halogenated and non-halogenated solvent wastes should also be segregated to facilitate proper final disposal.
-
-
Sharps Waste:
-
Any needles, syringes, or glass pipettes contaminated with the compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for hazardous chemical waste.
-
Step 3: Waste Container Management and Labeling
Proper containerization and labeling prevent accidental exposure and are required by law.
-
Select the Right Container: Use a container made of a material compatible with the waste (e.g., high-density polyethylene for most solvents). It must have a secure, screw-top lid to prevent leaks and evaporation.
-
Apply the Correct Label: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected for central storage.[5]
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the containers in a designated secondary containment bin to catch any potential leaks.
-
Ensure the SAA is clearly marked and away from general laboratory traffic.
Step 5: Arrange for Final Disposal
The final step is the transfer of the waste to trained professionals for disposal.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Never attempt to dispose of the waste yourself. Final disposal of pharmaceutical waste must be carried out by a licensed hazardous waste contractor, who will typically use high-temperature incineration.[3]
Part 4: Decontamination of Labware and Surfaces
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Gross Decontamination: Remove as much of the solid or liquid residue as possible using a disposable tool (e.g., a spatula or absorbent wipe) and dispose of it as solid hazardous waste.
-
Solvent Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent in which the compound is soluble. Collect this solvent rinse as liquid hazardous waste.
-
Detergent Wash: Wash the item or surface with laboratory-grade soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Part 5: Visual Workflow and Quick Reference
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow from generation to final disposal.
Disposal Summary: Do's and Don'ts
| Do | Don't |
| Do treat all waste as hazardous pharmaceutical waste. | Don't pour any waste down the drain or sewer.[3][9] |
| Do segregate solid, liquid, and sharp waste streams. | Don't mix incompatible chemicals in the same waste container. |
| Do use sealed, labeled, and chemically compatible containers. | Don't leave waste containers open in the lab. |
| Do store waste in a designated Satellite Accumulation Area. | Don't dispose of contaminated items in regular trash. |
| Do contact your EHS department for final disposal. | Don't attempt to transport or dispose of waste off-site yourself. |
By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a steward of the environment.
References
- 1. This compound Salt [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. epa.gov [epa.gov]
- 7. Content Retired - Compliance Assistance Centers [caiweb.com]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. nationalacademies.org [nationalacademies.org]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium: A Guide for Laboratory Professionals
For the dedicated researchers, scientists, and drug development professionals working at the forefront of pharmaceutical innovation, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling S-Desmethyl-S-(2-hydroxy-2-methylpropyl) rosuvastatin calcium, a key metabolite of Rosuvastatin. By moving beyond a simple checklist and delving into the causality behind each safety recommendation, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.
Core Principles of Safe Handling: A Risk-Based Approach
The cornerstone of safely handling any API, including this rosuvastatin metabolite, is the hierarchy of controls. This principle prioritizes the most effective control measures to eliminate or minimize hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
